2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190369. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJFTJPFOVONOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307213 | |
| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501008-41-9 | |
| Record name | 5-Fluoro-2-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501008-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile emerges as a valuable building block in this context, offering a strategically fluorinated aromatic ring coupled with a reactive nitrile group, paving the way for the synthesis of a diverse array of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and process development. While some properties may show slight variations depending on purity, the following table summarizes the key available data.[1]
| Property | Value | Source |
| CAS Number | 501008-41-9 | [2][3][4] |
| Molecular Formula | C₉H₈FNO | [2] |
| Molecular Weight | 165.16 g/mol | [2] |
| Appearance | Typically a solid or liquid (can vary) | [1] |
| Melting Point | Data may vary depending on purity | [1] |
| Boiling Point | Data may vary depending on purity | [1] |
| Solubility in Water | Low solubility, likely insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform | [1] |
| LogP | Positive value, indicating lipophilic nature | [1] |
Note on Physical State and Purity: The variability in the reported physical state (solid or liquid) and melting/boiling points underscores the importance of purification. Trace impurities can significantly impact these physical constants. It is recommended that researchers confirm the purity of their material using analytical techniques such as NMR and chromatography before use.
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be achieved through several routes, with the most common being the cyanation of a corresponding benzyl halide. The following protocol describes a representative synthesis from 5-fluoro-2-methoxybenzyl chloride.
Synthesis Workflow
Caption: A typical synthetic workflow for this compound.
Detailed Experimental Protocol
Reaction:
-
To a solution of 5-fluoro-2-methoxybenzyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the solvent and temperature.
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Carefully quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: The choice of a polar aprotic solvent like acetone or DMSO facilitates the S(_N)2 reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the cyanide anion.
-
Excess Cyanide: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting benzyl chloride.
-
Anhydrous Conditions: While not strictly necessary for all variations of this reaction, using an anhydrous solvent minimizes the potential for hydrolysis of the benzyl chloride back to the corresponding alcohol.
-
Purification Method: The choice between column chromatography and distillation depends on the scale of the reaction and the nature of any impurities. Distillation is often preferred for larger quantities, while chromatography can provide higher purity on a smaller scale.
Spectral Analysis: Characterizing the Molecule
For comparative purposes, the spectral data for the non-fluorinated analog, 2-methoxyphenylacetonitrile, is presented below: [5]
| Technique | Key Features of 2-Methoxyphenylacetonitrile |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.4 ppm), Methoxy protons (singlet, ~3.8 ppm), Methylene protons (singlet, ~3.7 ppm) |
| ¹³C NMR | Aromatic carbons (~110-158 ppm), Nitrile carbon (~117 ppm), Methoxy carbon (~55 ppm), Methylene carbon (~17 ppm) |
| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1600, 1490 (C=C aromatic stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | Molecular ion peak at ~147, with characteristic fragmentation patterns |
Predicted Spectral Data for this compound:
-
¹H NMR: The presence of the fluorine atom is expected to introduce splitting (coupling) in the signals of the adjacent aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets.
-
¹³C NMR: The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J(_{C-F})). The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.
-
IR Spectroscopy: The spectrum will be similar to the non-fluorinated analog, with the characteristic nitrile stretch around 2250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak is expected at an m/z of approximately 165. The fragmentation pattern will likely involve the loss of the cyanomethyl group and other characteristic fragments.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the final drug molecule. The nitrile group serves as a versatile handle for a wide range of chemical transformations.
Role as a Key Building Block
The phenylacetonitrile moiety is a common structural motif in a variety of drug classes. For example, substituted phenylacetonitriles are precursors to phenethylamines, which are found in numerous psychoactive drugs and other central nervous system agents. The methoxy group can also play a role in receptor binding and can be a site for further chemical modification.
Potential in the Synthesis of Bioactive Molecules
While specific, publicly disclosed examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural similarity to intermediates used in the synthesis of compounds like agomelatine, an antidepressant, suggests its potential in the development of new therapeutics targeting similar pathways. The fluorinated analog could be used to create novel analogs of existing drugs with improved properties.
Safety and Handling
As a professional in the field, it is imperative to handle all chemicals with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and harmful if inhaled.[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Conclusion and Future Outlook
This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a fluorinated aromatic ring and a versatile nitrile functional group makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. As the demand for more effective and safer therapeutics continues to grow, the utility of such precisely engineered chemical intermediates is expected to increase. Further research into the applications of this compound is likely to unveil its role in the development of the next generation of pharmaceuticals.
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1000542-96-0 | 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile | AA Blocks. (URL: [Link])
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chemical label this compound. (URL: [Link])
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p-METHOXYPHENYLACETONITRILE - Organic Syntheses. (URL: [Link])
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(2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. (URL: [Link])
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])
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An In-depth Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile (CAS Number: 501008-41-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key building block in modern medicinal and materials chemistry. The strategic incorporation of fluorine and a methoxy group on the phenylacetonitrile scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This document details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this versatile intermediate. Special emphasis is placed on its role as a precursor in the synthesis of complex heterocyclic systems and its potential in the development of novel therapeutic agents. Detailed, field-proven protocols for its synthesis and downstream modifications are provided to enable researchers to effectively utilize this compound in their research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When incorporated into the phenylacetonitrile framework, these effects are particularly pronounced.
This compound, with its strategic placement of a fluorine atom and a methoxy group, is a prime example of a highly functionalized and versatile building block. The methoxy group, a well-known bioisostere, further modulates the electronic and steric properties of the molecule. This guide will delve into the synthesis, characterization, and synthetic utility of this important intermediate, providing researchers with the foundational knowledge to leverage its potential in their synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical intermediate.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and storage.
| Property | Value | Source |
| CAS Number | 501008-41-9 | [4] |
| Molecular Formula | C₉H₈FNO | [5] |
| Molecular Weight | 165.16 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. Low solubility in water. | [5] |
Safety and Handling
This compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled. It also causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[7]
Hazard Statements:
-
H302: Harmful if swallowed[6]
-
H311: Toxic in contact with skin[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H332: Harmful if inhaled[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7]
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is a robust and scalable method for its preparation.
Proposed Synthetic Pathway
The most common route involves the conversion of the commercially available 5-Fluoro-2-methoxybenzaldehyde to the corresponding benzyl chloride, followed by cyanation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar phenylacetonitriles.[8]
Step 1: Reduction of 5-Fluoro-2-methoxybenzaldehyde
-
To a stirred solution of 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-Fluoro-2-methoxybenzyl alcohol as a crude product, which can be used in the next step without further purification.
Step 2: Chlorination of 5-Fluoro-2-methoxybenzyl alcohol
-
Dissolve the crude 5-Fluoro-2-methoxybenzyl alcohol (1.0 eq) in toluene.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Fluoro-2-methoxybenzyl chloride. Caution: This intermediate is likely unstable and should be used immediately in the next step.[8]
Step 3: Cyanation to this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-Fluoro-2-methoxybenzyl chloride (1.0 eq) in anhydrous acetone.
-
Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Heat the mixture to reflux and stir vigorously for 16-20 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
¹H NMR:
-
A singlet for the methoxy group protons (δ ~3.8-4.0 ppm).
-
A singlet for the benzylic methylene protons (δ ~3.7-3.9 ppm).
-
A series of multiplets in the aromatic region (δ ~6.8-7.2 ppm) corresponding to the three aromatic protons, with coupling patterns influenced by the fluorine atom.
¹³C NMR:
-
A peak for the methoxy carbon (δ ~55-57 ppm).
-
A peak for the benzylic methylene carbon (δ ~15-20 ppm).
-
A peak for the nitrile carbon (δ ~117-120 ppm).
-
A series of peaks in the aromatic region (δ ~110-160 ppm), with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
IR Spectroscopy:
-
A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[10]
-
C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C-O stretching for the methoxy group around 1020-1050 cm⁻¹ and 1240-1260 cm⁻¹.
-
C-F stretching vibration around 1100-1200 cm⁻¹.
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165.
Synthetic Utility and Applications
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.
Key Transformations of the Nitrile Group
The reactivity of the nitrile group allows for its conversion into amines, carboxylic acids, and amides, providing access to a wide range of derivatives.
Caption: Key transformations of the nitrile group in this compound.
Reduction to Primary Amines: The nitrile can be reduced to the corresponding primary amine, 2-(5-fluoro-2-methoxyphenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for introducing a flexible ethylamine side chain, a common pharmacophore.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(5-fluoro-2-methoxyphenyl)acetic acid. This provides a route to introduce a key acidic functional group.
Application in the Synthesis of Bioactive Molecules
While specific, publicly documented applications of this compound are limited, its structural motifs are present in various biologically active compounds. Phenylacetonitrile derivatives are known precursors to a wide range of pharmaceuticals. The presence of the fluoro and methoxy substituents suggests its utility in the synthesis of compounds targeting CNS disorders, inflammatory diseases, and cancer.
For instance, structurally similar fluorinated and methoxylated phenylacetonitriles are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.[11] The unique electronic properties imparted by the fluorine and methoxy groups can enhance binding to target proteins and improve pharmacokinetic profiles.
Conclusion
This compound is a strategically important and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful handling of reagents, is achievable through established synthetic methodologies. The presence of the fluorine atom and the methoxy group, coupled with the reactive nitrile functionality, makes it an attractive building block for the creation of complex and novel molecular architectures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, paving the way for future innovations.
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(29), 19062-19066. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]
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Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. (2025, July 28). Natural Product Reports. [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(29), 19062-19066. [Link]
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical development. Drawing upon established analytical techniques and synthetic protocols, this document aims to equip researchers with the foundational knowledge necessary for the effective utilization and further investigation of this compound.
Introduction: A Molecule of Pharmaceutical Interest
This compound, with the CAS Number 501008-41-9, is a substituted phenylacetonitrile derivative. Its structural features, particularly the presence of a fluorine atom and a methoxy group on the phenyl ring, make it a valuable building block in medicinal chemistry. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of larger, more complex drug molecules. The nitrile group also serves as a versatile handle for a variety of chemical transformations, further enhancing its utility in the synthesis of diverse compound libraries.
Below is a summary of the key identifiers for this molecule:
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 501008-41-9 | |
| Molecular Formula | C₉H₈FNO | |
| Molecular Weight | 165.17 g/mol |
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and an acetonitrile group attached to the ring via a methylene bridge.
Caption: 2D structure of this compound.
The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the electron density distribution within the aromatic ring, which in turn affects its reactivity and interactions with biological targets.
Synthesis of this compound
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from the commercially available 5-fluoro-2-methoxybenzaldehyde.
Sources
Spectroscopic data of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. Our approach moves beyond a simple data summary to explain the causal relationships between the molecule's structure and its spectral output, ensuring a deeper understanding for practical application.
Introduction and Molecular Overview
This compound (C₉H₈FNO) is a substituted phenylacetonitrile derivative.[1] Such structures are common scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous characterization essential. Phenylacetonitrile derivatives, in general, are versatile building blocks in organic synthesis.[2][3]
This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity, purity, and structure of this compound. The methodologies described are designed to be self-validating, providing a robust framework for analysis.
Structural Features and Predicted Spectroscopic Signatures
The key to interpreting the spectra of this compound lies in understanding its constituent parts: the 1,2,4-trisubstituted aromatic ring, the methoxy group (-OCH₃), the methylene bridge (-CH₂-), and the nitrile function (-C≡N). The fluorine atom, in particular, introduces characteristic couplings in NMR spectroscopy.
Caption: Key functional groups and their expected spectroscopic regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential, with the fluorine atom providing an additional layer of structural confirmation through heteronuclear coupling.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons and fluorine.
-
Aromatic Region (δ 6.9 – 7.2 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine will show the largest coupling constant (typically ³JHF ≈ 7-10 Hz), while the meta proton will show a smaller coupling (⁴JHF ≈ 4-7 Hz).
-
Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and shielded by the oxygen atom. They will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Methylene Protons (δ ~3.7 ppm): The two protons of the methylene bridge are also equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the nitrile group.
¹³C NMR Analysis
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the electronegative F and O atoms, along with the nitrile group, results in a wide dispersion of signals.
-
Aromatic Carbons (δ 110 – 160 ppm): Six distinct signals are expected. The carbon directly bonded to the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted. The carbons ortho and meta to the fluorine will also exhibit smaller two- and three-bond C-F couplings (²JCF and ³JCF).
-
Nitrile Carbon (δ ~117 ppm): The carbon of the C≡N group typically appears in this region.
-
Methoxy Carbon (δ ~56 ppm): The carbon of the -OCH₃ group is highly shielded and appears upfield.
-
Methylene Carbon (δ ~16 ppm): The -CH₂- carbon is the most upfield signal in the spectrum.
Summary of NMR Data
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Couplings |
| -CH₂CN | ~ 3.7 (s, 2H) | ~ 16 | |
| -OCH₃ | ~ 3.9 (s, 3H) | ~ 56 | |
| Ar-H | 6.9 – 7.2 (m, 3H) | 112 - 118 | H-F and H-H couplings |
| Ar-C (unsubst.) | 112 - 118 | C-F couplings | |
| Ar-C-F | ~ 158 | ¹JCF ≈ 245 Hz | |
| Ar-C-O | ~ 155 | ||
| Ar-C-CH₂ | ~ 119 | ||
| -C≡N | ~ 117 |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and sharp signals.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum with a relaxation delay of 2-5 seconds.
-
Collect 1024 or more scans, as the ¹³C nucleus has low natural abundance.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions from its key functional groups. For comparison, the related compound 2-methoxyphenylacetonitrile shows characteristic peaks that will be shifted by the presence of fluorine.[4][5]
-
Nitrile Stretch (C≡N): A sharp, strong absorption band is expected around 2250 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Bands will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Absorptions from the -CH₂- and -OCH₃ groups will be observed between 2850-3000 cm⁻¹ .
-
Aromatic C=C Bending: Several bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
-
C-O Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch).
-
C-F Stretch: A strong absorption band between 1100-1200 cm⁻¹ is characteristic of the C-F bond.
Summary of Key IR Absorptions
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Nitrile (C≡N) Stretch | ~ 2250 | Strong, Sharp |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~ 1250 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula.
MS Analysis
The molar mass of this compound is 165.16 g/mol .[1]
-
Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 165.
-
HRMS: Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap), the exact mass can be determined. The calculated exact mass for [C₉H₈FNO + H]⁺ is 166.0663. An experimental measurement within a few parts per million (ppm) of this value provides unambiguous confirmation of the elemental formula.
-
Fragmentation: A common fragmentation pathway for benzyl derivatives is the loss of the side chain to form a stable tropylium-like cation. A key fragment would be the loss of the •CH₂CN radical, leading to a peak at m/z 125 corresponding to the [F-C₆H₃-OCH₃]⁺ fragment. Another significant fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 150.
Summary of Expected Mass-to-Charge Ratios (m/z)
| Ion | Formula | Calculated Exact Mass | Interpretation |
| [M+H]⁺ | C₉H₉FNO⁺ | 166.0663 | Protonated Molecular Ion (ESI) |
| [M]⁺• | C₉H₈FNO⁺• | 165.0585 | Molecular Ion (EI) |
| [M-CH₃]⁺ | C₈H₅FNO⁺ | 150.0349 | Loss of methyl radical |
| [M-CH₂CN]⁺ | C₇H₆FO⁺ | 125.0397 | Loss of acetonitrile radical |
Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the m/z of the most intense peak corresponding to the protonated molecule. Compare the measured exact mass to the theoretical exact mass and calculate the mass error in ppm.
Integrated Spectroscopic Analysis Workflow
No single technique is sufficient for complete characterization. The synergy between NMR, IR, and MS provides a comprehensive and validated structural assignment.
Caption: Workflow for integrated spectroscopic structure validation.
Conclusion
The structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and Mass Spectrometry. The nitrile stretch in the IR, the precise molecular formula from HRMS, and the detailed connectivity map including C-F and H-F couplings from NMR collectively provide an unambiguous fingerprint of the molecule. The protocols and predictive data outlined in this guide offer a robust framework for researchers to verify the identity and purity of this compound, ensuring data integrity in drug discovery and chemical synthesis applications.
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A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practical aspects of characterizing this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages predictive models and comparative analysis with structurally similar compounds to provide a robust and scientifically grounded interpretation.
Introduction: The Structural Elucidation of a Key Intermediate
This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise molecular structure, featuring a fluorine-substituted methoxy-benzene ring attached to an acetonitrile group, necessitates rigorous characterization to ensure purity and confirm its identity. NMR and IR spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and the functional groups present. This guide will delve into the predicted ¹H and ¹³C NMR spectra, as well as the expected IR absorption frequencies, providing a foundational understanding for researchers working with this or related compounds.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy is a powerful technique that provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Theoretical Principles of ¹H NMR
The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), arises from the interaction of non-equivalent protons on adjacent carbon atoms. The number of peaks in a multiplet is given by the n+1 rule, where n is the number of equivalent neighboring protons.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a common solvent like deuterated chloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons. The fluorine atom will introduce additional complexity through heteronuclear coupling to nearby protons.
-
Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are chemically non-equivalent and are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The electron-donating methoxy group will tend to shift these protons upfield, while the electron-withdrawing fluorine and acetonitrile groups will have a deshielding effect. The fluorine atom will couple with the adjacent protons (H-4 and H-6), leading to additional splitting of their signals.
-
Methylene Protons (-CH₂CN): The two protons of the methylene group are equivalent and are expected to appear as a singlet. Their chemical shift will be influenced by the deshielding effects of the adjacent aromatic ring and the nitrile group.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the spectrum.
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~6.9 | Doublet of doublets | J(H-3, H-4) ≈ 9, J(H-3, F) ≈ 4 |
| H-4 | ~7.0 | Triplet of doublets | J(H-4, H-3) ≈ 9, J(H-4, F) ≈ 9, J(H-4, H-6) ≈ 3 |
| H-6 | ~7.1 | Doublet of doublets | J(H-6, F) ≈ 8, J(H-6, H-4) ≈ 3 |
| -CH₂CN | ~3.7 | Singlet | - |
| -OCH₃ | ~3.9 | Singlet | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[1][2]
Visualization: Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton labeling.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Theoretical Principles of ¹³C NMR
Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments are deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound will show signals for all eight unique carbon atoms.
-
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the fluorine (C-5) will show a large C-F coupling constant. The carbons attached to the methoxy (C-2) and acetonitrile (C-1) groups will also have characteristic shifts.
-
Acetonitrile Group Carbons: The nitrile carbon (C≡N) will appear in the typical range for nitriles (around 115-125 ppm), and the methylene carbon (-CH₂CN) will be further upfield.
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be found in the aliphatic region of the spectrum.
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~125 |
| C-2 | ~155 (d, J(C-F) ≈ 2 Hz) |
| C-3 | ~115 (d, J(C-F) ≈ 8 Hz) |
| C-4 | ~118 (d, J(C-F) ≈ 22 Hz) |
| C-5 | ~158 (d, J(C-F) ≈ 245 Hz) |
| C-6 | ~112 (d, J(C-F) ≈ 25 Hz) |
| -CH₂CN | ~20 |
| C≡N | ~117 |
| -OCH₃ | ~56 |
Note: These are predicted values and may be subject to variation.[3][4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles of IR Spectroscopy
Different types of bonds vibrate at specific frequencies. By analyzing the absorption bands in an IR spectrum, it is possible to determine the presence of functional groups such as nitriles, ethers, and aromatic rings.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2240-2260 cm⁻¹.[6][7]
-
C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage will appear as two distinct bands, typically in the regions of 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.
-
Aromatic C-H Stretch: A sharp absorption band just above 3000 cm⁻¹ is indicative of the C-H stretching of the aromatic ring.
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene and methoxy groups.
-
Aromatic C=C Stretches: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is expected for the carbon-fluorine bond.
Data Summary: Predicted IR Absorptions
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C≡N Stretch | 2240 - 2260 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1000 - 1400 | Strong |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |
Visualization: Functional Groups and IR Regions
Caption: Correlation of functional groups to their expected IR absorption regions.
Experimental Protocols
To obtain high-quality NMR and IR spectra, proper sample preparation and data acquisition procedures are crucial.
NMR Sample Preparation and Data Acquisition
A well-defined protocol ensures reproducibility and accuracy of the obtained NMR data.[8][9][10]
Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent can influence chemical shifts, so consistency is key.[1][11]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-resolution spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be used, with adjustments made as necessary to achieve a good signal-to-noise ratio.
-
Visualization: NMR Workflow
Caption: A streamlined workflow for NMR sample preparation and analysis.
ATR-FTIR Sample Preparation and Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[12][13][14]
Protocol:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualization: ATR-FTIR Workflow
Caption: The straightforward workflow for ATR-FTIR analysis.
Conclusion
The structural characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide has provided a detailed predictive analysis of the expected spectra, highlighting the key signals and absorption bands that are crucial for confirming the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. For researchers in the field, this comprehensive guide serves as a valuable resource for the spectroscopic analysis of this and structurally related molecules.
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Foreword: The Strategic Intersection of Fluorination and a Privileged Scaffold
An In-Depth Technical Guide on the Biological Activity of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a complex endeavor, often hinging on the strategic combination of well-established pharmacophores with bioisosteric modifications that enhance potency, selectivity, and pharmacokinetic profiles. This guide delves into the untapped potential of a unique chemical scaffold: This compound .
While direct and extensive research on the biological activities of its derivatives is nascent, the foundational components of this scaffold—the phenylacetonitrile core and the strategic placement of fluoro and methoxy substituents—provide a compelling rationale for its investigation. Phenylacetonitrile and its related structures are precursors to a multitude of pharmaceuticals, ranging from antibiotics to anticancer agents.[1][2] The incorporation of a fluorine atom, a cornerstone of contemporary drug design, is known to profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[3][4][5]
This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the biological potential of this compound derivatives. We will dissect the rationale behind targeting specific disease areas, propose potential mechanisms of action, and provide robust experimental protocols to empower your research and development efforts. Our approach is grounded in the synthesis of existing knowledge on related chemical classes, offering a predictive and insightful roadmap for navigating this promising area of drug discovery.
The Rationale for Investigation: Potential Biological Activities
The structural motifs present in this compound suggest a high probability of activity in several key therapeutic areas. Our analysis points towards two primary avenues of investigation: oncology and infectious diseases.
Anticancer Potential
The phenylacetonitrile scaffold is a key component of compounds known to interfere with cancer cell proliferation.[6] Specifically, derivatives have been shown to act as tubulin inhibitors , disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] Furthermore, the nitrile group is present in a number of tyrosine kinase inhibitors , a critical class of targeted cancer therapies.[8][9][10]
The 5-fluoro-2-methoxy substitution pattern on the phenyl ring may further enhance anticancer activity. The fluorine atom can increase the metabolic stability of the compound and potentially engage in favorable interactions with the target protein.[11] The methoxy group, depending on its position, can influence the electronic properties and conformation of the molecule, which can be fine-tuned to optimize binding affinity.[12]
Antimicrobial and Antifungal Potential
Historically, derivatives of 2-methoxyphenylacetonitrile have been successfully developed into antibiotic agents. This suggests that the core scaffold possesses inherent antibacterial properties. The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule, as demonstrated in the case of fluorinated benzylphenols.[3]
Beyond antibacterial activity, the structural features of our target scaffold are also reminiscent of certain antifungal agents. For instance, some benzyl group-containing triazole derivatives have shown promising antifungal activity.[13][14] The exploration of this compound derivatives in this context is therefore a logical and promising avenue.
Hypothesized Mechanisms of Action
Based on the analysis of structurally related compounds, we can propose several plausible mechanisms of action for derivatives of this compound.
Inhibition of Tubulin Polymerization
Many phenylacetonitrile-containing compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The resulting mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[15] Aberrant tyrosine kinase activity is a hallmark of many cancers. The phenylacetonitrile scaffold can be incorporated into molecules that compete with ATP for the kinase domain's binding site, thereby inhibiting downstream signaling.
Caption: Hypothesized mechanism of action as a tyrosine kinase inhibitor.
Synthetic Strategies and Library Development
The this compound core is amenable to a variety of chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening. A general workflow for library synthesis is presented below.
Caption: General workflow for the synthesis of a derivative library.
Experimental Protocols
To ensure the generation of reliable and reproducible data, we outline the following detailed experimental protocols for assessing the biological activity of newly synthesized derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and activity.
Table 1: Example Data Table for Anticancer Activity
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent | H | > 100 | > 100 |
| DERIV-01 | 4-Chlorobenzyl | 15.2 | 22.5 |
| DERIV-02 | 3,4-Dichlorobenzyl | 8.7 | 12.1 |
| DERIV-03 | 4-Methoxybenzyl | 35.4 | 45.8 |
SAR Insights:
From the example data above, preliminary SAR insights can be drawn:
-
Alkylation at the benzylic position appears necessary for activity.
-
Electron-withdrawing groups (e.g., chloro) on the appended benzyl ring enhance potency.
-
The number and position of these substituents are critical, with the 3,4-dichloro substitution being more effective than a single 4-chloro substitution.
-
Electron-donating groups (e.g., methoxy) may reduce activity.
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic combination of a privileged phenylacetonitrile core with a fluorine atom offers a compelling starting point for the development of potent and selective anticancer and antimicrobial compounds.
This guide has provided a comprehensive, albeit predictive, overview of the potential biological activities of this class of compounds. The proposed mechanisms of action, synthetic strategies, and detailed experimental protocols are intended to serve as a robust foundation for researchers embarking on the exploration of this promising chemical space. Through systematic synthesis, rigorous biological evaluation, and insightful SAR analysis, the full therapeutic potential of this compound derivatives can be unlocked.
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Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ([Link])
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3-Fluorobenzyl cyanide. ([Link])
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. ([Link])
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Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ([Link])
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Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. ([Link])
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Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. ([Link])
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Combining Active Site and Allosteric Inhibitors to Study Protein Tyrosine Kinases. ([Link])
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The Strategic Utility of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved drug-like characteristics. Within this context, fluorinated building blocks like 2-(5-Fluoro-2-methoxyphenyl)acetonitrile have emerged as valuable synthons for the construction of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of the applications of this compound, focusing on its reactivity, key transformations, and its role in the synthesis of bioactive molecules.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 501008-41-9 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. Low solubility in water. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methylene protons of the acetonitrile group (a singlet around 3.7 ppm). The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with fluorine and methoxy groups influencing the chemical shifts.
-
¹³C NMR: The carbon NMR would reveal distinct signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the nitrile carbon (typically in the range of 115-120 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C-O stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the nitrile and the benzylic methylene group.
Reactions at the Benzylic Position: α-Alkylation
The methylene protons adjacent to the phenyl ring and the nitrile group are acidic and can be deprotonated with a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most notably alkyl halides, in α-alkylation reactions.
Causality Behind Experimental Choices:
The choice of base and solvent is critical for a successful alkylation. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly employed to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are preferred to solvate the base and the resulting anion, facilitating the reaction. Phase-transfer catalysis, using a tetraalkylammonium salt in a biphasic system of aqueous sodium hydroxide and an organic solvent, offers a milder and often more practical alternative for large-scale preparations.[2]
Experimental Protocol: General Procedure for α-Alkylation
Caution: This is a general procedure and should be adapted and optimized for specific substrates and scales. Handle strong bases and alkylating agents with appropriate safety precautions in a fume hood.
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of nitrile) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1-1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated product.
Diagram: Workflow for α-Alkylation
Caption: General workflow for the α-alkylation of this compound.
Transformations of the Nitrile Group
The nitrile functional group is a versatile handle for conversion into other important functionalities, primarily carboxylic acids and primary amines.
Nitrile hydrolysis is a fundamental transformation that converts the cyano group into a carboxylic acid. This can be achieved under either acidic or basic conditions.
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: Typically employs strong acids like sulfuric acid or hydrochloric acid in aqueous media, often with heating. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. Acidic conditions are often preferred for their straightforward work-up.[3]
-
Basic Hydrolysis: Involves heating the nitrile with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbon of the nitrile, and the resulting intermediate is protonated upon work-up to yield the carboxylic acid. Basic hydrolysis can sometimes be more vigorous and may require careful temperature control.
Experimental Protocol: General Procedure for Acidic Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Add a mixture of concentrated sulfuric acid and water (e.g., a 3:2 v/v mixture) or concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product). This can take several hours.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
The reduction of the nitrile group provides a direct route to primary amines, which are crucial intermediates in the synthesis of many pharmaceuticals.
Causality Behind Experimental Choices:
A variety of reducing agents can be employed for this transformation, with the choice depending on the desired reaction conditions and the presence of other functional groups.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[4] It is often performed in a protic solvent like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. This is generally a clean and high-yielding method.
-
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF or diethyl ether) are highly effective for nitrile reduction. Borane-dimethyl sulfide complex (BH₃·SMe₂) or other borane sources can also be used. These reagents are powerful but require careful handling due to their reactivity with protic solvents and moisture.
Experimental Protocol: General Procedure for Reduction with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations must be conducted under a strictly anhydrous and inert atmosphere.
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous THF in a three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitor by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).
-
Cool the reaction mixture to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser work-up).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Diagram: Key Transformations of this compound
Caption: Primary synthetic routes utilizing this compound.
Application in the Synthesis of Pharmaceutical Agents: The Case of Lu AA33810
A notable application of this compound is as a precursor in the synthesis of advanced pharmaceutical intermediates. For instance, it can be envisioned as a key starting material for the synthesis of molecules like Lu AA33810, a potent and selective neuropeptide Y5 (NPY5) receptor antagonist that has been investigated for its potential in treating mood disorders.[5] While the full detailed synthesis from this specific starting material is not explicitly provided in the primary literature, a plausible synthetic route can be constructed based on known chemical transformations.
The synthesis would likely involve an initial alkylation of this compound, followed by a series of transformations to construct the complex tricyclic sulfonamide structure of Lu AA33810. The fluorine and methoxy substituents on the phenyl ring are crucial for modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for the NPY5 receptor.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its utility is derived from the strategic placement of the fluoro and methoxy substituents on the phenyl ring, combined with the reactivity of the benzylic methylene and nitrile functional groups. The ability to readily perform α-alkylation, hydrolysis, and reduction allows for the facile introduction of molecular complexity and the synthesis of key intermediates such as carboxylic acids and primary amines. As the demand for novel, highly functionalized pharmaceutical agents continues to grow, the importance of strategically designed building blocks like this compound is set to increase, enabling the efficient and innovative synthesis of the next generation of therapeutic agents.
References
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Organic Syntheses Procedure. α-Alkylation of Nitriles. Available from: [Link]
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Organic Syntheses Procedure. Phenylacetic Acid. Available from: [Link]
- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. EP1249447B1.
-
Packiarajan, M., et al. (2011). Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder. Bioorganic & Medicinal Chemistry Letters, 21(18), 5436-5441. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Biological Systems
Preamble: Navigating the Uncharted Territory of a Novel Molecule
In the landscape of drug discovery and development, we often encounter novel chemical entities whose biological activities are yet to be defined. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile is one such molecule. While its synthesis and chemical properties are accessible, its mechanism of action within a biological context remains largely unexplored in publicly available literature. This guide, therefore, is not a retrospective summary of established facts. Instead, it serves as a forward-looking strategic manual for the researcher, scientist, or drug development professional tasked with elucidating the biological function of this and similar novel compounds.
This document will leverage established principles of pharmacology and chemical biology to first deconstruct the molecule into its core functional motifs. Based on this analysis, we will propose several plausible, testable hypotheses regarding its mechanism of action. The core of this guide will then be a detailed, multi-tiered experimental workflow, designed as a self-validating system to systematically investigate these hypotheses, identify molecular targets, and characterize the compound's effects on cellular pathways. Our approach is grounded in a philosophy of rigorous, iterative inquiry, providing not just protocols, but the strategic rationale behind them.
Part 1: Structural Deconstruction and Mechanistic Hypotheses
The structure of this compound offers several clues to its potential biological activity. It comprises a phenyl ring with three key substituents: a fluoro group, a methoxy group, and an acetonitrile group.
-
The Fluorophenyl Moiety: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets[1]. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influencing interactions with biological macromolecules.
-
The Methoxyphenyl Group: Methoxy-substituted aryl compounds are common in medicinal chemistry and are known to influence biological activity[2]. The methoxy group can be a site for metabolic O-demethylation, potentially leading to the formation of active or inactive metabolites.
-
The Acetonitrile Group: The acetonitrile (or methyl cyanide) group is a key functional group in many pharmaceuticals[3][4]. It can participate in various chemical reactions and its metabolism, particularly by hepatic enzymes, can sometimes lead to the release of cyanide, a potent inhibitor of cellular respiration, which represents a potential toxicity pathway[5][6]. Derivatives of phenylacetonitrile have also been investigated for pesticidal and antimicrobial activities[2][7].
Based on these structural features, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Cytotoxicity via Disruption of Core Cellular Processes. The compound may exhibit cytotoxic or anti-proliferative effects, a common starting point for many therapeutic and toxicological investigations. This could be mediated by a variety of mechanisms, including apoptosis, necrosis, or cell cycle arrest.
-
Hypothesis 2: Antimicrobial Activity. Given that some related phenylacetonitrile derivatives show antimicrobial properties, this compound may act as an inhibitor of bacterial or fungal growth.
-
Hypothesis 3: Specific Enzyme or Receptor Modulation. The compound may bind to and modulate the activity of a specific protein target, such as an enzyme or a receptor, leading to a cascade of downstream cellular effects.
-
Hypothesis 4: Toxicity Mediated by Metabolic Activation. The compound could be a pro-drug or a pro-toxicant that is metabolized, for instance, by hepatic P450 enzymes, into a more active or toxic species. A key consideration here is the potential for cyanide release from the acetonitrile group[6].
Part 2: A Comprehensive Experimental Workflow for Mechanistic Elucidation
The following sections outline a logical, phased approach to systematically investigate the mechanism of action of this compound. This workflow is designed to be iterative, with the results from each phase informing the experiments in the next.
Phase 1: Initial Phenotypic Screening
The first step is to determine the broad biological effects of the compound on whole cells. This will help to narrow down the range of possible mechanisms.
Key Experiments:
-
Cell Viability and Proliferation Assays: To assess general cytotoxicity.
-
Antimicrobial Susceptibility Testing: To evaluate effects on a panel of bacteria and fungi.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) to assess for both general cytotoxicity and potential cancer-specific effects.
-
Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as the MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue®). These assays measure metabolic activity, which is a proxy for cell viability.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line and time point.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
This table should be populated with experimental data.
Logical Flow of Investigation
Caption: Initial workflow for phenotypic characterization.
Phase 2: Elucidating the Nature of Cellular Effects
If the compound shows activity in the initial screens, the next step is to characterize the nature of this effect more deeply. If cytotoxicity is observed, we need to determine the mode of cell death.
Key Experiments:
-
Apoptosis vs. Necrosis Assays: Using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Caspase Activity Assays: To measure the activation of key apoptotic enzymes.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat the most sensitive cell line identified in Phase 1 with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat-shocked cells).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Phase 3: Target Identification and Validation
This is a critical phase to move from a phenotypic observation to a molecular mechanism. A combination of approaches is often most effective[8][9].
Key Approaches:
-
Affinity-Based Pull-Down: This involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate[10].
-
Label-Free Methods (e.g., DARTS): Drug Affinity Responsive Target Stability (DARTS) assesses the stabilization of a target protein upon ligand binding by measuring its resistance to proteolysis[10].
-
Computational Approaches: If a target is identified, molecular docking can be used to predict the binding mode and guide further optimization.
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Affinity-Based Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin)[10]. It is crucial to test that this modification does not abrogate the biological activity of the compound.
-
Probe Immobilization: Incubate the biotinylated probe with streptavidin-conjugated agarose or magnetic beads to immobilize it[10].
-
Cell Lysis: Prepare a native protein lysate from the target cells.
-
Affinity Purification: Incubate the cell lysate with the probe-conjugated beads. As a negative control, incubate the lysate with beads conjugated to an inactive structural analog or just the linker-biotin tag.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with a protein stain (e.g., Coomassie or silver stain), excise unique bands from the gel, and identify the proteins by mass spectrometry (LC-MS/MS)[10].
-
Target Validation: The identified candidate proteins must be validated using orthogonal methods, such as:
-
Direct Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified protein and the original, unmodified compound[11].
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.
-
Genetic Approaches: Using siRNA or CRISPR/Cas9 to knock down the expression of the candidate target protein and assess if this phenocopies or blocks the effect of the compound.
-
Phase 4: Pathway Analysis and Metabolic Studies
Once a validated target is identified, the next step is to understand its role in cellular signaling pathways. Additionally, it is critical to investigate the compound's metabolism, particularly concerning the potential for toxic metabolite formation.
Key Experiments:
-
Western Blotting: To probe the modulation of key proteins upstream and downstream of the identified target.
-
Metabolite Identification: Using LC-MS/MS to analyze the metabolites formed after incubation with liver microsomes or hepatocytes.
-
Cyanide Release Assay: To specifically test for the metabolic release of cyanide from the acetonitrile group.
Hypothetical Signaling Pathway Modulation
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A Technical Guide to the Solubility of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and final formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key building block in medicinal chemistry. We will explore the theoretical principles governing its solubility based on molecular structure, provide a predictive framework for its behavior in various organic solvents, and detail a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical methodology for evaluating the solubility of this and structurally related compounds.
Introduction: The Central Role of Solubility
This compound (Molecular Formula: C₉H₈FNO, Molar Mass: 165.16 g/mol ) is a substituted benzeneacetonitrile derivative.[1][2] Such structures are common precursors in the synthesis of more complex molecules in the pharmaceutical industry. Understanding the solubility of this intermediate is not merely an academic exercise; it is fundamental to process optimization. Key applications include:
-
Reaction Chemistry: Ensuring reactants are in the same phase is crucial for efficient molecular collision and reaction. The choice of solvent directly impacts reaction rates and yield.
-
Purification and Crystallization: Solubility differences are exploited during purification. Selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures is the cornerstone of recrystallization.
-
Formulation Development: For final APIs, solubility in various media dictates bioavailability and the choice of drug delivery systems. While this guide focuses on an intermediate, the principles are directly transferable.
This guide will deconstruct the factors influencing the solubility of this compound, moving from theoretical prediction to practical, empirical measurement.
Theoretical Principles & Predictive Analysis
The adage "like dissolves like" is the guiding principle in solubility prediction, referring to the polarity of the solute and solvent.[3][4][5] To predict the solubility of this compound, we must first analyze its molecular structure and the resulting intermolecular forces it can exhibit.[6][7]
Molecular Structure Analysis:
-
Non-Polar Regions: The benzene ring constitutes a significant non-polar, hydrophobic surface area. This region will interact favorably with non-polar solvents through weak London dispersion forces.[7][8]
-
Polar Functional Groups: The molecule possesses several polar functional groups that dictate its interactions with polar solvents:
-
Nitrile Group (-C≡N): The cyano group has a strong dipole moment, making it a good hydrogen bond acceptor and capable of strong dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.
-
Fluoro Group (-F): The fluorine atom is highly electronegative, creating a dipole moment, but it is a weak hydrogen bond acceptor.
-
The overall polarity of the molecule is a balance between its non-polar aromatic core and its polar functional groups. This positions this compound as a moderately polar compound . This structural analysis allows us to predict its solubility behavior across a spectrum of common laboratory solvents.
The following diagram illustrates the relationship between solvent class and the predicted solubility of the target compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of this compound. The exact mass should be recorded. It is crucial that solid material remains visible at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. [9]3. Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. [10]4. Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour for the excess solid to sediment.
-
Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm PTFE (or other solvent-compatible) syringe filter. Discard the first few drops and then dispense the clear, filtered saturated solution into a clean analysis vial.
-
Dilution: If necessary, accurately dilute the saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)
Data Presentation and Interpretation
Experimental results should be meticulously recorded and presented in a clear, comparative format.
Table 2: Experimental Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Standard Deviation | Classification |
| e.g., Hexane | [Insert Data] | [Insert Data] | [e.g., Sparingly Soluble] |
| e.g., Toluene | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| e.g., Dichloromethane | [Insert Data] | [Insert Data] | [e.g., Freely Soluble] |
| e.g., Acetone | [Insert Data] | [Insert Data] | [e.g., Freely Soluble] |
| e.g., Ethanol | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| e.g., Methanol | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| e.g., Water | [Insert Data] | [Insert Data] | [e.g., Insoluble] |
Note: This table is a template for presenting experimentally determined data. Each measurement should be performed in triplicate to calculate a standard deviation, ensuring the reliability of the results.
Conclusion
The solubility of this compound is governed by its moderately polar nature, arising from a combination of a non-polar aromatic ring and several polar functional groups. This structure leads to high solubility in polar aprotic solvents like acetone and dichloromethane, moderate to high solubility in polar protic solvents like ethanol, and poor solubility in non-polar solvents like hexane and aqueous media. While these predictions provide a strong directional guide, precise process development and optimization demand empirical data. The detailed saturation shake-flask protocol provided herein offers a robust framework for obtaining accurate, quantitative solubility data essential for the successful application of this intermediate in research and development.
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Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
This guide provides a comprehensive technical overview of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, safe handling protocols, synthetic methodologies, and its applications as a crucial intermediate in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles
Phenylacetonitrile scaffolds are prevalent in a wide array of biologically active molecules. The strategic incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound, with its unique substitution pattern, offers medicinal chemists a versatile platform for the synthesis of novel therapeutic agents. This guide aims to provide a holistic understanding of this valuable compound, from its fundamental properties to its practical applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 501008-41-9 | [1] |
| Molecular Formula | C₉H₈FNO | [2] |
| Molecular Weight | 165.16 g/mol | [2] |
| Appearance | Typically a solid or liquid (can vary) | [2] |
| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [2] |
| Melting Point | Data may vary depending on purity. | [2] |
| Boiling Point | Data may vary depending on purity. | [2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the benzylic methylene protons (a singlet). The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with C-F coupling), the methoxy carbon, the benzylic carbon, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling: A Self-Validating Protocol
Given the presence of a nitrile group, this compound must be handled with care, as it can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[3] The following protocols are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
dot
Caption: Hazard identification and corresponding mandatory personal protective equipment.
Engineering Controls and Work Practices
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[4]
-
Designated Area: Establish a designated area within the laboratory for working with this compound. Clearly label this area with appropriate hazard warnings.[5]
-
Working Alone: Never work with this compound alone. Ensure that at least one other person is aware of the work being conducted.[6]
-
Incompatible Materials: Store this compound away from strong acids, oxidizing agents, and moisture. Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[4][6]
Spill and Waste Management
dot
Caption: Workflow for handling spills and waste of this compound.
-
Spill Response: In case of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7] The decontaminated area should then be cleaned with a freshly prepared 10% bleach solution.[5]
-
Waste Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste disposal. The empty container of the chemical should also be treated as hazardous waste.[5]
Synthetic Methodology: A Plausible Route
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps starting from the commercially available 5-fluoro-2-methoxybenzaldehyde:
-
Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding benzyl alcohol.
-
Conversion to the Nitrile: The benzyl alcohol is then converted to a benzyl halide (e.g., chloride or bromide), which subsequently undergoes a nucleophilic substitution with a cyanide salt to yield the final product.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Illustrative)
This protocol is based on general procedures for similar transformations and should be optimized for the specific substrate.[8]
Step 1: Synthesis of (5-Fluoro-2-methoxyphenyl)methanol
-
To a stirred solution of 5-fluoro-2-methoxybenzaldehyde (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Chloromethyl)-5-fluoro-2-methoxybenzene
-
To the crude (5-fluoro-2-methoxyphenyl)methanol (1 equivalent) dissolved in a suitable solvent like dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude benzyl chloride. This intermediate is often used immediately in the next step due to potential instability.
Step 3: Synthesis of this compound
-
Dissolve the crude 1-(chloromethyl)-5-fluoro-2-methoxybenzene (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.1 equivalents) to the solution. Caution: Sodium cyanide is highly toxic.
-
Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is primarily centered around the nitrile group and the benzylic methylene protons.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
-
Alkylation: The benzylic protons are acidic and can be deprotonated with a strong base to form a carbanion, which can then be reacted with various electrophiles for C-C bond formation.
While specific examples of the direct use of this compound in drug synthesis are not widely published, its structural motif is found in a variety of pharmacologically active compounds. Phenylacetonitrile derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including analgesics, antihistamines, and CNS-active agents. For instance, the related compound 2-(4-methoxyphenyl)acetonitrile is an intermediate in the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a compound with potential therapeutic applications.[9] The unique electronic properties conferred by the fluorine and methoxy substituents make this compound a valuable building block for creating new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of hazardous reagents, follows established chemical principles. A thorough understanding of its properties, reactivity, and, most importantly, its safe handling protocols, is paramount for its effective and responsible use in the laboratory. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this important intermediate into their synthetic strategies for the development of next-generation therapeutics.
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Thermal Stability Assessment of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: A Methodological Framework for Pharmaceutical Development
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Understanding the thermal behavior of this compound is paramount for ensuring process safety, defining safe storage conditions, and maintaining drug substance purity. This document moves beyond a simple recitation of data to establish a robust, scientifically-grounded methodology centered on the principles and application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques, present detailed, self-validating experimental protocols, and provide a clear guide to data interpretation. This whitepaper is intended for researchers, process chemists, and drug development professionals who require a practical and in-depth understanding of thermal analysis for ensuring the safety and quality of pharmaceutical materials.
Introduction: The Imperative for Thermal Stability Analysis
Chemical Identity and Pharmaceutical Relevance
This compound is an organic building block characterized by the presence of a fluorinated methoxy-substituted benzene ring and a nitrile functional group.
-
Chemical Name: this compound
-
CAS Number: 501008-41-9[1]
-
Molecular Formula: C₉H₈FNO[2]
-
Molecular Weight: 165.16 g/mol [2]
Its structural motifs make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any process intermediate, a thorough understanding of its chemical and physical properties is a prerequisite for safe and controlled scale-up and manufacturing.
Why Thermal Stability is Critical
Thermal stability is not merely a data point; it is a critical safety and quality parameter. An uncontrolled thermal decomposition can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, posing significant risks to personnel and equipment. Furthermore, subtle degradation even at lower temperatures can generate impurities, impacting the yield and purity of the final API. Recommended storage conditions, such as "sealed in dry, room temperature," are based on an initial understanding of its stability, which must be quantified experimentally.[1]
Potential Thermal Hazards and Decomposition Pathways
The molecular structure of this compound suggests several potential decomposition products under thermal stress. The nitrile group is a known precursor to highly toxic hydrogen cyanide gas upon heating.[3][4][5] The presence of nitrogen and the organic backbone can lead to the formation of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6][7] Additionally, the fluorinated aromatic ring introduces the potential for the release of corrosive hydrogen fluoride (HF) gas, a decomposition product common to many fluorinated organic compounds.[8]
Core Methodologies: TGA and DSC
To comprehensively assess thermal stability, a multi-faceted approach is required. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary data, painting a full picture of the material's behavior as a function of temperature.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[9] For stability analysis, it is invaluable for:
-
Determining Decomposition Onset: Identifying the temperature at which the material begins to lose mass due to decomposition.
-
Quantifying Mass Loss: Measuring the percentage of mass lost at different stages, which can correspond to the release of specific molecules (e.g., water, solvents) or complete degradation.
-
Identifying Residue: Quantifying the amount of non-volatile material remaining at the end of the experiment.
TGA can effectively distinguish between the loss of surface moisture or residual solvents and the actual thermal degradation of the compound's structure.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] This technique is crucial for identifying thermal events that do not necessarily involve a change in mass.[9] Key applications include:
-
Melting Point & Purity: Detecting the endothermic peak corresponding to the melting of the crystalline solid.
-
Crystallization and Polymorphism: Identifying phase transitions, which can be critical for formulation and stability.
-
Decomposition Energetics: Characterizing the decomposition process as either endothermic (heat absorbing) or exothermic (heat releasing). A strong, sharp exotherm is a significant indicator of a potential runaway reaction hazard.
The Power of Simultaneous TGA-DSC
Modern thermal analyzers can perform TGA and DSC measurements simultaneously on the same sample, which is highly efficient, especially in early drug discovery phases when sample material may be scarce.[11] This approach ensures a direct correlation between mass loss events (from TGA) and their associated energetic changes (from DSC), eliminating ambiguity in data interpretation. For example, a mass loss event can be definitively linked to a melting process followed by decomposition, or a direct decomposition from the solid state.[11]
Experimental Workflow and Protocol
The following section details a robust protocol for the thermal analysis of this compound. The causality behind each step is explained to ensure data integrity and reproducibility.
Experimental Logic Diagram
The logical flow of the thermal stability assessment process is outlined below. This workflow ensures that all prerequisites are met before analysis and that data is systematically processed and interpreted.
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An In-Depth Technical Guide to the Reactivity Profile of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Introduction: A Versatile Intermediate in Modern Synthesis
2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile, is a key structural motif and a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its importance lies in the strategic placement of three distinct functional handles: a reactive nitrile group, an activated aromatic ring, and an acidic benzylic position. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet ortho-, para-directing, fluoro group imparts a unique reactivity profile that can be selectively exploited by the discerning synthetic chemist. This guide provides an in-depth exploration of the chemical reactivity of this compound, offering field-proven insights and detailed methodologies for its transformation, aimed at researchers, scientists, and professionals in drug development.
Core Reactivity Analysis: A Triad of Functionality
The reactivity of this compound can be systematically understood by examining its three principal reactive sites. The judicious choice of reagents and reaction conditions allows for the selective manipulation of one site over the others, paving the way for complex molecular architectures.
Reactivity of the Aromatic Ring: Controlled Electrophilic Substitution
The substitution pattern on the aromatic ring—a strongly activating methoxy group at C2 and a deactivating fluoro group at C5—governs the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density via resonance, stabilizing the cationic intermediate (arenium ion). Conversely, the fluorine atom is deactivating due to its strong inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance.[1]
In this specific arrangement, the directing effects are synergistic and opposing. The methoxy group strongly activates the positions ortho and para to it (C1, C3, and the carbon bearing the acetonitrile group). The fluoro group directs to its ortho and para positions (C4, C6, and the carbon bearing the methoxy group). The most activated positions for electrophilic attack are C3 and, to a lesser extent, C1, which are ortho to the powerful activating methoxy group. Substitution at C6 is sterically hindered by the adjacent cyanomethyl group.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C3 | Ortho to -OCH3 (strongly activating) | Major product |
| C1 | Ortho to -OCH3 (strongly activating) | Minor product (potential for steric hindrance) |
| C4 | Ortho to -F (deactivating), Meta to -OCH3 | Minimal substitution |
| C6 | Ortho to -F (deactivating), Para to -OCH3 | Minimal substitution (steric hindrance) |
Experimental Protocol: Representative Nitration of a Substituted Anisole
Objective: To introduce a nitro group onto the aromatic ring, predicted to occur predominantly at the C3 position.
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetic anhydride to 0°C.
-
Slowly add fuming nitric acid to the cooled acetic anhydride while maintaining the temperature below 10°C.
-
To this nitrating mixture, add a solution of this compound in acetic anhydride dropwise, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-10°C for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
-
Purification is typically achieved by column chromatography or recrystallization.
Reactivity of the Nitrile Group: A Gateway to Amines and Carboxylic Acids
The cyano group is a versatile functional group that can be transformed into primary amines or carboxylic acids, both of which are pivotal in drug discovery and development.
a) Reduction to Primary Amines
The reduction of the nitrile to a primary amine, 2-(5-fluoro-2-methoxyphenyl)ethan-1-amine, is a fundamental transformation. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
b) Hydrolysis to Carboxylic Acids
The nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(5-fluoro-2-methoxyphenyl)acetic acid, under either acidic or basic conditions.[3] This transformation is crucial for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.
Experimental Protocol: Reduction of a Phenylacetonitrile with LiAlH₄
The following is a general procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride.[4]
Objective: To synthesize 2-(5-fluoro-2-methoxyphenyl)ethan-1-amine.
Methodology:
-
To a stirred suspension of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same solvent dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[5]
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture.
-
Wash the precipitate thoroughly with the ethereal solvent.
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by distillation or by conversion to a salt followed by recrystallization.
Reactivity of the Benzylic Position: The Power of the α-Carbon
The methylene (-CH₂-) group adjacent to both the aromatic ring and the nitrile group is known as the benzylic position. The protons on this carbon are acidic due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the electron-withdrawing nitrile group. This allows for a range of reactions at the benzylic position, most notably alkylation.
a) Benzylic Alkylation
Deprotonation of the benzylic carbon with a suitable base generates a nucleophilic carbanion that can readily react with electrophiles, such as alkyl halides, in an Sₙ2 reaction. This provides a powerful method for carbon-carbon bond formation. A Chinese patent (CN110730776A) describes the alkylation of this compound with methyl iodide.[6]
Experimental Workflow: Benzylic Alkylation
Caption: Workflow for the benzylic alkylation of the title compound.
Summary of Reactivity
| Reactive Site | Reaction Type | Reagents & Conditions | Product Type |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ or Ac₂O | Substituted Phenylacetonitrile |
| Nitrile Group | Reduction | 1. LiAlH₄, THF2. H₂O, NaOH(aq) | Primary Amine |
| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, Δ | Carboxylic Acid |
| Benzylic Position | Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X) | α-Substituted Phenylacetonitrile |
Conclusion: A Building Block of Strategic Importance
This compound presents a rich and tunable reactivity profile that makes it a valuable asset in synthetic chemistry. By understanding the distinct reactivity of its aromatic ring, nitrile group, and benzylic position, researchers can strategically design synthetic routes to complex target molecules. The principles and protocols outlined in this guide serve as a foundation for the innovative application of this versatile intermediate in drug discovery and materials science, encouraging a rational and mechanism-driven approach to molecular design.
References
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Organic Syntheses. (n.d.). α-Phenylcinnamonitrile. Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. CN101659630B.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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- Google Patents. (n.d.). Substituted n-arylethyl-2-arylquinoline-4-carboxamides and their uses. CN110730776A.
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Organic Syntheses. (n.d.). p-Methoxyphenylacetonitrile. Organic Syntheses Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Valinol. Organic Syntheses Procedure. Retrieved from [Link]
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LIRIAS. (n.d.). Photochemical and Electrochemical Strategies towards Benzylic C-H Functionalization: A Recent Update. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. EP1249447B1.
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylic functionalisation of phenyl all cis-2, 3, 5, 6 -tetrafluoro -cyclohexane provides access to new organo-fluorine building blocks. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4). Retrieved from [Link]
-
MDPI. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2021(4), M1281. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-alkoxy-5-methoxybenzaldehyde. US3867458A.
-
Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
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A Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-(5-Fluoro-2-methoxyphenyl)acetonitrile, also known as 5-Fluoro-2-methoxybenzyl cyanide, is a fluorinated aromatic compound of significant interest in the field of medicinal chemistry.[1] As a functionalized building block, it serves as a critical starting material and intermediate in the synthesis of complex molecular architectures, particularly for novel therapeutic agents. The strategic incorporation of a fluorine atom onto the phenyl ring is a widely employed strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive technical overview of its chemical properties, validated synthetic methodologies, and its versatile applications for professionals in pharmaceutical research and development.
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound define its behavior in chemical reactions and biological systems. While its appearance can vary, it is typically a solid or liquid at room temperature.[1] It exhibits low solubility in water but is readily soluble in common organic solvents such as dichloromethane and chloroform, consistent with its lipophilic nature.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 501008-41-9 | [3][4] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1][5] |
| Appearance | Varies (Solid or Liquid) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
| Lipophilicity | Predicted positive LogP value. | [1] |
Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic techniques. While specific spectral data for this isomer requires batch-specific analysis, characterization relies on Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The IR spectrum is expected to show a characteristic sharp peak for the nitrile (C≡N) stretch. Mass spectrometry would confirm the molecular weight and fragmentation pattern.[6][7] Analytical data packages, including NMR, HPLC, and LC-MS, are often available from commercial suppliers for specific batches.[4]
Synthesis Methodology: A Validated Approach
The most common and reliable method for synthesizing phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is adapted from a well-established procedure for a related analogue, which ensures high yield and minimizes side reactions.[8]
The core of this synthesis is a nucleophilic substitution (Sₙ2) reaction where the cyanide anion (⁻C≡N) displaces a halide from the benzylic carbon of the starting material, 5-Fluoro-2-methoxybenzyl chloride.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 5-Fluoro-2-methoxybenzyl chloride.
Materials:
-
5-Fluoro-2-methoxybenzyl chloride
-
Sodium cyanide (NaCN), finely powdered
-
Sodium iodide (NaI)
-
Anhydrous acetone[8]
-
Benzene (or a suitable alternative like Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a drying tube, add the 5-Fluoro-2-methoxybenzyl chloride, 1.5 molar equivalents of finely powdered sodium cyanide, and 0.1 molar equivalents of sodium iodide.[8]
-
Solvent Addition: Add a sufficient volume of anhydrous acetone to the flask to ensure effective stirring.[8]
-
Reaction Execution: Heat the heterogeneous mixture to reflux with vigorous stirring. Maintain the reflux for 16-20 hours to ensure the reaction proceeds to completion.[8]
-
Work-up (Quenching & Extraction): After cooling the reaction mixture to room temperature, filter it via suction to remove the solid inorganic salts. The filter cake should be washed with a small amount of acetone. Caution: The solid residue contains unreacted sodium cyanide and must be handled and disposed of according to safety protocols.[8]
-
Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.[8]
-
Aqueous Wash: Dissolve the residual oil in benzene (or toluene) and transfer it to a separatory funnel. Wash the organic layer with three portions of hot water to remove any remaining inorganic impurities.[8]
-
Drying and Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.[8]
-
Purification: The final product can be purified by vacuum distillation to obtain a high-purity compound.[8]
Causality Behind Experimental Choices
-
Anhydrous Acetone: The use of an anhydrous solvent is critical. Benzyl halides are reactive and susceptible to hydrolysis. Using a dry solvent like acetone prevents the formation of the corresponding benzyl alcohol as a significant by-product, which is a common issue in aqueous media.[8]
-
Sodium Iodide Catalyst: Although the benzyl chloride is the primary substrate, adding a catalytic amount of sodium iodide facilitates the reaction. The iodide ion displaces the chloride to form the more reactive benzyl iodide in situ (Finkelstein reaction), which then reacts more rapidly with the cyanide nucleophile.
-
Vigorous Stirring: The reaction is heterogeneous (solid-liquid). Vigorous stirring is necessary to maximize the surface area contact between the dissolved benzyl halide and the solid sodium cyanide, thereby increasing the reaction rate.[8]
Applications in Drug Development
The true value of this compound lies in the chemical versatility of its nitrile group, which can be transformed into other key functional groups essential for building pharmacologically active molecules. This compound serves as a scaffold that can be elaborated into a diverse range of potential drug candidates.
Figure 2: Key synthetic transformations of the nitrile group for pharmaceutical applications.
-
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(5-fluoro-2-methoxyphenyl)acetic acid. This carboxylic acid functional group is a common feature in many drugs, including non-steroidal anti-inflammatory agents (NSAIDs).
-
Reduction to Primary Amines: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel) or chemical reduction (e.g., with LiAlH₄) converts the nitrile to a 2-(5-fluoro-2-methoxyphenyl)ethanamine. Phenethylamine scaffolds are foundational to numerous neurotransmitter-modulating drugs and other CNS-active agents.
-
Cycloaddition to Heterocycles: The nitrile group can participate in cycloaddition reactions. For instance, treatment with sodium azide (NaN₃) can form a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design, often improving metabolic stability and cell permeability.
-
Formation of Bioactive Scaffolds: Phenylacetonitrile derivatives are used in the synthesis of various heterocyclic compounds with demonstrated biological activity, such as thiazolidinediones, which have been investigated for antibiotic properties.[9]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[3] It is also known to cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10] Keep it away from heat, open flames, and strong oxidizing agents to prevent decomposition or reaction.[1][10]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced pharmaceutical compounds. Its utility is derived from the strategic placement of fluorine, which can beneficially modulate drug properties, and the synthetic flexibility of the nitrile functional group. The robust and well-understood synthesis methodologies, coupled with its potential for elaboration into diverse and complex molecular scaffolds, establish this compound as a key resource for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.
References
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-
1000542-96-0 | 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile. AA Blocks. [Link]
-
(2-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
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(2-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
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Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Cheméo. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
-
2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. American Elements. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3] This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile with various aryl and heteroaryl boronic acids. The presence of an electron-donating methoxy group and a fluorine atom on the aryl halide ring presents specific challenges that necessitate careful optimization of the reaction conditions.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this valuable transformation in their synthetic endeavors.
The core of the Suzuki reaction involves the coupling of an organoboron species (typically a boronic acid) with an organohalide.[3][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[7][8][9]
The Challenge of Electron-Rich Aryl Halides
The substrate of focus, this compound, contains a methoxy group, which is electron-donating. This electronic property can render the oxidative addition step of the catalytic cycle more challenging compared to reactions with electron-deficient aryl halides.[4][10] The increased electron density on the aromatic ring can slow down the insertion of the palladium catalyst into the carbon-halogen bond.[4] Therefore, the selection of an appropriate catalyst system, particularly the ligand, is critical for achieving high yields.[4][11] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate this difficult oxidative addition step.[4][12]
Experimental Workflow Overview
A successful Suzuki coupling reaction requires meticulous attention to several key parameters. The following diagram outlines the general workflow for the protocol described in this document.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Aryl Halide: this compound
-
Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)[4]
-
Solvent: 1,4-Dioxane or Toluene, with a small amount of water[9][11]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Add the catalyst system to the reaction flask.
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 1,4-dioxane or toluene) to the reaction flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Add a small amount of degassed water (e.g., 1-5% v/v of the organic solvent). Water can play a role in activating the boronic acid and dissolving the inorganic base.[11]
-
-
Reaction Execution:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC/MS, or LC/MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
-
Key Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the interplay of various reaction parameters. The following table summarizes key considerations for optimizing the reaction with this compound.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source. Catalyst loading can be optimized to balance cost and reaction efficiency.[7] |
| Ligand | SPhos, XPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of electron-rich aryl halides.[4][12] The ligand-to-palladium ratio can be adjusted (typically 1:1 to 2:1) to optimize catalytic activity. |
| Base | K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | The base plays a critical role in the transmetalation step by activating the boronic acid.[1][13][14] Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[4] The choice of base can significantly impact yield and reaction rate.[1] |
| Solvent | 1,4-Dioxane, Toluene | The solvent must solubilize all reaction components. Aprotic polar or ethereal solvents are commonly used.[4][15] The addition of a small amount of water is often beneficial.[11] Solvent choice can also influence reaction selectivity in some cases.[15][16] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the limiting aryl halide. The stability of the boronic acid is important, as protodeboronation can be a significant side reaction.[4] |
Mechanistic Insights: The Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is essential for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves three main stages.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[7][17] This step is often rate-determining, especially for electron-rich aryl halides.[4]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires a base to activate the organoboron species, forming a more nucleophilic borate complex.[3][13][14]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7][17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Ineffective catalyst system - Insufficiently strong base - Low reaction temperature - Poor quality reagents | - Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[4] - Use a stronger base such as K₃PO₄ or Cs₂CO₃.[4] - Increase the reaction temperature. - Ensure reagents are pure and solvents are anhydrous and degassed. |
| Protodeboronation | - Presence of excess water - Strong base - High temperature | - Use anhydrous conditions or carefully control the amount of water.[4] - Consider a milder base like K₂CO₃ or CsF.[4] - Attempt the reaction at a lower temperature.[4] - Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[11] |
| Homocoupling of Boronic Acid | - Presence of oxygen - Use of a Pd(II) precatalyst without complete reduction | - Thoroughly degas all solvents and the reaction mixture.[11] - Use a Pd(0) source like Pd₂(dba)₃ or ensure complete in situ reduction of the Pd(II) precatalyst.[11] |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure a sufficiently high ligand-to-palladium ratio. - Avoid excessively high temperatures. - Use a more stable palladium precatalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex biaryl structures. Success in this transformation hinges on the careful selection of the catalyst system, base, and solvent to overcome the challenges posed by the electron-rich nature of the aryl halide. By following the detailed protocol and considering the optimization strategies outlined in these application notes, researchers can effectively utilize this reaction to advance their synthetic objectives in drug discovery and materials science.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]
-
Amatore, C.; Jutand, A.; Le Duc, G. On the role of the base in the mechanism of the Suzuki-Miyaura reaction. Chemistry–A European Journal, 2011 , 17(8), 2492-2503. [Link]
-
Neufeldt, S. R.; Sanford, M. S. Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 2017 , 82(19), 10549-10556. [Link]
-
Carrow, B. P.; Hartwig, J. F. Role of the base and control of selectivity in the Suzuki–Miyaura cross-coupling reaction. Journal of the American Chemical Society, 2011 , 133(8), 2116-2119. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Jana, R.; Pathak, T. P.; Sigman, M. S. Solving the riddle- the mechanism of Suzuki cross coupling: a review. Beilstein Journal of Organic Chemistry, 2011 , 7, 827-841. [Link]
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Nolan, S. P. Analyzing the solvent effects in palladium/N-heterocyclic carbene (Pd/NHC)-catalyzed Suzuki–Miyaura coupling of aryl chlorides: a computational study of the oxidative addition step with experimental validation. The Journal of Physical Chemistry B, 2021 , 125(1), 435-444. [Link]
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Jana, R.; Pathak, T. P.; Sigman, M. S. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 2016 , 4(2), 1-13. [Link]
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Sherwood, J.; Clark, J. H.; Fairlamb, I. J. S.; Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 2019 , 21(9), 2164-2213. [Link]
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Gurbuz, N.; Ozdemir, I. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 2015 , 5(10), 7179-7185. [Link]
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Neufeldt, S. R.; Sanford, M. S. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Request PDF. [Link]
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Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 2003 , 5(24), 4835-4838. [Link]
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Billingsley, K. L.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. In Palladium-Catalyzed Cross-Coupling Reactions; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2009; Vol. 219, pp 1–53. [Link]
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Request PDF. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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Mondal, B.; Chen, C.-H.; Lee, H. M. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2016 , 14(3), 804-808. [Link]
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Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, February 13, 2020. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, March 29, 2025. [Link]
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ProtonGuru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube, November 23, 2020. [Link]
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Browne, D. L.; Harrity, J. P. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 2010 , 6, 1215-1219. [Link]
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Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
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Application Notes: Strategic Use of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Nucleophilic Substitution Reactions
An Application Guide for Researchers and Drug Development Professionals
Abstract
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a highly versatile building block in modern synthetic organic chemistry, particularly valued in the field of medicinal chemistry. Its unique substitution pattern—featuring an activating nitrile group, a synthetically malleable methoxy ether, and a metabolically relevant fluorine atom—makes it an ideal starting point for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in nucleophilic substitution reactions, focusing on the generation and subsequent reaction of the benzylic carbanion. We present detailed mechanistic insights, step-by-step experimental protocols, and critical considerations for safety and reaction optimization.
Introduction: A Multifunctional Synthetic Intermediate
The utility of this compound lies in the reactivity of the benzylic methylene (-CH₂-) group. Positioned between an aromatic ring and a strongly electron-withdrawing nitrile group (-C≡N), the protons on this carbon are significantly acidic. This allows for facile deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be functionalized with a wide array of electrophiles, serving as a powerful tool for carbon-carbon bond formation. The resulting products can be further elaborated; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to diverse compound libraries.[1][2][3]
Mechanistic Principles: The Nucleophilic Substitution Pathway
The primary reaction pathway involves the deprotonation of the acetonitrile to form a nucleophilic intermediate, which then attacks an electrophile. This process is conceptually similar to the alkylation of other active methylene compounds, such as malonic esters.[2]
Key Steps:
-
Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride) abstracts a proton from the carbon adjacent to the nitrile group.
-
Carbanion Formation: A resonance-stabilized carbanion is formed. The negative charge is delocalized onto the nitrile nitrogen, increasing its stability.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in a classic S
N2 displacement, forming a new C-C bond.
Figure 1: General mechanism for the base-mediated nucleophilic substitution of this compound.
The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically required. Anhydrous polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), are preferred as they effectively solvate the cation of the base without quenching the highly reactive carbanion.
Experimental Protocols
Protocol 1: α-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol details a general procedure for the C-alkylation of this compound using iodomethane as a representative electrophile.
Core Requirements:
-
Reagents: this compound, Sodium hydride (60% dispersion in mineral oil), Iodomethane, Anhydrous DMF, Saturated aqueous NH₄Cl, Ethyl acetate, Brine.
-
Apparatus: Flame-dried, two-neck round-bottom flask; magnetic stirrer; septum; nitrogen/argon inlet; syringe; ice-water bath.
Step-by-Step Methodology:
-
Preparation of Base: In a flame-dried flask under an inert atmosphere (N₂), add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via syringe. Suspend the washed NaH in anhydrous DMF (approx. 0.5 M relative to the substrate).
-
Expertise Note: Removing the mineral oil is crucial as it can coat the NaH particles, reducing reactivity and leading to inconsistent reaction initiation.
-
-
Deprotonation: Cool the NaH/DMF suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cooled NaH suspension over 10-15 minutes.
-
Trustworthiness Note: A slow, controlled addition is essential to manage the exothermic reaction and hydrogen gas evolution. A color change (often to a deep red or brown) typically indicates the formation of the carbanion. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until complete.
-
Workup and Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Versatility of the Reaction
The protocol described is adaptable to a variety of electrophiles. The table below summarizes expected outcomes with different alkylating agents.
| Electrophile | Base | Solvent | Typical Yield (%) | Notes |
| Iodomethane | NaH | DMF | 85-95% | Highly reactive, clean reaction. |
| Benzyl Bromide | NaH | THF/DMF | 80-90% | Product may require careful purification. |
| Allyl Bromide | NaH | THF | 80-90% | Provides a handle for further chemistry. |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 70-85% | A weaker base can be sufficient. |
Synthetic Utility Workflow
The true power of this reaction lies in the subsequent transformations of the product. The nitrile group serves as a versatile functional handle.
Sources
Application Note & Protocols: Strategic Synthesis of Novel Derivatives from 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Introduction: The Versatility of a Privileged Scaffold
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a valuable starting material in medicinal chemistry and drug development. Its structure combines several key features: a fluorinated phenyl ring, a methoxy group, and a reactive nitrile moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point or be further modified. The true synthetic power of this molecule, however, lies in the reactivity of the nitrile group and the adjacent benzylic carbon.
This guide provides a comprehensive overview of the experimental strategies and detailed protocols for transforming this compound into more complex derivatives, focusing on two fundamental and powerful transformations: α-alkylation and nitrile hydrolysis . These reactions open the door to a wide array of carboxylic acids and other derivatives with significant potential as bioactive compounds.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of this compound hinges on two primary reactive sites: the α-carbon (the CH₂ group) and the cyano group (C≡N).
α-Carbon Functionalization via Deprotonation-Alkylation
The protons on the carbon adjacent to the phenyl ring and the nitrile group are acidic (pKa ≈ 20-22 in DMSO). This acidity is due to the resonance stabilization of the resulting carbanion by both the aromatic ring and the electron-withdrawing nitrile group. This allows for deprotonation by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a nucleophilic carbanion. This carbanion can then readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond.
Causality of Experimental Choice:
-
Base Selection: Sodium hydride (NaH) is an ideal choice because it is a very strong but non-nucleophilic base. This ensures complete deprotonation without competing nucleophilic attack on the alkyl halide. The only byproduct is hydrogen gas, which is easily removed from the reaction.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are used to dissolve the reactants and stabilize the intermediate ions without interfering with the reaction.
Transformation of the Nitrile Group via Hydrolysis
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[1] This transformation is a robust method for converting a nitrile, often introduced via nucleophilic substitution, into a valuable carboxylic acid functional group.[2]
-
Acid-Catalyzed Hydrolysis: The nitrile is heated, typically under reflux, with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2] This method is advantageous as it directly yields the free carboxylic acid upon work-up.[1]
-
Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Subsequent steps lead to the formation of an amide, which is then hydrolyzed to a carboxylate salt. An acidic work-up is required to protonate the carboxylate and isolate the free carboxylic acid.[4] This route is often preferred if the molecule contains other acid-sensitive functional groups.
Experimental Workflow and Reaction Pathway Visualization
The overall process for synthesizing and validating a new derivative follows a structured workflow, from initial reaction setup to final characterization.
Caption: General experimental workflow from synthesis to characterization.
The specific chemical transformation for the synthesis of 2-(5-Fluoro-2-methoxyphenyl)propanoic acid is detailed below.
Caption: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)propanoic acid.
Detailed Experimental Protocols
Crucial Safety Note: These protocols involve highly toxic cyanide compounds and pyrophoric/water-reactive reagents. All operations must be performed in a properly functioning chemical fume hood by trained personnel.[5] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended), must be worn at all times.[6][7]
Protocol 1: α-Methylation of this compound
This protocol details the methylation of the α-carbon to yield 2-(5-fluoro-2-methoxyphenyl)propanenitrile.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | C₉H₈FNO | 165.17 | 1.0 | 10.0 | 1.65 g |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 | 12.0 | 0.48 g |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | 1.1 | 11.0 | 1.56 g (0.69 mL) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 50 mL |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | 25 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~100 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Step-by-Step Methodology:
-
Preparation: Add sodium hydride (0.48 g of 60% dispersion) to a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Solvent Addition: Add 25 mL of anhydrous THF to the flask via syringe.
-
Starting Material Addition: Dissolve this compound (1.65 g) in 25 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add iodomethane (0.69 mL) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 25 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(5-fluoro-2-methoxyphenyl)propanenitrile.
Protocol 2: Acidic Hydrolysis to 2-(5-Fluoro-2-methoxyphenyl)propanoic Acid
This protocol describes the conversion of the synthesized nitrile to the corresponding carboxylic acid.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(5-Fluoro-2-methoxyphenyl)propanenitrile | C₁₀H₁₀FNO | 179.19 | 5.0 | 0.90 g |
| Hydrochloric Acid (6 M aqueous solution) | HCl | 36.46 | - | 30 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Methodology:
-
Setup: Place the 2-(5-fluoro-2-methoxyphenyl)propanenitrile (0.90 g) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Acid Addition: Add 30 mL of 6 M hydrochloric acid to the flask.[3]
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Reaction: Maintain the reflux for 6-12 hours. The reaction can be monitored by TLC or LC-MS until the nitrile starting material is no longer observed.
-
Cooling: After completion, cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (saturated aq. NaCl solution).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by recrystallization or flash column chromatography if necessary to yield the final product.
Product Characterization and Validation
The identity, structure, and purity of the synthesized derivatives must be confirmed using a combination of spectroscopic techniques.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For the final carboxylic acid, the disappearance of the α-proton signal from the intermediate and the appearance of a broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm) are key indicators of a successful reaction.
-
¹³C NMR: Confirms the carbon framework. The conversion of the nitrile carbon (C≡N, ~115-125 ppm) to a carboxylic acid carbon (C=O, ~170-185 ppm) is a definitive marker of hydrolysis.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. The disappearance of the sharp nitrile (C≡N) stretch at ~2220-2260 cm⁻¹ and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (~1700-1725 cm⁻¹) are characteristic of the conversion to a carboxylic acid.
Critical Safety and Handling Procedures
Working with cyanide-containing compounds and strong bases requires strict adherence to safety protocols to mitigate risks.
-
Cyanide Handling: this compound is an organic nitrile and can release hydrogen cyanide (HCN) gas, especially under acidic conditions.[10] Always handle this compound in a certified chemical fume hood.[5] Avoid contact with acids and strong oxidizing agents.[6]
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never expose NaH to moisture. Quench reactions slowly and carefully at low temperatures.
-
Emergency Procedures: Ensure an emergency plan is in place. Know the location of safety showers, eyewash stations, and first aid kits. In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[7]
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines. Quench solutions and contaminated materials should be treated with an alkaline solution (pH > 10) of 10% bleach before disposal.[10]
References
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023).
- Chemguide. Hydrolysing Nitriles.
- MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. (2015).
- Quora. What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. (2025).
- University of California, Irvine. Safety Module: Cyanides.
- University of Illinois Division of Research Safety. Cyanides. (2014).
- Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids. (2011).
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- LJMU Research Online. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- IRIS AperTO. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/MS.
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Application Notes and Protocols for the Purification of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines multiple purification strategies, including recrystallization and column chromatography. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower users to optimize these methods for their specific needs. This guide emphasizes safety, efficiency, and the attainment of high-purity material essential for downstream applications.
Introduction
This compound is a substituted phenylacetonitrile derivative of significant interest in organic synthesis. Its structural motifs, including the fluoro, methoxy, and nitrile functional groups, make it a versatile building block. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological and chemical assays. This document provides a detailed overview of the physicochemical properties of this compound and presents validated protocols for its purification.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| CAS Number | 501008-41-9 | [1] |
| Molecular Formula | C₉H₈FNO | [2] |
| Molecular Weight | 165.16 g/mol | [2] |
| Appearance | Typically a solid or liquid | [3] |
| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [3] |
| Structure | ||
| SMILES: N#CCC1=CC(F)=C(OC)C=C1 |
Note: Specific physical properties such as melting and boiling points may vary depending on the purity of the sample.[3]
Purification Strategies: A Rationale-Driven Approach
The choice of purification technique is dictated by the nature and quantity of impurities present in the crude sample. For this compound, two primary methods are recommended: recrystallization for crystalline solid samples and column chromatography for oils or highly impure solids.
Diagram: General Purification Workflow
Caption: Decision tree for selecting a purification method.
Protocol 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[4][5] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at elevated temperatures.[6]
Rationale for Solvent Selection
Based on the "like dissolves like" principle, solvents with moderate polarity are likely candidates for recrystallizing this compound, which possesses both polar (nitrile, ether, fluoro) and nonpolar (aromatic ring) characteristics.[6] A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the necessary solubility gradient.
Step-by-Step Protocol
-
Solvent Screening: In a small test tube, add approximately 50 mg of the crude solid. Add the primary solvent (e.g., ethanol or isopropanol) dropwise at room temperature until the solid just dissolves. Then, add the anti-solvent (water) dropwise until turbidity persists. Gently heat the mixture until it becomes clear. If crystals form upon cooling, the solvent system is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent to dissolve the solid completely.[6]
-
Decolorization (Optional): If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated charcoal and briefly heat the solution.[4]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagram: Recrystallization Process
Caption: Key stages of the recrystallization workflow.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9][10] It is particularly useful for purifying oils, amorphous solids, or for separating mixtures with closely related components.[11]
Rationale for Stationary and Mobile Phase Selection
For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.[10][12] The mobile phase (eluent) should be a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[10]
Step-by-Step Protocol
-
TLC Analysis: Develop a TLC plate with the crude mixture using various ratios of a nonpolar and a polar solvent to determine the optimal eluent composition.
-
Column Packing: Prepare a slurry of silica gel in the nonpolar solvent and carefully pack it into a glass column, ensuring there are no air bubbles.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.[10]
-
Elution: Begin eluting the column with the predetermined mobile phase, applying gentle air pressure to maintain a steady flow.[10] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating impurities with different polarities.[12]
-
Fraction Collection: Collect the eluent in a series of fractions.[11]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Diagram: Column Chromatography Setup
Caption: A schematic of a typical flash column chromatography setup.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Nitrile-containing compounds can be toxic. Avoid inhalation, ingestion, and skin contact.
Troubleshooting
| Problem | Possible Cause | Solution |
| Recrystallization: Oiling out instead of crystallization | The boiling point of the solvent is lower than the melting point of the compound, or the solution is supersaturated. | Add more solvent, reheat to dissolve, and allow to cool more slowly. Consider a different solvent system. |
| Recrystallization: No crystals form upon cooling | The solution is not saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod, add a seed crystal, or place in an ice bath for a longer duration.[4] |
| Column Chromatography: Poor separation | Inappropriate solvent system or improper column packing. | Optimize the eluent system using TLC. Repack the column carefully to avoid channels. |
| Column Chromatography: Compound is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
The purification of this compound is a critical step in its utilization for further research and development. The choice between recrystallization and column chromatography should be made based on the physical state and purity of the crude material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound, thereby ensuring the reliability and success of their scientific endeavors.
References
-
1000542-96-0 | 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile | AA Blocks. (n.d.). Retrieved January 11, 2026, from [Link]
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Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 11, 2026, from [Link]
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Column chromatography. (n.d.). Retrieved January 11, 2026, from [Link]
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Column chromatography - Columbia University. (n.d.). Retrieved January 11, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]
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Recrystallization1. (n.d.). Retrieved January 11, 2026, from [Link]
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column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved January 11, 2026, from [Link]
-
(2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 11, 2026, from [Link]
-
Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191. (2012). PubMed. Retrieved January 11, 2026, from [Link]
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Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved January 11, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved January 11, 2026, from [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. (n.d.).
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
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α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.).
-
(5-Fluoro-2-Methoxyphenyl)Acetonitrile - Methylamine Supplier. (n.d.). Retrieved January 11, 2026, from [Link]
- CN1276913C - Method for preparing substituted phenylacetonitrile compounds - Google Patents. (n.d.).
- Process for the alpha-chlorination of phenylacetonitriles - European Patent Office - EP 0518412 A1. (n.d.).
-
Structure of lithiatiated phenylacetonitrile, S = solvent.3,4. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Comprehensive Characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: A Multi-Technique Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. We present an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section explains the rationale behind the chosen methodology, offers step-by-step protocols, and presents expected data, establishing a self-validating system for ensuring the identity, purity, and quality of this critical compound.
Introduction: The Importance of Rigorous Characterization
This compound is a substituted benzeneacetonitrile derivative. The presence of the nitrile, methoxy, and particularly the fluoro group makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making its precise placement and the overall purity of the intermediate critical for downstream success in drug development.
An inadequate characterization can lead to the failure of subsequent synthetic steps, the generation of undesirable side products, or compromised biological activity in the final API. Therefore, a multi-faceted analytical strategy is not merely a quality control measure but a foundational pillar of successful research and development. This document provides the protocols and expert insights required to achieve this.
The workflow below illustrates the logical progression of analysis, from initial purity assessment to definitive structural confirmation.
The Versatile Chemistry of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: A Guide to Key Synthetic Transformations
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed tactic to modulate pharmacokinetic and pharmacodynamic properties. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile emerges as a valuable and versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this compound, presenting detailed application notes and protocols for its use in key synthetic transformations. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and practical considerations for successful execution.
Introduction to a Privileged Scaffold Component
This compound is a substituted phenylacetonitrile derivative. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring significantly influences the electronic properties of the molecule. The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the fluorine atom, although electronegative, can participate in various interactions, including hydrogen bonding, and can enhance metabolic stability and binding affinity of derivative compounds. The nitrile functional group is a versatile handle for a plethora of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in carbon-carbon bond-forming reactions.
Before undertaking any experimental work, it is crucial to be familiar with the safety profile of this compound. It is a potentially hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Key Synthetic Applications and Protocols
This section details robust and reproducible protocols for several key reactions utilizing this compound as a starting material.
Hydrolysis to 2-(5-Fluoro-2-methoxyphenyl)acetic acid
The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization, such as amide bond formation. Both acidic and basic conditions can be employed for this hydrolysis.
This protocol is adapted from established procedures for the hydrolysis of related benzyl cyanides.
Reaction Scheme:
A simplified reaction scheme for the hydrolysis of the nitrile to a carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 165.16 | 10 | 1.65 g |
| Sulfuric Acid (98%) | 98.08 | - | 10 mL |
| Water | 18.02 | - | 10 mL |
| Diethyl ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 10 mL of concentrated sulfuric acid to 10 mL of water. Caution: This is a highly exothermic process.
-
To the cooled sulfuric acid solution, add 1.65 g (10 mmol) of this compound.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto 50 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) to extract the carboxylic acid product.
-
Carefully acidify the combined aqueous bicarbonate layers with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
Reduction to 2-(5-Fluoro-2-methoxyphenyl)ethanamine
The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active compounds, including pharmaceutical intermediates. Strong reducing agents like lithium aluminum hydride (LAH) are typically effective for this transformation. This protocol is based on procedures for the reduction of similar nitriles, such as those used in the synthesis of the antidepressant agomelatine.[1][2]
Reaction Scheme:
A simplified reaction scheme for the reduction of the nitrile to a primary amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 165.16 | 10 | 1.65 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 20 | 0.76 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Water | 18.02 | - | As needed |
| 15% Sodium Hydroxide Solution | - | - | As needed |
| Diethyl ether | 74.12 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 0.76 g (20 mmol) of lithium aluminum hydride.
-
Carefully add 30 mL of anhydrous THF to the flask.
-
Dissolve 1.65 g (10 mmol) of this compound in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred suspension of LAH in THF at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the dropwise addition of 0.8 mL of water, followed by 0.8 mL of 15% aqueous sodium hydroxide solution, and then 2.4 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-Fluoro-2-methoxyphenyl)ethanamine.
Base-Catalyzed Alkylation
The methylene bridge in this compound is acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated with an electrophile. This allows for the introduction of various substituents at the benzylic position.
Reaction Scheme:
A generalized scheme for the alkylation of the nitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 165.16 | 10 | 1.65 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12 | 0.48 g |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 30 mL |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 11 | 0.68 mL |
| Saturated Ammonium Chloride Solution | - | - | As needed |
| Diethyl ether | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask under an inert atmosphere, add 0.48 g (12 mmol) of sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add 20 mL of anhydrous DMF to the flask.
-
Dissolve 1.65 g (10 mmol) of this compound in 10 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., 0.68 mL, 11 mmol of iodomethane) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Knoevenagel Condensation
The active methylene group of this compound can participate in Knoevenagel condensation with aldehydes or ketones in the presence of a base to form α,β-unsaturated nitriles. These products are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecules.
Reaction Scheme:
A generalized scheme for the Knoevenagel condensation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 165.16 | 10 | 1.65 g |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 10 | 1.05 mL |
| Piperidine | 85.15 | 1 | 0.1 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.65 g (10 mmol) of this compound and 1.05 mL (10 mmol) of the aromatic aldehyde in 20 mL of ethanol.
-
Add 0.1 mL (1 mmol) of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the desired product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide for its hydrolysis, reduction, alkylation, and Knoevenagel condensation provide a solid foundation for researchers to utilize this compound in the synthesis of a wide array of complex molecules with potential applications in drug discovery and materials science. The key to successful synthesis lies in careful execution, appropriate monitoring of the reaction progress, and effective purification of the products. As with any chemical synthesis, optimization of the reaction conditions may be necessary depending on the specific substrate and desired outcome.
References
- CN102260180A - Synthesis method of agomelatine intermediate - Google P
- CN101792400A - Synthetic method for agomelatine - Google P
Sources
Application Notes and Protocols: A Comprehensive Guide to the Scale-up Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the scale-up synthesis of 2-(5-fluoro-2-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are designed to be robust, scalable, and safe, drawing upon established chemical principles and incorporating best practices for industrial production.
Introduction: The Significance of this compound
This compound, also known as 5-fluoro-2-methoxybenzyl cyanide, is a crucial building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxy and acetonitrile functionalities offer versatile handles for further chemical transformations.
This guide will detail two primary, reliable synthetic routes for the large-scale production of this valuable intermediate. The choice between these routes will depend on the available starting materials, equipment, and specific process safety requirements of the manufacturing facility.
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of the target compound is essential for process monitoring, quality control, and confirmation of the final product's identity and purity.
| Property | Value | Source |
| CAS Number | 501008-41-9 | [1] |
| Molecular Formula | C₉H₈FNO | [2] |
| Molecular Weight | 165.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | [2] |
Spectral Data: Authentic spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound can be referenced from commercial suppliers such as BLDpharm.[1] These spectra serve as the benchmark for product quality control.
Synthetic Strategies: Two Validated Pathways
Two primary synthetic routes are presented for the scale-up production of this compound. Both methods are based on well-established chemical transformations and have been adapted for large-scale manufacturing.
Caption: Overview of the two primary synthetic routes.
Route 1: Nucleophilic Substitution of 5-Fluoro-2-methoxybenzyl Halide
This classical and robust method involves the reaction of a 5-fluoro-2-methoxybenzyl halide (chloride or bromide) with a cyanide salt. This Sₙ2 reaction is typically high-yielding and can be readily scaled.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the cyanide anion on the benzylic carbon of the 5-fluoro-2-methoxybenzyl halide, displacing the halide and forming the desired carbon-carbon bond.
Caption: Sₙ2 mechanism for the cyanation of a benzyl halide.
Scale-up Protocol: Route 1
Safety First: Cyanide Handling
WARNING: This protocol involves the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood or a contained reactor system by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and cyanide-resistant gloves, must be worn. An emergency cyanide exposure kit must be readily available.
A safer alternative to sodium or potassium cyanide is potassium ferrocyanide (K₄[Fe(CN)₆]), which is less acutely toxic. A protocol adapted from a patented method is provided below.[3]
Materials and Equipment:
-
Reactor: Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and an addition funnel.
-
Starting Material: 5-Fluoro-2-methoxybenzyl chloride
-
Reagents: Potassium ferrocyanide (K₄[Fe(CN)₆]), Copper(I) iodide (CuI)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Work-up: Toluene, Water, Brine solution
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: To the reactor, add 5-fluoro-2-methoxybenzyl chloride (1.0 eq), potassium ferrocyanide (0.5 eq), and copper(I) iodide (0.3 eq).
-
Solvent Addition: Add DMF (5-10 volumes relative to the benzyl chloride).
-
Reaction: Heat the mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 15-20 hours.
-
Cool Down: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching and Extraction: Add water and toluene to the reactor. Stir vigorously and then allow the layers to separate.
-
Phase Separation: Separate the aqueous layer and extract it with toluene.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).
| Parameter | Value |
| Scale | 1 kg |
| Typical Yield | 85-95% |
| Purity (post-purification) | >99% (by HPLC) |
Route 2: Reductive Cyanation of 5-Fluoro-2-methoxybenzaldehyde
Reaction Workflow
Caption: Step-by-step workflow for the reductive cyanation of 5-fluoro-2-methoxybenzaldehyde.
Scale-up Protocol: Route 2
Safety First: Cyanide Handling
WARNING: This protocol involves the use of trimethylsilyl cyanide (TMSCN), which readily hydrolyzes to release highly toxic hydrogen cyanide (HCN) gas upon contact with protic solvents or moisture. This procedure must be performed under a strictly anhydrous and inert atmosphere in a closed system.
Materials and Equipment:
-
Reactor: As described in Route 1, with the addition of a system for handling and dispensing TMSCN safely.
-
Starting Material: 5-Fluoro-2-methoxybenzaldehyde
-
Reagents: Sodium borohydride (NaBH₄), Trimethylsilyl cyanide (TMSCN), Indium(III) chloride (InCl₃)
-
Solvents: Methanol, Acetonitrile
-
Work-up: Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Brine solution
Procedure:
-
Reduction Step:
-
Charge the reactor with 5-fluoro-2-methoxybenzaldehyde (1.0 eq) and methanol (5-10 volumes).
-
Cool the mixture to 0-5 °C.
-
Portion-wise, add sodium borohydride (0.3 eq) while maintaining the temperature below 10 °C.
-
Stir for 1-2 hours, monitoring the reaction by TLC or HPLC until the aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
-
Cyanation Step:
-
To the crude 5-fluoro-2-methoxybenzyl alcohol, add acetonitrile (5-10 volumes) and indium(III) chloride (0.1 eq).
-
Slowly add trimethylsilyl cyanide (1.5 eq) via a syringe pump or addition funnel.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours, monitoring for completion.
-
Cool the reaction to room temperature.
-
Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: HCN gas may be evolved.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
| Parameter | Value |
| Scale | 500 g |
| Typical Overall Yield | 70-80% |
| Purity (post-purification) | >98% (by HPLC) |
Analytical Quality Control
For both synthetic routes, it is imperative to implement stringent analytical quality control measures to ensure the identity, purity, and consistency of the final product.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for monitoring reaction progress and determining the final purity of the product. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic nitrile (C≡N) stretch (typically around 2250 cm⁻¹).
Conclusion
The two synthetic routes detailed in this application note provide robust and scalable methods for the production of this compound. The choice of route will be dictated by factors such as the availability of starting materials, cost, and the specific safety infrastructure of the manufacturing facility. Route 1 offers a more direct and potentially higher-yielding approach, while Route 2 provides flexibility when starting from the corresponding aldehyde. In all cases, strict adherence to safety protocols, particularly when handling cyanide-containing reagents, is of paramount importance.
References
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Organic Syntheses, Coll. Vol. 5, p.739 (1973); Vol. 46, p.71 (1966).
-
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-
BLDpharm, this compound, CAS 501008-41-9.
-
Methylamine Supplier, (5-Fluoro-2-Methoxyphenyl)Acetonitrile.
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PubChem, (2-Methoxyphenyl)acetonitrile.
-
ChemicalBook, this compound.
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Application Note: A Strategic Approach to the Derivatization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile for Biological Screening Library Synthesis
Abstract
The 2-(5-fluoro-2-methoxyphenyl)acetonitrile scaffold is a valuable starting point for medicinal chemistry campaigns due to the presence of key pharmacophoric elements, including a fluorine atom, a methoxy group, and a versatile nitrile functionality. The strategic introduction of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this core structure. We present a series of robust, validated protocols for targeted modifications at three key positions: the nitrile group, the benzylic α-carbon, and the aromatic ring. The objective is to enable the efficient generation of a chemically diverse library of compounds poised for biological screening and the identification of novel therapeutic agents.
Rationale and Strategic Overview
The process of chemical derivatization involves the targeted modification of a lead compound to improve its physicochemical properties, enhance its biological activity, and explore its structure-activity relationship (SAR).[3][4] For the core scaffold, this compound, we have identified three primary vectors for chemical diversification, each offering access to a distinct chemical space with unique pharmacological potential.
-
Vector 1: Nitrile Group Modification. The cyano group is a versatile functional handle. It can be hydrolyzed to primary amides and carboxylic acids or reduced to primary amines, introducing hydrogen bond donors and acceptors crucial for molecular recognition.[5][6][7]
-
Vector 2: α-Carbon Alkylation. The methylene bridge adjacent to the nitrile and the phenyl ring possesses acidic protons. Deprotonation allows for the introduction of a wide range of alkyl or aryl substituents, enabling fine-tuning of steric bulk and lipophilicity.[8][9][10]
-
Vector 3: Aromatic Ring Substitution. The electron-donating methoxy group strongly directs electrophilic aromatic substitution to the positions ortho to it, providing a pathway to introduce additional substituents onto the phenyl ring.[11][12]
The following workflow illustrates the overall strategy from the starting material to a final screening-ready compound library.
Figure 1: Overall workflow from core scaffold derivatization to biological screening.
Derivatization Pathways and Methodologies
Vector 1: Modification of the Nitrile Group
The transformation of the nitrile moiety is a cornerstone of derivatization. We present protocols for its conversion into primary amides and primary amines.
Controlled partial hydrolysis of nitriles yields amides. While complete hydrolysis to a carboxylic acid can occur under harsh conditions, milder methods can isolate the amide intermediate.[6][13] Alkaline hydrogen peroxide is a reliable method for this transformation.[14]
The reduction of nitriles to primary amines introduces a basic center, significantly altering the compound's physicochemical properties. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this conversion.[7][15]
Figure 2: Reaction scheme for nitrile group modifications.
Vector 2: Alkylation at the α-Carbon
The benzylic protons of arylacetonitriles are sufficiently acidic to be removed by a strong base, generating a resonance-stabilized carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.[8][9]
Vector 3: Electrophilic Aromatic Substitution
The electronic properties of the substituents on the phenyl ring dictate the regioselectivity of further substitutions. The methoxy (-OCH₃) group is a potent activating, ortho-, para-directing group, while the fluorine (-F) is deactivating but also ortho-, para-directing.[11][12] The methoxy group's influence is dominant, directing incoming electrophiles primarily to the C3 and C5 positions (ortho to the methoxy group).[12] A Friedel-Crafts acylation is a representative example of this modification.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetamide (Pathway A)
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium hydroxide solution dropwise.
-
Slowly add hydrogen peroxide solution dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a large volume of cold deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography.
-
Protocol 3.2: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine (Pathway B)
-
Materials and Reagents:
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 15%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Carefully add LiAlH₄ to a flask containing anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After addition, remove the ice bath and heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and quench carefully by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude amine, which can be purified by distillation or column chromatography.
-
Protocol 3.3: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)-3-phenylpropanenitrile (α-Alkylation Example)
-
Materials and Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Deionized water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Two-neck round-bottom flask with magnetic stir bar and nitrogen inlet
-
Syringes
-
Ice bath
-
-
Procedure:
-
Wash the NaH dispersion with hexanes to remove mineral oil and suspend it in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Add a solution of this compound in anhydrous DMF dropwise. Stir for 30-60 minutes at 0°C to allow for carbanion formation (indicated by hydrogen evolution ceasing).
-
Add benzyl bromide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Characterization and Data Management
All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
The data for the synthesized library should be organized systematically.
| Compound ID | Structure | Vector | MW ( g/mol ) | Purity (%) | Yield (%) |
| L1-A-001 | Amide deriv. | Vector 1 | 184.18 | >98 (HPLC) | 75 |
| L1-B-001 | Amine deriv. | Vector 1 | 170.20 | >99 (HPLC) | 68 |
| L2-C-001 | Benzyl deriv. | Vector 2 | 257.30 | >97 (HPLC) | 55 |
| etc... | ... | ... | ... | ... | ... |
| Table 1: Example of a data management table for the synthesized compound library. |
Rationale for Biological Screening
Compounds containing the fluorophenyl moiety are prevalent in a wide range of biologically active agents, including anticancer, antibacterial, and psychoactive drugs.[16][17] The derivatives synthesized through these protocols can be screened against various biological targets. For instance:
-
Amide and Amine Derivatives (Vector 1): These compounds can be evaluated for their activity against kinases, proteases, or G-protein coupled receptors (GPCRs), where hydrogen bonding interactions are critical for binding.
-
α-Alkylated Derivatives (Vector 2): The introduction of steric bulk can probe specific hydrophobic pockets in enzyme active sites or receptor binding sites. These could be screened for activity as enzyme inhibitors or channel modulators.
-
Aromatically Substituted Derivatives (Vector 3): These analogs can be used to explore SAR related to electronic and steric effects on the phenyl ring, potentially improving potency or selectivity for a given target.
A typical screening cascade would involve a high-throughput primary assay to identify initial hits, followed by more complex cell-based secondary assays to confirm activity and assess cytotoxicity, ultimately leading to hit validation and the initiation of lead optimization studies.
Conclusion
This application note provides a strategic and practical framework for the derivatization of this compound. By targeting three distinct chemical vectors—the nitrile group, the α-carbon, and the aromatic ring—researchers can efficiently generate a diverse library of novel compounds. The detailed, step-by-step protocols are designed to be robust and reproducible, facilitating the discovery of new chemical entities with therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
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Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Amides from Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from [Link]
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ACS Publications. (2024). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]
- Google Patents. (n.d.). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
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PubMed. (1999). Effects of ultrasound on the formation of alpha-benzoylbenzyl cyanide from benzyl cyanide and alkylphenyl ketone from alpha-alkylbenzyl cyanide by potassium superoxide in the presence of crown ether. Retrieved from [Link]
- Google Patents. (n.d.). DE19756091A1 - Alpha, alpha-disubstituted benzyl cyanide preparation in high yield and purity.
-
LibreTexts. (n.d.). 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of amines | Organic Chemistry II Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Retrieved from [Link]
-
Springer. (1970). Biological Properties of Selected Fluorine-Containing Organic Compounds. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Amines by Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Derivatization – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
PubMed. (n.d.). The application of chemical derivatization to clinical drug analysis. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]
-
PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Heterocyclic Chemistry
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound emerges as a highly valuable and versatile starting material for the construction of such scaffolds. Its utility is rooted in a strategic combination of functional groups:
-
An Activated Methylene Group (-CH₂CN): The electron-withdrawing nature of the nitrile group acidifies the adjacent methylene protons, rendering them susceptible to deprotonation by a base. This creates a potent nucleophile, which is the linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
-
A Nitrile Moiety (-C≡N): This group is a versatile electrophile and can participate in cyclization reactions, such as the Thorpe-Ziegler reaction, to form amino-functionalized heterocycles.
-
A Methoxy Group (-OCH₃): Positioned ortho to the acetonitrile side chain, the methoxy group can act as a directing group or, under certain conditions, a leaving group in cyclization reactions leading to benzofuran systems.
-
A Fluoro Substituent (-F): The fluorine atom at the 5-position can significantly modulate the electronic properties of the aromatic ring and the overall lipophilicity of the final heterocyclic product, which is a critical aspect of drug design.
This guide provides detailed theoretical frameworks and generalized protocols for the application of this compound in the synthesis of two important classes of heterocyclic compounds: 6-fluorobenzofurans and 7-fluoroquinolines. The protocols are based on well-established named reactions and are presented as adaptable templates for research and development.
Application 1: Synthesis of 6-Fluoro-3-aminobenzofuran Derivatives via Intramolecular Cyclization
The benzofuran core is prevalent in numerous natural products and pharmaceuticals. The following protocol outlines a strategy for the synthesis of 6-fluoro-3-aminobenzofuran derivatives, leveraging the inherent reactivity of the starting material. The proposed pathway involves an initial modification of the methylene group, followed by a base-catalyzed intramolecular cyclization akin to the Thorpe-Ziegler reaction.
Synthetic Strategy and Mechanistic Rationale
A plausible route to a 3-aminobenzofuran derivative involves a two-step sequence. First, the activated methylene group of this compound can be alkylated with a suitable electrophile containing a leaving group (e.g., a haloalkoxy derivative). The subsequent intramolecular cyclization, promoted by a strong base, would proceed via a Thorpe-Ziegler type mechanism. The methoxy group is displaced in the cyclization step to form the benzofuran ring.
The key steps of the cyclization are:
-
Deprotonation: A strong, non-nucleophilic base abstracts a proton from the carbon alpha to the nitrile group, generating a resonance-stabilized carbanion.[1]
-
Intramolecular Nucleophilic Attack: The carbanion attacks the aromatic carbon bearing the methoxy group in a nucleophilic aromatic substitution (SNAᵣ) fashion.
-
Cyclization and Tautomerization: The resulting intermediate cyclizes, and subsequent tautomerization yields the stable 3-aminobenzofuran product.
Sources
Application Notes and Protocols for the Agrochemical Evaluation of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Introduction: The Phenylacetonitrile Scaffold as a Privileged Structure in Agrochemical Discovery
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of organic chemistry, the phenylacetonitrile moiety has emerged as a "privileged scaffold"—a molecular framework that is recurrent in bioactive compounds. Its utility is rooted in the reactivity of both the nitrile functionality and the benzylic methylene group, which serve as versatile handles for synthetic elaboration to construct complex molecules with desired biological activities.[1][2] Aromatic nitriles are significant building blocks in the pharmaceutical and agrochemical industries.[3]
Historically, derivatives of phenylacetonitrile have found application as fungicides, insecticides, and herbicides.[2][4][5][6] For instance, the fungicide Fenapanil, an imidazole derivative, is synthesized from a phenylacetonitrile precursor.[1][5] The nitrile group itself is a key feature in numerous approved pharmaceuticals and is increasingly recognized for its role in enhancing binding affinity to biological targets and improving the pharmacokinetic properties of a molecule.[7] This history of success provides a strong rationale for the continued exploration of novel phenylacetonitrile derivatives as potential agrochemical candidates.
This document provides a comprehensive guide for the investigation of a specific, yet underexplored, derivative: 2-(5-Fluoro-2-methoxyphenyl)acetonitrile . We will outline the scientific rationale for its investigation, provide detailed protocols for its synthesis and characterization, and present a systematic workflow for its evaluation as a potential herbicide, fungicide, or insecticide.
Scientific Rationale for Investigating this compound
The selection of this compound for agrochemical screening is based on a rational design approach, where specific structural modifications are hypothesized to confer advantageous biological and physicochemical properties.
-
The Phenylacetonitrile Core : As established, this scaffold provides a proven foundation for agrochemical activity.[1][2][5] The benzylic position allows for potential further derivatization to optimize activity.
-
5-Fluoro Substitution : The introduction of a fluorine atom is a common strategy in drug and agrochemical design. The fluorine atom at the 5-position is expected to:
-
Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially leading to a longer half-life and greater efficacy in the field.
-
Modulate Lipophilicity : Fluorine substitution can increase the lipophilicity of the molecule, which may improve its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.
-
Alter Binding Interactions : The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in protein targets), potentially increasing binding affinity and potency.
-
-
2-Methoxy Substitution : The methoxy group at the 2-position (ortho to the acetonitrile side chain) can influence the molecule's conformation and electronic properties.
-
Conformational Restriction : The ortho-methoxy group can sterically influence the rotation of the side chain, potentially locking the molecule into a more bioactive conformation.
-
Hydrogen Bond Acceptor : The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
-
Altered Polarity : The methoxy group can impact the overall polarity and solubility of the compound, which is a critical factor for uptake and transport in plants and insects.
-
The combination of these features suggests that this compound is a promising candidate for agrochemical screening, with the potential for novel modes of action or improved properties over existing compounds.
Synthesis and Characterization of this compound
The synthesis of aromatic nitriles can be achieved through various methods, including the cyanation of aryl halides or the dehydration of aldoximes.[3][8][9][10] A common and reliable method for laboratory-scale synthesis involves the reaction of a corresponding benzyl halide with an alkali metal cyanide.
Protocol 1: Two-Step Synthesis from 5-Fluoro-2-methoxybenzyl Alcohol
This protocol outlines a two-step synthesis starting from the commercially available 5-fluoro-2-methoxybenzyl alcohol.
Step 1: Chlorination of 5-Fluoro-2-methoxybenzyl Alcohol
-
Reaction Setup : In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents : Add 5-fluoro-2-methoxybenzyl alcohol (10.0 g, 64.0 mmol) to the flask.
-
Reaction : Slowly add thionyl chloride (SOCl₂) (7.0 mL, 96.0 mmol) dropwise to the stirred alcohol at 0 °C (ice bath).
-
Reflux : After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.
-
Extraction : Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2-methoxybenzyl chloride. Note : This intermediate is often unstable and should be used immediately in the next step without further purification.
Step 2: Cyanation of 5-Fluoro-2-methoxybenzyl Chloride
-
Reaction Setup : In a fume hood, dissolve the crude 5-fluoro-2-methoxybenzyl chloride in 100 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.[11]
-
Reagents : Add sodium cyanide (NaCN) (3.76 g, 76.8 mmol) to the solution. Caution : Sodium cyanide is extremely toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reflux : Heat the reaction mixture to reflux and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration : Concentrate the filtrate under reduced pressure to remove the acetone.
-
Purification : Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~ 7.0-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.7 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~ 158 (d, C-F), 150 (s, C-OCH₃), 118 (s, CN), 115-112 (m, Ar-C), 56 (q, OCH₃), 18 (t, CH₂) |
| IR (KBr, cm⁻¹) | ν ~ 2250 (C≡N stretch), 1250 (C-O stretch), 1100 (C-F stretch) |
| Mass Spec (ESI+) | m/z = 166.06 [M+H]⁺, 188.04 [M+Na]⁺ |
Proposed Agrochemical Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the potential of this compound.
Caption: A tiered workflow for the agrochemical evaluation of a novel compound.
Protocol 2: Primary Herbicidal Activity Screening
-
Plant Species : Select a representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and a representative dicot (e.g., Amaranthus retroflexus - redroot pigweed).
-
Pre-emergence Assay : a. Sow seeds in pots filled with sandy loam soil. b. Prepare a stock solution of the test compound in acetone with a surfactant. c. Apply the compound as a soil drench at a single high rate (e.g., 2000 g/ha). d. Grow plants in a controlled environment (25°C, 16h light/8h dark). e. Assess phytotoxicity (visual injury rating, 0-100%) and growth inhibition (biomass reduction) after 14 days.
-
Post-emergence Assay : a. Grow plants to the two-leaf stage. b. Apply the test compound as a foliar spray at a single high rate (e.g., 2000 g/ha). c. Grow plants in a controlled environment. d. Assess phytotoxicity and growth inhibition after 14 days.
-
Controls : Include a negative control (solvent + surfactant only) and a positive control (commercial herbicide).
Protocol 3: Primary Fungicidal Activity Screening
-
Fungal Species : Select a panel of economically important plant pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans).
-
In Vitro Assay (Poisoned Agar) : a. Prepare potato dextrose agar (PDA) and amend with the test compound dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 100 µg/mL. b. Pour the amended agar into Petri dishes. c. Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate. d. Incubate at 25°C in the dark. e. Measure the colony diameter after 3-7 days (when the control plate shows full growth). f. Calculate the percentage of mycelial growth inhibition relative to the solvent control.
-
Controls : Include a negative control (solvent only) and a positive control (commercial fungicide).
Protocol 4: Primary Insecticidal Activity Screening
-
Insect Species : Select a representative sucking pest (e.g., Myzus persicae - green peach aphid) and a chewing pest (e.g., larvae of Spodoptera exigua - beet armyworm).
-
Aphid Contact Toxicity Assay : a. Infest leaf discs (e.g., cabbage) with 10-20 adult aphids. b. Apply the test compound as a spray at a single high rate (e.g., 500 µg/mL). c. Maintain the treated leaf discs on moist filter paper in a ventilated container. d. Assess mortality after 24 and 48 hours.
-
Armyworm Leaf Dip Assay : a. Dip leaf discs into a solution of the test compound (e.g., 500 µg/mL). b. Allow the solvent to evaporate. c. Place one 2nd instar larva on each treated leaf disc. d. Assess mortality and feeding inhibition after 48 hours.
-
Controls : Include a negative control (solvent only) and a positive control (commercial insecticide).
Secondary Screening and Mechanism of Action
If significant activity (>80% inhibition/mortality) is observed in any of the primary screens, the compound should advance to secondary screening. This involves generating dose-response curves to determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀).
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Application Notes & Protocols: Leveraging 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis
Introduction:
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy for modulating metabolic stability, lipophilicity, and binding affinity. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile emerges as a valuable and versatile building block in this context. Its structure combines a fluorinated methoxy-phenyl ring—a common motif in CNS-active agents—with a synthetically labile acetonitrile group. This unique combination provides a gateway to a variety of functional groups and molecular scaffolds essential for drug discovery.
While not a commonly cited starting material in the publicly documented synthesis of specific commercial drugs, its utility lies in its potential as a precursor for novel chemical entities. The phenylacetonitrile moiety is a cornerstone in organic synthesis, enabling the creation of key pharmacophoric structures such as phenethylamines and phenylacetic acids. This guide provides an in-depth exploration of the chemical properties, safety considerations, and core synthetic transformations of this compound, complete with detailed protocols for its conversion into high-value pharmaceutical intermediates.
Compound Properties and Safety Profile
A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical precursor.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 501008-41-9 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Appearance | Solid or liquid (can vary) | - |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, Chloroform) | - |
Safety and Handling
As with all nitrile-containing compounds, appropriate safety measures must be strictly followed. The cyano group can be toxic if ingested, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Synthetic Applications & Mechanistic Rationale
The true value of this compound lies in the reactivity of its benzylic methylene and nitrile functional groups. These sites allow for a diverse range of chemical transformations to produce valuable pharmaceutical intermediates.
Pathway A: α-Alkylation for Scaffold Elaboration
The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic (pKa ~25 in DMSO) and can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction.
Causality: This C-C bond-forming reaction is fundamental for building molecular complexity. By choosing different alkylating agents (R-X), researchers can introduce diverse side chains, rings, or linkers, which is critical for exploring the structure-activity relationship (SAR) of a drug candidate series.
Caption: Workflow for α-Alkylation.
Pathway B: Reduction to Bioactive Phenethylamines
The nitrile group can be completely reduced to a primary amine (-CH₂NH₂). This transformation is one of the most powerful applications of this precursor, as the resulting 2-(5-Fluoro-2-methoxyphenyl)ethanamine is a valuable intermediate. Fluorinated phenethylamines are privileged scaffolds in neuroscience, appearing in compounds targeting transporters, GPCRs, and enzymes.
Causality: The choice of reducing agent is critical. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective and proceed via nucleophilic addition of hydride to the nitrile carbon, followed by workup. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, scalable alternative suitable for industrial production.
Caption: Pathway for Nitrile Reduction.
Pathway C: Hydrolysis to Phenylacetic Acid Derivatives
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The resulting 2-(5-Fluoro-2-methoxyphenyl)acetic acid is a precursor for various pharmaceuticals, including anti-inflammatory agents and other drug classes where this structural motif is required for binding to the target protein.
Causality:
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-catalyzed hydrolysis: Hydroxide directly attacks the electrophilic nitrile carbon, followed by protonation steps. This method is often preferred as it can be less harsh on other functional groups. The reaction initially forms a primary amide intermediate which is then further hydrolyzed to the carboxylic acid.
Caption: Pathway for Nitrile Hydrolysis.
Experimental Protocols
The following are generalized, self-validating protocols that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: General Procedure for α-Alkylation
Objective: To introduce an ethyl group at the α-position of the nitrile.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 20 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise.
-
Rationale: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is exothermic, so cooling prevents runaway reactions.
-
-
Substrate Addition: Slowly add a solution of this compound (1.65 g, 10 mmol, 1.0 eq) in anhydrous THF (5 mL) to the stirred suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the anion is often accompanied by gas evolution (H₂) and a color change.
-
Electrophile Addition: Cool the reaction back to 0 °C. Add iodoethane (1.72 g, 11 mmol, 1.1 eq) dropwise.
-
Rationale: Iodoethane is a reactive electrophile. Adding it slowly at a low temperature helps to control the exothermicity of the SN2 reaction and minimize side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Rationale: The aqueous quench neutralizes any remaining base. Ethyl acetate is a common solvent for extracting organic products.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reduction to the Corresponding Phenethylamine
Objective: To reduce the nitrile to a primary amine using LiAlH₄.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 0.76 g, 20 mmol, 2.0 eq) in anhydrous THF (30 mL).
-
Rationale: LiAlH₄ is a powerful but highly reactive reducing agent that must be handled under strictly anhydrous conditions.
-
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of this compound (1.65 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Sequentially and very carefully add:
-
Water (0.8 mL)
-
15% aqueous NaOH (0.8 mL)
-
Water (2.4 mL)
-
Rationale: This specific quenching procedure is critical for safety and effectively precipitates the aluminum salts as a granular solid, which is easy to filter. CAUTION: This process is highly exothermic and generates hydrogen gas.
-
-
Workup: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation, crystallization of a salt (e.g., HCl salt), or column chromatography.
References
-
Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-248. [Link]
-
Zhang, H., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1648-1653. [Link]
-
Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.586 (1963); Vol. 31, p.78 (1951). [Link]
-
PubChem (Database). (2-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]
Sources
Application Notes & Protocols for the Analysis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile by HPLC and GC-MS
Introduction
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and impurity profile are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods are essential for its characterization during process development, quality control, and stability testing.
This technical guide provides detailed application notes and protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific analytical objective. HPLC is generally the preferred method for potency, purity, and the quantification of non-volatile impurities. GC-MS is exceptionally well-suited for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and potential genotoxic impurities.[1][2][3][4]
The methodologies described herein are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), ensuring the procedures are suitable for their intended purpose.[5][6][7]
Method Selection: HPLC vs. GC-MS
The decision to use HPLC or GC-MS for the analysis of this compound should be based on the analytical requirements. The following decision tree provides a logical framework for method selection.
Caption: Method selection logic for analysis.
High-Performance Liquid Chromatography (HPLC) Method
Principle and Applicability
This Reverse-Phase HPLC (RP-HPLC) method is designed for the quantitative determination of this compound (the analyte) and the separation of its non-volatile, process-related impurities. The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[8] The analyte, being a moderately polar compound due to the nitrile and methoxy groups, is well-retained and separated under these conditions.[9] Detection is achieved using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance. This method is suitable for assay (potency) determination and impurity profiling in raw materials and in-process samples.
Experimental Protocol: HPLC
3.2.1 Materials and Reagents
-
Analyte: this compound reference standard (≥99.5% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter
-
Phosphoric Acid: ACS grade or higher
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. The exact ratio should be optimized but a starting point of 50:50 (v/v) is recommended.
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
3.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard equipment for pharmaceutical analysis. DAD allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18 is a versatile, non-polar stationary phase providing good retention for moderately polar aromatic compounds. The column dimensions offer high efficiency.[8][10] |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (e.g., 50:50 v/v) | Acetonitrile is a common organic modifier.[11][12] The acidic aqueous phase suppresses the ionization of any potential acidic/basic impurities, improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[13] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 275 nm | The substituted benzene ring is expected to have a strong UV absorbance around this wavelength. A full UV scan of the analyte should be run to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
3.2.3 Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.2.4 System Suitability Testing (SST) Before sample analysis, the performance of the chromatographic system must be verified.[14][15] This is a core requirement of Good Manufacturing Practice (GMP) and is mandated by pharmacopeias like the USP.[16] Inject the Working Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[17] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[17] |
3.2.5 Data Analysis
-
Assay (%): Calculate the percentage of this compound in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Impurity Profile: Calculate the percentage of each impurity using the area percent method. Assume the response factor of the impurities is the same as the main analyte. % Impurity = (Area_Impurity / Total_Area_All_Peaks) × 100
Caption: HPLC analytical workflow diagram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Applicability
This GC-MS method is intended for the identification and quantification of volatile and semi-volatile organic impurities in this compound. The compound itself is sufficiently volatile and thermally stable to be analyzed by GC.[4] The sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas (Helium). Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The eluting compounds are then ionized (typically by Electron Ionization, EI), fragmented, and detected by a mass spectrometer.[2] This provides both retention time for quantification and a mass spectrum for definitive identification. This method is highly specific and sensitive, making it ideal for trace-level analysis.[1][18]
Experimental Protocol: GC-MS
4.2.1 Materials and Reagents
-
Analyte: this compound sample
-
Solvent: Dichloromethane or Ethyl Acetate (High purity, suitable for GC)
-
Helium: Ultra-high purity (99.999%)
4.2.2 Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with a Mass Selective Detector (MSD) | Standard for volatile impurity analysis, providing both separation and structural information.[2][3] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of semi-volatile analytes. It provides excellent peak shapes for aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading with the main component, allowing for better resolution and detection of trace-level impurities. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for focusing of volatile components. The ramp rate provides good separation of compounds with varying boiling points. The final hold ensures elution of any high-boiling point impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC oven and the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for identification.[19] |
| Scan Range | 40 - 450 amu | Covers the expected mass range for the parent compound (MW: 165.16) and its fragments, as well as common process impurities and solvents. |
4.2.3 Sample Preparation
-
Sample Solution (10 mg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 5 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Dichloromethane).
-
Vortex to ensure complete dissolution. Transfer an aliquot to a 2 mL GC vial for analysis.
4.2.4 Data Analysis
-
Identification: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley). The mass spectrum of the parent compound will likely show a molecular ion at m/z 165 and characteristic fragments.
-
Quantification: Determine the level of impurities by area percent normalization, similar to the HPLC method. For accurate quantification of specific impurities, a separate calibration curve using certified reference standards for those impurities would be required, as per ICH Q2(R1) guidelines.[5][7][20]
Caption: GC-MS analytical workflow diagram.
Conclusion
The HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the comprehensive quality assessment of this compound. The HPLC method is ideal for determining purity and quantifying non-volatile impurities, while the GC-MS method offers unparalleled specificity for identifying and quantifying volatile and semi-volatile components. The implementation of these orthogonal techniques, grounded in sound scientific principles and validated according to ICH guidelines, will ensure the consistent quality and safety of this critical pharmaceutical intermediate.
References
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
ECA Academy. System Suitability for USP Chromatographic Methods. Available from: [Link]
-
U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening. Available from: [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]
-
Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. Available from: [Link]
-
Preprints.org. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]
-
Impact Factor. A Review on GC-MS and Method Development and Validation. Available from: [Link]
-
American Journal of Chemistry. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. Available from: [Link]
-
ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF. Available from: [Link]
-
ZirChrom Separations. Method Development Guide (rev. 05/04) - HPLC. Available from: [Link]
-
National Center for Biotechnology Information. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. Available from: [Link]
-
LCGC. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]
-
American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available from: [Link]
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link]
-
PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available from: [Link]
-
The Journal of Phytopharmacology. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Available from: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Available from: [Link]
-
National Institute of Standards and Technology. (2-Methoxyphenyl)acetonitrile - NIST WebBook. Available from: [Link]
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- 5. jordilabs.com [jordilabs.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in pharmaceutical development, can be approached through several routes. The efficiency and success of the synthesis are highly dependent on the chosen pathway and the careful control of reaction parameters. The two most prevalent and practical strategies are:
-
Pathway A: Transition-Metal-Catalyzed Cyanation: This modern approach involves the cross-coupling of an aryl halide, such as 2-Bromo-4-fluoro-1-methoxybenzene, with a cyanide source using a palladium or nickel catalyst. This method is often favored for its directness and potentially high yields.
-
Pathway B: Nucleophilic Substitution: A classic, two-step approach where 4-Fluoro-1-methoxy-2-methylbenzene is first converted to its corresponding benzyl halide (e.g., 5-Fluoro-2-methoxybenzyl bromide), followed by a nucleophilic substitution reaction with an alkali metal cyanide.
The choice between these pathways depends on starting material availability, safety considerations regarding cyanide sources, and the scale of the reaction.
Table 1: Comparison of Primary Synthetic Pathways
| Feature | Pathway A: Pd-Catalyzed Cyanation | Pathway B: Nucleophilic Substitution |
| Starting Material | 2-Bromo-4-fluoro-1-methoxybenzene | 4-Fluoro-1-methoxy-2-methylbenzene |
| Key Reagents | Pd or Ni catalyst, Ligand, Base, Cyanide Source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | Benzylic Halogenating Agent (e.g., NBS), Radical Initiator, Cyanide Salt (e.g., NaCN, KCN) |
| Pros | Direct, single-step conversion from aryl halide; often high yielding. | Avoids expensive catalysts and ligands; uses common, inexpensive reagents. |
| Cons | Requires expensive and air-sensitive catalysts/ligands; potential for catalyst poisoning. | Two-step process; benzylic halogenation can be unselective; benzyl halides can be lachrymatory and unstable. |
| Typical Yields | 75-95% | 60-85% (over two steps) |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.
General Issues & Purification
Q: My reaction has stalled and is not proceeding to completion, as indicated by TLC/GC analysis. What are the common causes?
A: Incomplete conversion is a frequent issue that can often be traced back to reagent quality or reaction setup.
-
Reagent Purity: Ensure your starting materials are pure and, crucially, that your solvent is anhydrous. Water can hydrolyze sensitive reagents and intermediates, particularly in Pathway B, or interfere with the catalytic cycle in Pathway A. For instance, the use of anhydrous acetone in similar benzyl halide cyanations has been shown to prevent hydrolysis to the corresponding alcohol.[1]
-
Inert Atmosphere: For Pathway A, the Pd(0) or Ni(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent or a poor-quality inert gas (Nitrogen or Argon) can lead to catalyst oxidation and deactivation. Ensure your reaction is set up under a strictly inert atmosphere.
-
Reaction Temperature: Verify your reaction temperature. Some cyanations require elevated temperatures to proceed at a reasonable rate. For example, Rosenmund-von Braun reactions can require temperatures up to 200°C.[2] Ensure your heating mantle or oil bath is calibrated and providing consistent heat.
Q: My crude product shows multiple spots on TLC, and I am struggling with purification. What are the best strategies?
A: A complex crude mixture points to side reactions. The first step is identification, followed by optimized purification.
-
Byproduct Identification: If possible, isolate the major byproducts by column chromatography and characterize them (¹H NMR, MS). Common byproducts include the hydrolyzed starting material (benzyl alcohol in Pathway B) or homocoupled products in Pathway A.
-
Purification Strategy:
-
Aqueous Wash: Start with a thorough aqueous workup. Washing the organic layer with water or brine can remove inorganic salts and highly polar impurities.
-
Column Chromatography: Silica gel chromatography is the most effective method for separating the desired nitrile from structurally similar impurities. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.
-
Recrystallization/Distillation: The final product, this compound, is a solid at room temperature.[3] Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Isopropanol) can be a highly effective final purification step to achieve high purity. If it were an oil, vacuum distillation would be the method of choice.[1]
-
Pathway A: Troubleshooting Palladium-Catalyzed Cyanation
Q: I am experiencing low conversion of my 2-Bromo-4-fluoro-1-methoxybenzene. What specific parameters of the catalytic system should I investigate?
A: Low conversion in a cross-coupling reaction typically points to a problem with one of the three core components: the catalyst, the ligand, or the base.
-
Catalyst/Ligand Choice and Ratio: The choice of ligand is critical. Electron-rich, bulky phosphine ligands are often required. Ensure you are using a suitable ligand and that the Palladium:Ligand ratio is optimal (typically 1:1.5 to 1:4).
-
Base Strength and Solubility: The base is crucial for the catalytic cycle. A base that is too weak may not be effective, while one that is too strong can cause decomposition. The solubility of the base is also important. Ensure the base is finely powdered and well-dispersed.
-
Cyanide Source Reactivity: Not all cyanide sources are equal. While safer, reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) are notoriously insoluble and less reactive than sources like Zn(CN)₂ or NaCN.[4] When using K₄[Fe(CN)₆], biphasic conditions or additives may be necessary to improve performance.[4]
dot
Caption: Simplified catalytic cycle and common failure points.
Pathway B: Troubleshooting Nucleophilic Substitution
Q: During the cyanation of 5-Fluoro-2-methoxybenzyl bromide, I am observing a significant amount of 5-Fluoro-2-methoxybenzyl alcohol as a byproduct. How can this be minimized?
A: The formation of the corresponding benzyl alcohol is a classic sign of hydrolysis, where water acts as a competing nucleophile for the cyanide ion. This is especially problematic for reactive benzyl halides.[1]
-
Strictly Anhydrous Conditions: The most critical factor is the exclusion of water. Dry your solvent (e.g., Acetone, DMSO, Acetonitrile) thoroughly over molecular sieves or by distillation. Ensure your cyanide salt is dry; it can be dried in a vacuum oven before use.
-
Solvent Choice: The choice of solvent can influence the reaction rate and side reactions. A polar aprotic solvent like DMSO or DMF can accelerate the desired Sₙ2 reaction, potentially outcompeting the hydrolysis. Using anhydrous acetone has been shown to successfully limit alcohol formation.[1]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., TBAB) can be highly effective. The PTC helps shuttle the cyanide anion from the solid phase (or an aqueous phase, if used) into the organic phase, increasing its effective concentration around the benzyl halide and accelerating the cyanation reaction.[5]
dot
Caption: Competing reactions for the benzyl halide intermediate.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when working with cyanide reagents, especially on a larger scale?
A: All cyanide salts (NaCN, KCN, Zn(CN)₂) and potassium ferrocyanide are highly toxic. Accidental acidification will release hydrogen cyanide (HCN) gas, which is extremely poisonous and flammable.
-
ALWAYS work in a well-ventilated chemical fume hood.
-
NEVER allow cyanide salts to come into contact with acids. Keep a base bath (e.g., sodium hypochlorite solution) nearby to quench any residual cyanide on glassware or spills.
-
Wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved), a lab coat, and safety goggles.
-
Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.
Q: Which synthetic route is generally recommended for better scalability and overall yield?
A: For large-scale industrial synthesis, Pathway A (Palladium-Catalyzed Cyanation) is often preferred, despite the initial cost of the catalyst. Modern methods using less toxic and more manageable cyanide sources like K₄[Fe(CN)₆] are becoming industry standards.[4][6] These reactions are often more robust, have fewer steps, and can achieve higher overall yields and purity, which simplifies downstream processing and reduces waste.
Q: How do I properly degas a solvent for an air-sensitive reaction?
A: For lab-scale reactions, the most common and effective method is "freeze-pump-thaw."
-
Place the solvent in a sturdy flask with a stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the solvent. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure the solvent is thoroughly degassed. Finally, backfill the flask with an inert gas like Argon or Nitrogen.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and equipment.
Protocol A: Palladium-Catalyzed Cyanation
This protocol is adapted from modern ligand-free cyanation methodologies.[6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-fluoro-1-methoxybenzene (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 eq), sodium carbonate (Na₂CO₃) (2.0 eq), and a palladium catalyst such as Pd(OAc)₂ (2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed polar aprotic solvent (e.g., DMAc or NMP) via cannula.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-10 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic solids. Wash the organic phase with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol B: Nucleophilic Substitution via Benzyl Bromide
This protocol is a standard two-step procedure.[1]
Step 1: Benzylic Bromination
-
In a round-bottom flask, dissolve 4-Fluoro-1-methoxy-2-methylbenzene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard light bulb to initiate the reaction.
-
Monitor by GC until the starting material is consumed.
-
Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine.
-
Dry the organic layer, and concentrate in vacuo. The crude 5-Fluoro-2-methoxybenzyl bromide is often used directly in the next step without further purification.
Step 2: Cyanation
-
Setup: In a well-ventilated hood, add finely powdered sodium cyanide (NaCN) (1.5 eq) to a flask containing anhydrous DMSO or acetone.[1]
-
Addition: Add the crude 5-Fluoro-2-methoxybenzyl bromide from Step 1 dropwise to the stirred cyanide suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the disappearance of the benzyl bromide by TLC.
-
Workup: Carefully pour the reaction mixture into a larger volume of water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization.
References
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents.
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]
- US7595417B2 - Cyanation of aromatic halides - Google Patents.
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. Available at: [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]
-
Cyanation – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. Available at: [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆] - ResearchGate. Available at: [Link]
-
(2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem - NIH. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
(5-Fluoro-2-Methoxyphenyl)Acetonitrile - Methylamine Supplier. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate and require methods to ensure its purity. The presence of impurities, even in small amounts, can significantly impact the safety and efficacy of final pharmaceutical products.[1] This document provides a series of troubleshooting guides and frequently asked questions to address common purification challenges, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with my this compound sample?
Impurities typically originate from the synthetic route used, degradation, or storage conditions.[1] For a compound like this compound, which is often synthesized from the corresponding benzyl halide and a cyanide salt, you should be aware of the following potential contaminants:
-
Unreacted Starting Materials: The most common are (5-fluoro-2-methoxy)benzyl chloride or bromide and the corresponding alcohol, (5-fluoro-2-methoxyphenyl)methanol.
-
By-products of Synthesis: Side reactions can lead to impurities. For instance, the hydrolysis of the nitrile group can form 2-(5-fluoro-2-methoxyphenyl)acetamide or 2-(5-fluoro-2-methoxyphenyl)acetic acid, especially if water is present during the reaction or workup.
-
Residual Solvents: Solvents used in the synthesis and purification, such as acetone, acetonitrile, or benzene, may be present.[1][2]
-
Inorganic Salts: Reagents like sodium cyanide or potassium cyanide, if not completely removed during the workup, can contaminate the final product.[2]
Q2: How can I quickly assess the purity of my sample before starting a large-scale purification?
A multi-pronged analytical approach is always recommended. The foundation of any impurity control strategy is the effective identification and quantification of all contaminants.[1]
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. It allows you to visualize the number of components in your mixture and is crucial for developing a solvent system for column chromatography.[3][4] A single spot on the TLC plate (developed in a few different solvent systems) is a good, though not definitive, indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to identify and quantify organic impurities, often down to trace levels.[1] It is the industry standard for purity assessment in pharmaceutical development.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of purity if the impurity has distinct signals that do not overlap with your product's signals. Integration of the peaks can be used for quantification.[4]
-
Gas Chromatography (GC): GC is particularly effective for detecting volatile impurities, such as residual solvents.[1]
Q3: Which purification method is the right choice for my situation?
The optimal method depends on the nature and quantity of the impurities, as well as the scale of your experiment. The flowchart below provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Q4: My product is a discolored oil/solid. What does this suggest and how can I fix it?
Discoloration often points to the presence of high molecular weight, polymeric, or highly conjugated impurities, which can arise from side reactions or degradation. If your product is solid, a simple and effective first step is recrystallization with the addition of activated charcoal. The charcoal adsorbs colored impurities, which are then removed by hot filtration. If the product is an oil, column chromatography is the more appropriate method.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques.
Guide 1: Purification by Flash Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[3][6] For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel is highly effective.[7]
Principle of Causality: The separation occurs because compounds in the mixture have different affinities for the polar silica gel (stationary phase) and the less polar solvent (mobile phase).[6] Less polar impurities will travel down the column faster, while more polar impurities will be retained more strongly on the silica and elute later.[7]
Step-by-Step Protocol:
-
Solvent System (Eluent) Selection:
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4. This provides the best separation.[7]
-
Start with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). A good starting point for this compound is a 4:1 to 9:1 mixture of Hexanes:Ethyl Acetate.
-
Spot your crude material on a TLC plate and develop it in your chosen solvent system. Adjust the solvent ratio until the desired Rf is achieved.
-
-
Column Packing (Wet Method):
-
Select a column of appropriate size for your sample amount (a general rule is to use 20-50 times the weight of your sample in silica gel).[7]
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
In a beaker, create a slurry of silica gel in your starting, least polar eluent.[7]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]
-
Add a thin layer of sand on top of the silica to prevent disruption of the surface when adding solvent.[7]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of your eluent or a less polar solvent (like dichloromethane).
-
Carefully apply the solution to the top of the column.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column and begin collecting fractions in test tubes.[8]
-
If your impurities are well-separated, you can use an isocratic (constant solvent composition) elution. If impurities are close in polarity, a gradient elution (gradually increasing the proportion of the more polar solvent) will likely yield better results.
-
Apply positive pressure to the top of the column (flash chromatography) to speed up the process.[6]
-
-
Analysis:
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are mostly pure (>90-95%).[9]
Principle of Causality: This method relies on the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room or cold temperatures. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[9]
Step-by-Step Protocol:
-
Solvent Selection:
-
Test small amounts of your crude solid in various solvents (e.g., isopropanol, ethanol, methanol/water, ethyl acetate/hexanes).
-
Find a single solvent or a binary solvent system that dissolves your product when hot but causes it to crystallize upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture gently (using a hot plate) with swirling until the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Filtration (Hot):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.[9]
-
Comparison of Purification Techniques
| Technique | Principle | Typical Scale | Advantages | Disadvantages |
| Flash Chromatography | Differential Adsorption[3] | mg to kg | High resolution for complex mixtures; applicable to oils and solids; versatile.[3] | Can be time-consuming; requires larger volumes of solvent; adsorbent cost. |
| Recrystallization | Differential Solubility[9] | mg to kg | Simple, cost-effective; can yield very high purity material; scalable. | Only works for solids; requires finding a suitable solvent; not effective for impurities with similar solubility. |
| Distillation | Difference in Boiling Points[9] | g to kg | Excellent for removing non-volatile or highly volatile impurities; good for large scales.[2] | Only for thermally stable liquids; requires significant boiling point differences; specialized equipment needed for vacuum distillation. |
| Aqueous Wash | Partitioning between Immiscible Solvents[9] | mg to kg | Quickly removes acidic, basic, and water-soluble impurities. | Limited to specific types of impurities; can lead to emulsions; product must be stable to water. |
References
- Key Steps in the Purification of Pharmaceutical Intermedi
- Troubleshooting. (n.d.). The Pharma Master.
- Column Chromatography. (n.d.).
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent Technologies.
- Column chromatography. (n.d.). University of Alberta.
- Column chrom
- Column Chrom
- Column Chrom
- Troubleshooting Guide. (n.d.). Phenomenex.
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shyzchem.com [shyzchem.com]
Troubleshooting failed reactions with 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information based on common challenges and inquiries from the field.
I. Troubleshooting Failed Reactions
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Question 1: My alkylation reaction with this compound is showing low yield and incomplete conversion. What are the likely causes and how can I improve it?
Answer:
Low yields and incomplete conversion in alkylation reactions of phenylacetonitriles are common issues that can often be traced back to several key factors. The acidity of the benzylic protons in this compound makes it amenable to deprotonation and subsequent alkylation, but the success of this reaction is highly dependent on the reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the benzylic protons in phenylacetonitrile derivatives is typically in the range of 21-22 in DMSO. While stronger bases like LDA or NaH are effective, weaker bases may not fully deprotonate the starting material, leading to an equilibrium that disfavors the desired product.
-
Recommendation: Consider using a stronger base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. For a simpler and often effective alternative, phase-transfer catalysis using a tetraalkylammonium salt with concentrated aqueous alkali can also be employed.[1]
-
-
Presence of Water: Phenylacetonitriles are susceptible to hydrolysis, especially under basic conditions, which can consume your starting material and reduce the yield of the desired alkylated product.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a solid base like NaH, wash it with anhydrous hexane to remove any mineral oil and surface oxides before use.
-
-
Poor Quality of Reagents: The purity of the starting material, alkylating agent, and solvents is crucial. Impurities can interfere with the reaction and lead to side products.
-
Recommendation: Use freshly distilled solvents and ensure the purity of your this compound and alkylating agent.[2]
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts.
-
Recommendation: While some reactions may proceed at room temperature, others may require heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature and reaction time.[2]
-
Troubleshooting Workflow for Low Alkylation Yield
Caption: Decision tree for troubleshooting low alkylation yields.
Question 2: I am attempting to reduce the nitrile group of this compound to a primary amine, but the reaction is sluggish and gives a complex mixture of products. What could be going wrong?
Answer:
The reduction of nitriles to primary amines is a fundamental transformation, but it can be complicated by over-reduction or side reactions if not properly controlled.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are generally effective but can sometimes lead to side reactions if not used carefully.
-
Recommendation: LiAlH₄ in an anhydrous ether solvent is a standard and effective method.[3] Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) can be a milder option. For a more chemoselective reduction, consider using diisopropylaminoborane with a catalytic amount of lithium borohydride.[4][5]
-
-
Reaction Conditions: Temperature and reaction time are important parameters to control.
-
Recommendation: LiAlH₄ reductions are typically performed at reflux in THF or diethyl ether. Monitor the reaction progress by TLC or GC-MS to avoid over-reduction or decomposition.
-
-
Work-up Procedure: The work-up for LiAlH₄ reactions is crucial to ensure the isolation of the desired amine.
-
Recommendation: A Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then more water) is a common and effective method for quenching the reaction and precipitating the aluminum salts, allowing for easier filtration and product isolation.
-
-
Substrate Purity: Impurities in the starting material can poison catalysts in hydrogenation reactions or react with strong reducing agents to form undesired byproducts.
-
Recommendation: Ensure the this compound is of high purity before attempting the reduction.
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Et₂O, reflux | Powerful and generally high-yielding | Not very chemoselective, requires careful work-up |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, EtOH or MeOH | Milder conditions, good for large scale | Catalyst can be pyrophoric, may be sensitive to impurities |
| Diisopropylaminoborane/LiBH₄ | THF, room temperature to reflux | High yields, good functional group tolerance | Reagent needs to be prepared or purchased |
Question 3: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate, including some at the baseline. What is causing this decomposition?
Answer:
A dark reaction mixture and multiple TLC spots are often indicative of decomposition or side reactions. For a substituted phenylacetonitrile like this compound, there are several potential causes.
Potential Causes & Solutions:
-
Strongly Basic or Acidic Conditions: Phenylacetonitriles can be sensitive to harsh pH conditions, which can lead to hydrolysis of the nitrile or other decomposition pathways.[6]
-
Recommendation: If possible, use milder reaction conditions. If a strong base is required, consider adding it at a low temperature to control the initial exotherm.
-
-
Presence of Oxygen: Some reactions, particularly those involving organometallic reagents or radical intermediates, are sensitive to oxygen.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use.
-
-
Instability of Intermediates: The anionic intermediate formed after deprotonation can be reactive and may undergo side reactions if not trapped efficiently by the electrophile.
-
Recommendation: Add the electrophile promptly after the deprotonation step. In some cases, adding the base to a mixture of the phenylacetonitrile and the electrophile can be beneficial.
-
-
Light Sensitivity: Some organic molecules can be sensitive to light, leading to decomposition.
-
Recommendation: Protect your reaction from light by wrapping the flask in aluminum foil.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a substituted phenylacetonitrile with the following properties:
-
Molecular Formula: C₉H₈FNO[7]
-
Molecular Weight: 165.16 g/mol [7]
-
Appearance: Typically a solid or liquid.[7]
-
Solubility: It is generally insoluble in water but soluble in common organic solvents like dichloromethane and chloroform.[7]
-
Reactivity: The benzylic protons are acidic and can be removed by a strong base to form a carbanion, which can then react with various electrophiles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The aromatic ring can undergo electrophilic substitution, although the substitution pattern will be directed by the methoxy and fluoro groups.
Q2: How should I store and handle this compound?
A2: It should be stored in a cool, dry, and well-ventilated area, away from heat and open flames.[7] Keep the container tightly sealed to prevent exposure to moisture and air, which could lead to decomposition.[7] It is harmful if swallowed and toxic in contact with skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn during handling.[8]
Q3: What are some common impurities that might be present in commercially available this compound?
A3: The purity of the starting material is crucial for successful reactions.[2] Depending on the synthetic route used to prepare this compound, common impurities could include the corresponding benzyl alcohol or benzyl halide starting materials from an incomplete substitution reaction.[9] It is advisable to check the purity by techniques such as NMR or GC-MS before use.
Q4: Can the nitrile group in this compound be hydrolyzed to the corresponding carboxylic acid?
A4: Yes, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This is a common transformation for nitriles.[10] For example, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
III. Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) in THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Alkylation: Add the alkylating agent (1.0-1.2 eq) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Reduction of this compound to the Primary Amine
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Addition of Nitrile: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can be further purified by distillation or crystallization if necessary.
IV. References
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Makosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. doi:10.1021/jo802421f
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
-
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78. doi:10.15227/orgsyn.035.0078
-
Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Retrieved from
-
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Retrieved from [Link]
-
Obata, K., et al. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
AA Blocks. (n.d.). 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). (2-Fluoro-5-Methoxyphenyl)Acetonitrile. Retrieved from [Link]
-
Engberts, J. B. F. N., & Blandamer, M. J. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, (2), 291-297.
-
Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. Retrieved from [Link]
-
LookChem. (n.d.). Cas 90557-39-4,2-(5-amino-2-methoxyphenyl)acetonitrile. Retrieved from [Link]
-
American Elements. (n.d.). 2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. Retrieved from [Link]
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- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. How To [chem.rochester.edu]
- 7. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]
- 8. chemical-label.com [chemical-label.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis and optimization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are several viable synthetic pathways to obtain this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and safety considerations. The two most prevalent methods are:
-
Nucleophilic Substitution of a Benzyl Halide: This is often the most direct approach, involving the reaction of 2-(bromomethyl)-4-fluoro-1-methoxybenzene with a cyanide salt. This method is an adaptation of classical procedures for preparing phenylacetonitriles.[1]
-
Cross-Coupling Cyanation of an Aryl Halide: Modern catalytic methods allow for the direct cyanation of an aryl halide. For instance, a palladium or nickel-catalyzed reaction of a suitable aryl bromide or chloride with a cyanide source can be employed.[2][3]
Below is a diagram illustrating these two primary approaches.
Caption: Troubleshooting decision tree for low reaction yield.
Optimization is a systematic process of varying reaction parameters to find the conditions that give the best yield and purity.
| Parameter | Recommendation for Nucleophilic Substitution | Recommendation for Cross-Coupling | Rationale |
| Solvent | Acetone, DMSO, DMF [1] | Polar aprotic solvents like DMF, Dioxane, or t-Amyl alcohol [4][5] | The solvent needs to dissolve the reagents and facilitate the reaction kinetics. Polar aprotic solvents are generally preferred for SN2 and cross-coupling reactions. |
| Temperature | 50-100 °C | 80-120 °C [6] | Higher temperatures can increase the reaction rate, but may also lead to decomposition or side reactions. An optimal temperature must be found empirically. |
| Cyanide Source | NaCN, KCN [7] | K4[Fe(CN)6], Zn(CN)2 [3] | For cross-coupling, less toxic and more complex cyanide sources are often used to avoid catalyst poisoning. |
| Catalyst/Ligand | Not applicable | Pd(OAc)2, Pd2(dba)3 with ligands like XPhos, SPhos, or JosiPhos [3][6] | The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction and depends on the specific substrates. |
| Base | Not always necessary, but a phase transfer catalyst can be beneficial. | K2CO3, K3PO4, Cs2CO3 [8] | The base is essential for the catalytic cycle in cross-coupling reactions. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of 2-(bromomethyl)-4-fluoro-1-methoxybenzene (1.0 eq) in dry acetone (0.2-0.5 M), add finely powdered sodium cyanide (1.2-1.5 eq). [1]2. Optionally, add a catalytic amount of sodium iodide (0.1 eq) to facilitate the reaction.
-
Heat the mixture to reflux (around 56°C) and monitor the reaction progress by TLC or GC-MS. The reaction typically takes 16-20 hours. [1]4. After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography. [1]
Problem 2: Presence of Impurities in the Final Product
The presence of impurities can complicate downstream applications. Identifying and mitigating the formation of these impurities is key.
The most common side products depend on the synthetic route chosen:
-
Starting Material: Incomplete conversion will result in the presence of the starting benzyl halide or aryl halide.
-
Hydrolysis Product: If moisture is present, the benzyl halide can hydrolyze to form 2-hydroxy-5-fluorobenzyl alcohol. Using anhydrous solvents can minimize this. [1]* Isonitrile Formation: A common side product in reactions with cyanide is the corresponding isonitrile. The use of anhydrous acetone has been reported to decrease the formation of isonitriles. [1]* Homocoupling: In cross-coupling reactions, homocoupling of the starting aryl halide can occur.
Caption: Common side reactions in the synthesis of phenylacetonitriles.
-
Aqueous Work-up: After the reaction, an aqueous work-up can help remove inorganic salts and water-soluble impurities. The crude product is typically taken up in an organic solvent like ethyl acetate or benzene and washed with water and brine. [1][5]* Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a very effective purification method. [1]* Column Chromatography: For non-volatile products or to remove closely related impurities, column chromatography on silica gel is the method of choice. A solvent system of ethyl acetate and hexanes is a good starting point for elution. [9]* Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.
- Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry.
- BLDpharm. (n.d.). This compound. BLDpharm.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
- ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Chemistry of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this important synthetic intermediate. Our goal is to empower you with the knowledge to anticipate and prevent its decomposition during your chemical reactions.
Introduction: Understanding the Reactivity Profile
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably the multimodal antidepressant, Vortioxetine. Its structure, featuring a nitrile group, a methoxy substituent ortho to the cyanomethyl group, and a fluorine atom, presents a unique combination of reactive sites. While this complexity allows for diverse chemical transformations, it also introduces potential pathways for decomposition if reaction conditions are not carefully controlled. This guide will walk you through the most common challenges and provide expert-backed solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and reaction of this compound.
Q1: What are the primary modes of decomposition for this compound?
The three most common decomposition pathways are:
-
Hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.
-
O-Demethylation of the methoxy group, particularly under harsh acidic or basic conditions.
-
Base-mediated side reactions at the benzylic position, such as dimerization.
Q2: I'm observing an unexpected, more polar byproduct in my reaction. What is it likely to be?
A more polar byproduct is often the result of hydrolysis of the nitrile group to form 2-(5-Fluoro-2-methoxyphenyl)acetamide or, with more extensive hydrolysis, 2-(5-Fluoro-2-methoxyphenyl)acetic acid. This is especially common if your reaction conditions involve water, even in trace amounts, in the presence of acid or base.
Q3: My reaction is turning dark, and I'm getting a complex mixture of products. What could be happening?
Darkening of the reaction mixture and the formation of multiple products can be indicative of several issues, including O-demethylation followed by further reactions of the resulting phenol, or base-mediated dimerization and polymerization, particularly if strong bases are used.
Q4: How do the fluoro and methoxy substituents influence the stability of the molecule?
The fluorine atom is an electron-withdrawing group that increases the acidity of the benzylic protons (the -CH2- group), making them more susceptible to deprotonation by a base. The ortho-methoxy group has a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. This can influence the reactivity of the aromatic ring and the benzylic position. The methoxy group itself is a potential site for cleavage under certain conditions.
Troubleshooting Guides: From Problem to Solution
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Unwanted Hydrolysis of the Nitrile Group
Hydrolysis of the nitrile is a common side reaction that proceeds in two stages: first to an amide, and then to a carboxylic acid. This process is catalyzed by both acids and bases, especially in the presence of water and heat.[1]
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Identification of 2-(5-Fluoro-2-methoxyphenyl)acetamide (MW: 183.18) or 2-(5-Fluoro-2-methoxyphenyl)acetic acid (MW: 184.16) in your product mixture by LC-MS or NMR.
Root Causes & Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][3]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4]
Preventative Measures & Protocols:
-
Strict Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
-
Control of pH:
-
If possible, perform the reaction under neutral conditions.
-
If a base is required, use a non-nucleophilic, sterically hindered base to minimize direct attack on the nitrile.
-
If an acid is necessary, use a Lewis acid instead of a Brønsted acid where appropriate to avoid introducing a proton source for hydrolysis.
-
-
Temperature Management:
-
Run reactions at the lowest effective temperature. Elevated temperatures significantly accelerate the rate of hydrolysis.
-
Corrective Actions:
-
If hydrolysis has already occurred, you may be able to separate the desired product from the amide or carboxylic acid byproduct by column chromatography. The significant difference in polarity often allows for good separation.
Issue 2: Cleavage of the Ortho-Methoxy Group (O-Demethylation)
The ether linkage of the methoxy group can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures, to yield a phenolic compound. This phenol is often more reactive than the starting material and can lead to a cascade of unwanted side reactions.
Symptoms:
-
Significant darkening or charring of the reaction mixture.
-
A complex product profile on TLC or LC-MS.
-
Identification of byproducts containing a hydroxyl group in place of the methoxy group.
Root Causes & Mechanistic Insight:
-
Acid-Catalyzed Cleavage: Protonation of the ether oxygen, followed by nucleophilic attack of a halide (from acids like HBr or HI) on the methyl group in an SN2 reaction.
-
Base-Mediated Cleavage: While less common for aryl methyl ethers, strong bases at high temperatures can promote demethylation.
Preventative Measures & Protocols:
-
Avoid Strong Brønsted Acids:
-
When acidic conditions are necessary, consider using Lewis acids that are less likely to promote ether cleavage.
-
If strong acids are unavoidable, use the mildest possible conditions (lower temperature, shorter reaction time).
-
-
Judicious Choice of Base:
-
Avoid excessively strong bases like organolithiums if the reaction can be achieved with milder bases such as alkali metal carbonates or alkoxides.
-
Keep reaction temperatures as low as possible when using strong bases.
-
-
Protecting Group Strategy:
-
In multi-step syntheses, consider if a more robust ether protecting group is necessary if demethylation is a persistent issue. However, for a starting material like this, modifying the reaction conditions is the more practical approach.
-
| Reagent Class | Recommended | Use with Caution | Generally Avoid |
| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃, DIPEA | NaH, KHMDS, LDA (at low temp.) | n-BuLi, s-BuLi (at RT or higher) |
| Acids | Lewis Acids (e.g., BF₃·OEt₂) | TFA, Acetic Acid | HBr, HI, concentrated H₂SO₄ |
Issue 3: Base-Mediated Dimerization and Other Side Reactions
The benzylic protons of this compound are acidic and can be readily removed by a base to form a carbanion. This carbanion can then participate in side reactions, most notably dimerization.
Symptoms:
-
Formation of a high molecular weight byproduct, often with a mass double that of the starting material (minus H₂).
-
Reduced yield of the desired product in base-catalyzed reactions.
Root Causes & Mechanistic Insight:
-
Thorpe-Ziegler Type Dimerization: The carbanion generated from one molecule of the nitrile can act as a nucleophile and attack the electrophilic carbon of the nitrile group of a second molecule. This leads to the formation of a dimeric enamine, which can be difficult to separate from the desired product.[1][2][3][4]
Preventative Measures & Protocols:
-
Controlled Addition of Reagents:
-
Slowly add the nitrile to a solution of the base to maintain a low concentration of the free carbanion.
-
Alternatively, slowly add the base to a solution of the nitrile and the electrophile.
-
-
Use of a Suitable Base:
-
A sterically hindered base may disfavor the intermolecular dimerization reaction.
-
-
Temperature Control:
-
Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C or -78 °C) to control the rate of competing side reactions.
-
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the potential decomposition pathways, the following diagrams illustrate the key reactions and a decision-making workflow for troubleshooting.
Caption: Pathway of nitrile hydrolysis.
Caption: O-Demethylation side reaction.
Caption: Dimerization via carbanion intermediate.
Caption: Troubleshooting decision tree for decomposition.
Conclusion
The successful use of this compound in organic synthesis hinges on a thorough understanding of its potential decomposition pathways. By implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, minimize byproduct formation, and ensure the integrity of their synthetic routes. Careful control of reaction conditions, particularly moisture, temperature, and the choice of reagents, is paramount.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Fluorinated Phenylacetonitriles
Welcome to the technical support center for the synthesis of fluorinated phenylacetonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into phenylacetonitrile scaffolds. The introduction of fluorine can significantly alter the physicochemical and biological properties of molecules, making these compounds highly valuable in medicinal and agricultural chemistry.[1] However, the synthesis of these molecules is often fraught with challenges.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of fluorinated phenylacetonitriles, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Product
Question: I am attempting to fluorinate my phenylacetonitrile derivative, but I am observing very low yields or no product formation. What could be the issue?
Answer:
Low or non-existent yields in fluorination reactions can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this common problem.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Fluorinating Agent | The reactivity of fluorinating agents varies significantly. A reagent that is too mild may not react with your substrate, while one that is too harsh can lead to decomposition. Fluorinating agents are broadly classified as nucleophilic or electrophilic.[2] | Re-evaluate your choice of fluorinating agent. For substrates with electron-withdrawing groups, a strong nucleophilic agent like potassium fluoride (KF) or cesium fluoride (CsF) in combination with a phase-transfer catalyst might be necessary.[2][3] For electron-rich systems or for direct C-H fluorination, an electrophilic agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is often more suitable.[4][5] |
| Poor Substrate Activation | For nucleophilic fluorination, the efficiency of the reaction depends on the leaving group at the benzylic position. For direct C-H fluorination, activation of the C-H bond is critical. | Enhance substrate reactivity. If using a nucleophilic approach on a benzylic alcohol, ensure it has been converted to a good leaving group (e.g., tosylate, mesylate). For C-H fluorination, consider reaction conditions that promote the formation of a benzylic radical or carbanion intermediate. |
| Decomposition of Reagents or Substrate | Many fluorinating agents are sensitive to moisture and can decompose if not handled under anhydrous conditions. Similarly, the phenylacetonitrile substrate or the product may be unstable under the reaction conditions. | Ensure stringent anhydrous conditions. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider lowering the reaction temperature to minimize decomposition. |
| Solvent Effects | The choice of solvent can dramatically influence the outcome of a fluorination reaction. Polar aprotic solvents like acetonitrile or DMSO are generally preferred for nucleophilic substitutions.[3] | Optimize the solvent. Screen a range of anhydrous polar aprotic solvents. In some cases, the use of specialized solvents like ionic liquids or even solvent-free conditions can improve yields. |
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity of my fluorination reaction?
Answer:
The formation of multiple products is a common challenge, often due to the high reactivity of the intermediates and reagents involved. Improving selectivity requires careful control over the reaction parameters.
Common Side Reactions and Mitigation Strategies:
-
Over-fluorination: Introduction of more than one fluorine atom.
-
Solution: Use a stoichiometric amount of the fluorinating agent or add it slowly to the reaction mixture to maintain a low concentration. Lowering the reaction temperature can also help to control the reactivity.
-
-
Elimination Reactions: Formation of styrenic byproducts, particularly when using basic nucleophilic fluorinating agents.
-
Solution: Opt for a milder, less basic fluorinating agent. For example, instead of KF, consider using a fluoride source like triethylamine trihydrofluoride.
-
-
Ring Fluorination: For electrophilic fluorinations, reaction at the aromatic ring instead of the benzylic position can occur, especially with electron-rich aromatic systems.
-
Solution: Choose a more selective electrophilic fluorinating agent. The steric bulk of the reagent can sometimes influence the regioselectivity. Alternatively, protecting groups on the aromatic ring can be used to direct the fluorination to the desired position.
-
-
Decomposition: Phenylacetonitriles can be sensitive to strongly acidic or basic conditions, leading to hydrolysis of the nitrile group or other decomposition pathways.
-
Solution: Buffer the reaction mixture if possible. Screen different fluorinating agents to find one that operates under more neutral conditions.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my fluorinated phenylacetonitrile, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?
Answer:
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts. A multi-step purification strategy is often necessary.
Purification Workflow:
Caption: A typical workflow for the purification of fluorinated phenylacetonitriles.
Detailed Purification Steps:
-
Aqueous Work-up: Quench the reaction carefully, especially when using reactive fluorinating agents like DAST.[6] A common method is to slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate to neutralize acidic byproducts.[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Column Chromatography: This is often the most critical step for achieving high purity.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between nucleophilic and electrophilic fluorination for synthesizing fluorinated phenylacetonitriles?
A1: The choice between nucleophilic and electrophilic fluorination depends primarily on the substrate and the desired product.
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
| Fluorine Source | A nucleophilic fluoride ion (F⁻), e.g., KF, CsF, TBAF.[2][3] | An electrophilic fluorine atom ("F⁺"), e.g., Selectfluor®, NFSI.[4][5] |
| Mechanism | Typically an Sₙ2 or SₙAr reaction where fluoride displaces a leaving group.[2][3] | The substrate acts as a nucleophile, attacking the electrophilic fluorine of the reagent.[4] |
| Substrate Requirements | Requires a good leaving group (e.g., halide, sulfonate) at the benzylic position or an electron-deficient aromatic ring.[2] | Generally requires a nucleophilic site on the substrate, such as an enolate, a silyl enol ether, or an electron-rich aromatic ring.[4] |
| Common Applications | Synthesis of benzylic fluorides from the corresponding alcohols (via sulfonates) or halides. | Direct fluorination of benzylic C-H bonds (often via an enolate intermediate) or fluorination of aromatic rings. |
Q2: What are the key safety precautions I should take when working with fluorinating agents?
A2: Fluorinating agents can be hazardous and must be handled with extreme care. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[7]
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[6][7] For highly corrosive reagents, double-gloving is recommended.[6]
-
Ventilation: All work with fluorinating agents should be conducted in a well-ventilated fume hood.[7]
-
Handling: Handle fluorinating agents with care, avoiding contact with skin and eyes.[6] Keep them away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[6]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[8] For any work involving reagents that can generate hydrogen fluoride (HF), such as DAST, have a tube of calcium gluconate gel available as a first aid measure for skin contact.[9][10]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[6][7]
Q3: How can I characterize my final fluorinated phenylacetonitrile product to confirm its identity and purity?
A3: A combination of spectroscopic and chromatographic techniques is essential for the robust characterization of your product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[11]
-
¹H NMR: Will show characteristic shifts and coupling patterns for the protons in the molecule.
-
¹³C NMR: Will provide information on all the carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is crucial for confirming the presence of fluorine and can provide information about the electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.[11]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of your compound.[11] A reverse-phase HPLC method with a UV detector is typically suitable.[11]
Caption: The interplay between synthesis and analytical characterization.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Phenylacetonitrile Derivative using Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the phenylacetonitrile substrate (1.0 eq.) in anhydrous acetonitrile (0.1 M).
-
Base Addition: Add a suitable base (e.g., 4-(dimethylamino)pyridine (DMAP), 2.0 eq.) to the solution and stir for 5 minutes at room temperature.[12]
-
Fluorinating Agent Addition: In a separate flask, dissolve Selectfluor® (1.2 eq.) in anhydrous acetonitrile. Add the Selectfluor® solution dropwise to the reaction mixture over 10-15 minutes.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Quenching and Disposal of DAST (a Nucleophilic Fluorinating Agent)
DAST is a hazardous reagent that requires careful handling and quenching.
-
Preparation: Ensure the reaction is complete by TLC or LC-MS. Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or have a beaker of ice ready.[6]
-
Quenching: Slowly and carefully add the reaction mixture to the chilled NaHCO₃ solution with vigorous stirring. Caution: This process is exothermic and releases gas. Perform this step in a fume hood with adequate ventilation.[6]
-
Work-up: Continue stirring until gas evolution ceases. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent, filter, and concentrate.
-
Waste Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[6]
References
- Safety and handling of fluorin
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi.
- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile - Benchchem.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Public
- Fluorine - Princeton University.
- Fluorine Safety - University of California, Berkeley.
- Fluorination Reagents, Fluorin
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Electrophilic fluorin
- Fluorination [Synthetic Reagents] - TCI Chemicals.
- Nucleophilic Fluorination by F- - ACS GCI Pharmaceutical Roundtable.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - NIH.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI.
- A new approach for the synthesis of pharmaceutically relevant fluorin
- Benzylic C(sp3)
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists - NIH.
- Catalysis for fluorination and trifluoromethyl
Sources
- 1. news-medical.net [news-medical.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity challenges with this valuable synthetic intermediate. Here, we will explore the underlying reasons for its often-sluggish reactivity and provide detailed, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Understanding the Reactivity Profile of this compound
The unique structure of this compound presents a combination of electronic and steric factors that can significantly influence its reactivity. The methoxy group at the ortho position is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution but, more importantly, can exert significant steric hindrance around the benzylic methylene group (-CH2CN). Conversely, the fluorine atom at the meta position to the acetonitrile moiety is an electron-withdrawing group, which can modulate the overall electron density of the aromatic ring.
This interplay of effects often leads to poor reactivity in common transformations such as α-alkylation, hydrolysis of the nitrile, and reduction. This guide will directly address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Challenges in α-Alkylation of the Benzylic Position
Question 1: I am observing low to no conversion in the α-alkylation of this compound with an alkyl halide using standard conditions (e.g., NaH in THF/DMF). What is the likely cause and how can I overcome this?
Answer:
The primary challenge in the α-alkylation of this substrate is the steric hindrance imposed by the ortho-methoxy group. This bulky group physically obstructs the approach of the electrophile to the benzylic carbanion, significantly slowing down the reaction rate. Furthermore, the electron-donating nature of the methoxy group can slightly decrease the acidity of the benzylic protons, making deprotonation less favorable compared to phenylacetonitriles with electron-withdrawing groups.
Troubleshooting Strategies:
-
Employ Phase-Transfer Catalysis (PTC): This is a highly effective method for alkylating sterically hindered substrates.[1][2] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the hydroxide or other base from the aqueous phase to the organic phase, allowing for efficient deprotonation and subsequent alkylation under milder conditions.
-
Rationale: PTC allows the reaction to occur at the interface of two immiscible liquids, often leading to higher yields and selectivity, especially for sterically hindered systems. It can also minimize side reactions by maintaining a low concentration of the active carbanion in the organic phase.
-
-
Utilize a Stronger, Non-Nucleophilic Base: If PTC is not feasible, switching to a stronger, non-nucleophilic base can improve deprotonation efficiency. Consider using lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) at low temperatures.
-
Rationale: These bases are sterically hindered themselves, which can sometimes be advantageous in deprotonating hindered substrates without competing in nucleophilic attack on the alkyl halide.
-
-
"Borrowing Hydrogen" Methodology: A greener and often more efficient alternative to using alkyl halides is the "borrowing hydrogen" or "hydrogen autotransfer" method, which utilizes alcohols as alkylating agents.[3] This reaction is typically catalyzed by a transition metal complex (e.g., iridium or ruthenium).
-
Rationale: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the nitrile, followed by the return of the "borrowed" hydrogen to reduce the resulting alkene, yielding the α-alkylated product. This method avoids the use of stoichiometric organometallic reagents or leaving groups.
-
Experimental Protocol: α-Alkylation using Phase-Transfer Catalysis
| Parameter | Condition |
| Reactants | This compound, Alkyl Halide (1.1 eq.) |
| Base | 50% aqueous NaOH |
| Catalyst | Tetrabutylammonium bromide (TBAB, 5-10 mol%) |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 12-24 hours (monitor by TLC/GC-MS) |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.) in toluene, add the alkyl halide (1.1 eq.).
-
Add 50% aqueous NaOH solution (5.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting α-Alkylation
Caption: Decision tree for troubleshooting poor α-alkylation.
Section 2: Difficulties in Nitrile Hydrolysis
Question 2: I am struggling to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid or amide. Harsh acidic or basic conditions lead to decomposition or low yields. What are my options?
Answer:
The steric hindrance from the ortho-methoxy group is again the primary culprit, preventing efficient hydration of the nitrile. Forcing conditions (e.g., high concentrations of strong acid or base at high temperatures) can lead to side reactions, including ether cleavage or aromatic substitution/decomposition.
Troubleshooting Strategies:
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis under both acidic and basic conditions, often at lower temperatures and with shorter reaction times than conventional heating.[4][5][6] This can lead to higher yields and fewer byproducts.
-
Rationale: Microwaves provide rapid and uniform heating of the reaction mixture, which can overcome the activation energy barrier for the hydrolysis of sterically hindered nitriles more efficiently than conventional heating methods.
-
-
Transition Metal-Catalyzed Hydration to the Amide: If the amide is the desired product, or if the carboxylic acid is to be obtained via subsequent hydrolysis of the amide, transition metal-catalyzed hydration is an excellent, mild alternative. The Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]) is particularly effective for the hydration of sterically hindered nitriles.[7]
-
Rationale: This platinum-based catalyst operates under neutral conditions and exhibits high activity and chemoselectivity for the conversion of nitriles to primary amides, avoiding the harsh conditions that can lead to substrate decomposition.
-
Experimental Protocol: Microwave-Assisted Basic Hydrolysis
| Parameter | Condition |
| Reactant | This compound |
| Reagent | 10-20% aqueous NaOH or KOH |
| Solvent | Water, Ethylene Glycol, or a mixture |
| Microwave Power | 100-300 W (monitor temperature and pressure) |
| Temperature | 120-180 °C |
| Reaction Time | 15-60 minutes |
Step-by-Step Methodology:
-
Place the nitrile, aqueous base, and solvent in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and power for the designated time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Reaction Pathway for Hydrolysis
Caption: Pathways for the hydrolysis of the nitrile group.
Section 3: Challenges in Nitrile Reduction
Question 3: The reduction of the nitrile to the corresponding primary amine is proving to be difficult, with incomplete conversion or the formation of side products. How can I improve this transformation?
Answer:
The reduction of the nitrile in this compound can be challenging due to both steric hindrance and the potential for side reactions under certain reducing conditions. The choice of reducing agent and reaction conditions is critical for a successful outcome.
Troubleshooting Strategies:
-
Catalytic Hydrogenation: This is often the cleanest method for nitrile reduction.
-
Catalyst Choice: While Raney Nickel is commonly used, it can sometimes require harsh conditions. Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al2O3) can be effective alternatives. The use of additives like ammonia or a small amount of acid can sometimes suppress the formation of secondary and tertiary amine byproducts.
-
Solvent: Anhydrous solvents like ethanol or methanol, often with the addition of ammonia, are typically used.
-
Pressure and Temperature: Increasing the hydrogen pressure (50-500 psi) and temperature (50-100 °C) can help overcome the steric hindrance.
-
-
Chemical Reduction with Metal Hydrides:
-
Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that is generally effective for nitrile reduction. However, careful control of the reaction temperature is necessary to avoid over-reduction or other side reactions. The reaction should be performed in an anhydrous ether solvent (e.g., THF, diethyl ether) and typically requires reflux.
-
Borane Complexes: Borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS) are milder alternatives to LiAlH4 and can also be effective. These reagents often show good functional group tolerance.
-
Experimental Protocol: Catalytic Hydrogenation using Pd/C
| Parameter | Condition |
| Reactant | This compound |
| Catalyst | 10% Pd/C (5-10 wt%) |
| Solvent | Ethanolic Ammonia (7N) |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 25-50 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
In a hydrogenation vessel, dissolve this compound in ethanolic ammonia.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture at the specified temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify as necessary, for example, by distillation or by forming a salt and recrystallizing.
References
-
Makosza, M. Phase-Transfer Catalysis. A General and Simple Method for the Synthesis of Alkyl and Aryl Cyanides. Tetrahedron Lett.1966 , 7 (37), 4621–4624. [Link]
-
Starks, C. M. Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]
-
Organic Syntheses Procedure, Coll. Vol. 6, p.931 (1988); Vol. 55, p.98 (1976). [Link]
-
Microwave Assisted Organic Synthesis. Edited by Jason Tierney and Pelle Lidström. CRC Press. [Link]
-
'Dry' hydrolysis of nitriles effected by microwave heating. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hydrolysis Reaction. CEM Corporation. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
-
Hydrolysis of nitriles with microwave irradiation. ResearchGate. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phasetransfer.com [phasetransfer.com]
- 3. researchgate.net [researchgate.net]
- 4. ‘Dry’ hydrolysis of nitriles effected by microwave heating - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis Reaction [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Byproduct Identification in Reactions of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile by NMR
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(5-fluoro-2-methoxyphenyl)acetonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify common reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple procedural steps and explain the chemical causality behind the formation of impurities and how to confidently identify them.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science. However, like many multifunctional aromatic compounds, it is susceptible to several side reactions during synthetic manipulations. The nitrile and methoxy groups, while key to its utility, are also the primary sites for byproduct formation. Accurate and rapid identification of these impurities is critical for process optimization, regulatory compliance, and ensuring the efficacy and safety of the final product. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous structural information.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected NMR results encountered during reactions with this compound.
FAQ 1: My ¹H NMR shows new, broad signals between 5.5-7.5 ppm and my product seems less soluble. What is happening?
Answer:
This is a classic signature of partial hydrolysis of the nitrile group to the primary amide, 2-(5-fluoro-2-methoxyphenyl)acetamide.
-
Chemical Rationale: The nitrile group (-C≡N) can undergo hydrolysis to a primary amide (-CONH₂) under both acidic and basic conditions, often initiated by trace amounts of water in your reaction solvent or during aqueous workup.[1] Primary amides are generally more polar and have lower solubility in common non-polar organic solvents (like hexanes or ethyl acetate) compared to the parent nitrile. They also have higher melting points.
-
NMR Evidence:
-
Amide Protons (-CONH₂): The two protons on the amide nitrogen are often diastereotopic and can appear as two separate, broad singlets. More commonly, due to hydrogen bonding and exchange with trace water, they appear as one very broad signal in the ¹H NMR spectrum, typically between δ 5.5 and 7.5 ppm.
-
Confirmation with D₂O Exchange: This is the definitive test. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The labile amide protons will exchange with deuterium (N-H → N-D). Since deuterium is not observed in ¹H NMR, the broad amide signal will disappear or significantly diminish.[2][3][4] This provides conclusive evidence for the presence of an amide group.[2][3][4]
-
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are rigorously dried before the reaction.
-
Perform aqueous workups quickly and at low temperatures to minimize contact time.
-
If the amide is formed, it can often be separated from the nitrile by column chromatography using a more polar eluent system or by recrystallization.
-
FAQ 2: I see a new singlet around δ 10-12 ppm in my ¹H NMR, and the methylene (-CH₂CN) signal has shifted slightly downfield. What is this byproduct?
Answer:
This strongly indicates that the nitrile group has fully hydrolyzed to a carboxylic acid, forming 2-(5-fluoro-2-methoxyphenyl)acetic acid.[5]
-
Chemical Rationale: This is a continuation of the hydrolysis process described in FAQ 1. Under harsher conditions (e.g., prolonged exposure to strong acid or base, elevated temperatures), the intermediate amide can be further hydrolyzed to the corresponding carboxylic acid (-COOH).
-
NMR Evidence:
-
Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is highly deshielded and appears as a very broad singlet, typically in the δ 10-12 ppm region of the ¹H NMR spectrum. Its chemical shift can be highly dependent on concentration and solvent.
-
Methylene Protons (-CH₂COOH): The benzylic methylene protons adjacent to the new carboxylic acid group will experience a different electronic environment compared to being next to a nitrile. They typically shift slightly downfield (e.g., from ~δ 3.7 ppm for the nitrile to ~δ 3.8 ppm for the acid).
-
Confirmation with D₂O Exchange: Similar to the amide, the carboxylic acid proton is labile and will exchange with deuterium upon addition of D₂O, causing its signal at δ 10-12 ppm to disappear.[4]
-
-
Troubleshooting Steps:
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
Carefully control the pH during the workup; avoid strongly acidic or basic conditions unless the reaction is intended to be a hydrolysis.
-
The carboxylic acid can be removed by an acid-base extraction. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) will deprotonate the acid, pulling it into the aqueous layer.
-
FAQ 3: My methoxy (-OCH₃) signal at ~δ 3.9 ppm has disappeared or is significantly reduced, and I see a new, broad singlet far downfield. What byproduct has formed?
Answer:
This is indicative of O-demethylation of the methoxy group, resulting in the formation of a phenol, 2-(5-fluoro-2-hydroxyphenyl)acetonitrile.
-
Chemical Rationale: The methyl ether can be cleaved under strongly acidic conditions (e.g., HBr, HI) or with potent Lewis acids like boron tribromide (BBr₃).[6] This is a common side reaction if your synthetic route involves such reagents. The resulting phenolic proton is acidic and labile.
-
NMR Evidence:
-
Disappearance of Methoxy Signal: The most obvious clue is the loss of the sharp singlet for the -OCH₃ protons around δ 3.9 ppm.
-
Appearance of Phenolic Proton (-OH): A new, broad singlet will appear, typically between δ 5-10 ppm, corresponding to the phenolic -OH proton. Its exact position is sensitive to solvent, concentration, and temperature.
-
Aromatic Signal Changes: The electronic character of the aromatic ring changes significantly when the electron-donating -OCH₃ group is replaced by the -OH group. This will cause noticeable shifts in the aromatic protons' signals.
-
Confirmation with D₂O Exchange: The phenolic proton is labile and will exchange with deuterium upon the addition of D₂O, causing its signal to disappear from the ¹H NMR spectrum.[4]
-
-
Troubleshooting Steps:
-
Avoid using strong Lewis acids or hydrohalic acids if demethylation is not desired.
-
If these reagents are necessary, run the reaction at the lowest possible temperature (e.g., -78 °C for BBr₃) and monitor carefully to stop the reaction before significant byproduct formation occurs.[6]
-
Visualizing Byproduct Formation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Common byproduct formation pathways from this compound.
NMR Data Comparison Table
For confident identification, comparing the NMR data of your reaction mixture to reference data is essential. The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the starting material and its primary byproducts. (Note: Shifts are approximate and can vary based on solvent and concentration).
| Compound Name | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| This compound | -CH₂CN: ~3.7 (s, 2H)-OCH₃: ~3.9 (s, 3H)Aromatic: ~6.9-7.2 (m, 3H) | -CH₂CN: ~17-C≡N: ~117-OCH₃: ~56Aromatic C-O: ~158 (d)Aromatic C-F: ~157 (d) |
| 2-(5-Fluoro-2-methoxyphenyl)acetamide | -CH₂CO: ~3.6 (s, 2H)-OCH₃: ~3.8 (s, 3H)-CONH₂: 5.5-7.5 (br s, 2H) | -CH₂CO: ~36-C=O: ~174-OCH₃: ~56Aromatic C-O: ~157 (d)Aromatic C-F: ~157 (d) |
| 2-(5-Fluoro-2-methoxyphenyl)acetic acid | -CH₂CO: ~3.8 (s, 2H)-OCH₃: ~3.8 (s, 3H)-COOH: 10-12 (br s, 1H) | -CH₂CO: ~35-C=O: ~178-OCH₃: ~56Aromatic C-O: ~157 (d)Aromatic C-F: ~157 (d) |
Note: (s) = singlet, (d) = doublet, (m) = multiplet, (br s) = broad singlet. Coupling to fluorine will cause splitting of aromatic carbon signals.
Experimental Protocol: The D₂O Shake Experiment
This protocol provides a definitive method for confirming the presence of labile protons (e.g., -OH, -NH₂, -COOH), which is crucial for identifying the byproducts discussed.
Objective: To confirm the presence of exchangeable protons in a sample by NMR spectroscopy.
Materials:
-
NMR tube containing your sample dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Deuterium Oxide (D₂O).
-
Pipette.
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your reaction mixture or isolated compound.
-
Identify Potential Labile Protons: Look for broad signals, particularly in the regions of δ 5-8 ppm (amides/amines) and δ 9-12 ppm (carboxylic acids), or any other unassigned broad peaks.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O directly into the NMR tube.
-
Mix Thoroughly: Cap the NMR tube securely and invert it several times (10-15 times) to ensure thorough mixing of the D₂O with the sample solution. You may see an emulsion or a separate D₂O layer; this is normal.
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer. Ensure the sample is re-shimmed, as the addition of D₂O can affect field homogeneity.
-
Analyze and Compare: Acquire a new ¹H NMR spectrum. Compare it directly with the spectrum taken before the D₂O addition.
-
Confirmation: If the suspected broad signal has disappeared or is significantly reduced in intensity, you have confirmed the presence of a labile proton.
-
New Signal: A new, often less broad, signal for HOD (a mix of H₂O and D₂O) will likely appear between δ 4.5-5.0 ppm in CDCl₃ or around δ 3.3 ppm in DMSO-d₆.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected peaks in the ¹H NMR spectrum.
References
-
Eaton, G. R., & Eaton, S. S. (2010). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. Available at: [Link]
-
NMR Wiki. (2012). Amide Hydrogen Exchange (HX). Available at: [Link]
-
Nanalysis. (2017). To D2O or not to D2O? Available at: [Link]
-
Reddy, C. R., et al. (2015). A transition metal-free NaOH mediated hydration of organo nitriles to amides under mild reaction conditions. OAText. Available at: [Link]
-
ResearchGate. (n.d.). Two-dimensional ¹H-NMR studies of amide-proton exchange in D2O. Available at: [Link]
-
Chem-Station International Edition. (2024). O-Demethylation. Available at: [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmrwiki.org [nmrwiki.org]
- 4. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 5. achmem.com [achmem.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Purification of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile from a complex reaction mixture
Technical Support Center: Purification of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound (CAS 501008-41-9)[1]. This guide is structured to provide actionable solutions to common challenges encountered during the isolation and purification of this important intermediate from complex reaction mixtures. As Senior Application Scientists, we have designed this center to move beyond simple protocols, offering in-depth explanations to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential problem, the underlying scientific principles, and a step-by-step protocol for resolution.
Question 1: My product is a persistent oil or gum after the initial aqueous work-up, and I'm seeing poor separation in the separatory funnel. What's causing this, and how can I fix it?
Answer: This is a common issue often caused by the formation of emulsions, the presence of residual acidic or basic impurities, or incomplete removal of high-boiling point solvents. Cyanation reactions, particularly those using reagents like NaCN or KCN, can result in basic residues that complicate extractions[2][3].
Causality & Expert Insights: Emulsions are stabilized by microscopic droplets of one immiscible liquid within another, often promoted by salts or finely divided solids. In the context of your synthesis, unreacted inorganic cyanides or byproducts can act as surfactants. Furthermore, if the reaction was run in a polar, water-miscible solvent like DMF or DMSO, its incomplete removal prior to extraction will prevent clean phase separation. The target molecule itself, possessing both a lipophilic aromatic ring and a polar nitrile group, can exhibit some amphiphilic character, exacerbating the issue[4].
Recommended Protocol:
-
Break the Emulsion: After diluting the reaction mixture with your primary extraction solvent (e.g., Ethyl Acetate, Dichloromethane), add a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break up emulsions.
-
Neutralize the Mixture:
-
If the reaction was conducted under basic conditions, perform a wash with a dilute acid, such as 1M HCl, to neutralize any excess base. Check the pH of the aqueous layer to ensure it is neutral or slightly acidic.
-
Conversely, if acidic conditions were used, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is necessary.
-
-
Back Extraction: To recover any product trapped in the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent.
-
Thorough Drying: Combine all organic layers and dry them meticulously over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Agitate for at least 15-20 minutes. Inefficient drying is a primary cause of obtaining a wet, oily product instead of a crisp solid upon solvent evaporation[5].
-
Solvent Removal: Remove the solvent using a rotary evaporator. If a high-boiling solvent like DMF was used, it may co-distill with the product under high vacuum. In such cases, consider an initial distillation at a moderate vacuum to remove the bulk of the extraction solvent before applying a high vacuum.
Question 2: After removing the solvent, my crude product has a distinct yellow or brown color. What is the likely impurity, and is chromatography the only solution?
Answer: Colored impurities in nitrile syntheses often stem from polymerization or side-reactions involving the cyanide reagent or starting materials, especially at elevated temperatures[2]. While column chromatography is highly effective, recrystallization or a charcoal treatment can often be sufficient and more scalable alternatives.
Causality & Expert Insights: Arylacetonitriles can be susceptible to base-catalyzed side reactions. For instance, Knoevenagel-type condensation can occur if an aldehyde impurity is present, leading to conjugated, colored byproducts like α,β-unsaturated nitriles[6][7]. The starting material, 5-fluoro-2-methoxybenzyl chloride or bromide, if not fully consumed, can also degrade to form colored species.
Recommended Protocol:
Method A: Activated Charcoal Decolorization & Recrystallization This is the preferred first approach for crystalline solids.
-
Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point would be a mixture of a polar solvent (like isopropanol or ethanol) and a non-polar solvent (like hexanes or heptane).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture).
-
Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Distillation If the product is a liquid or a low-melting solid, vacuum distillation can be highly effective. The non-volatile, polymeric impurities will remain in the distillation flask. Based on the analogue 2-methoxyphenylacetonitrile (b.p. 143 °C/15 mmHg), a similar boiling point under vacuum is expected[8]. A procedure for a related compound suggests distillation through a Vigreux column for efficient separation[9].
Question 3: My product fails to crystallize from any solvent system I try, remaining an oil even at low temperatures. What are my options?
Answer: The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice. The melting point of the pure compound is depressed by the impurity, resulting in an oil. Your primary options are to improve the purity via chromatography or to induce crystallization.
Causality & Expert Insights: Even small amounts of structurally similar impurities or residual solvent can disrupt the ordered packing required for crystallization. The goal is to either remove these impurities or overcome the kinetic barrier to nucleation.
Recommended Protocol:
-
Confirm Purity: First, analyze your crude product by TLC or ¹H NMR to estimate its purity. If it is less than ~90% pure, you should proceed with column chromatography before attempting crystallization again.
-
Induce Crystallization: If the product is reasonably pure:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystallization.
-
Solvent Gradient: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane). Slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy (turbid). Warm the mixture gently until it becomes clear again, then allow it to cool slowly.
-
-
Column Chromatography: If crystallization fails, column chromatography is the most reliable method. A typical starting point for arylacetonitriles is a silica gel column eluted with a gradient of ethyl acetate in hexanes.
Purification Strategy Workflow
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following workflow can guide your decision-making process.
Caption: Decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
While extensive data for this specific compound is not widely published, we can infer properties from its structure and from close analogs like 2-methoxyphenylacetonitrile[8][10].
| Property | Expected Value / Characteristic | Rationale |
| Molecular Formula | C₉H₈FNO | From structure[4]. |
| Molecular Weight | 165.16 g/mol | From formula[4]. |
| Appearance | Likely a low-melting solid or crystalline solid | The non-fluorinated analog is a solid with a melting point of 65-67 °C[8]. The fluorine atom is unlikely to change the phase dramatically. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); low solubility in water. | Typical for small organic molecules with an aromatic ring. The nitrile and ether groups provide some polarity[4]. |
| Boiling Point | High boiling point, requires vacuum for distillation. | The analog 2-methoxyphenylacetonitrile boils at 143 °C at 15 mmHg[8]. The fluorinated version will be similar. |
| Lipophilicity (LogP) | Expected to be positive, indicating a lipophilic nature. | The molecule is predominantly non-polar[4]. |
Q2: What analytical techniques are recommended to assess the purity of the final product?
A combination of techniques is essential for comprehensive quality control[11].
-
¹H and ¹³C NMR: Provides definitive structural confirmation and can be used to identify and quantify impurities if they have unique signals. ¹⁹F NMR is also critical to confirm the presence and environment of the fluorine atom.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities. It confirms the molecular weight of the main component and provides a sensitive measure of purity (e.g., >99% by UV area).
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for assessing volatile impurities and can provide excellent separation.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.
Q3: What are the primary safety concerns when working with crude mixtures from cyanation reactions?
The highest concern is the potential presence of unreacted inorganic cyanide salts (e.g., NaCN, KCN) and the risk of generating highly toxic hydrogen cyanide (HCN) gas[12].
-
HCN Generation: Never acidify a reaction mixture or aqueous waste stream that may contain residual cyanide salts without ensuring extreme ventilation (i.e., in a certified chemical fume hood) and having a proper quenching plan (e.g., treatment with bleach/hypochlorite).
-
Toxicity: Cyanide salts are highly toxic if ingested or absorbed through the skin[12][]. Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Waste Disposal: All aqueous layers and solid waste from the reaction must be treated as hazardous cyanide waste and disposed of according to your institution's safety protocols. This often involves quenching with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.
References
- BenchChem. (n.d.). Troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate.
- ChemicalBook. (n.d.). This compound.
- Pavouris, D., et al. (2023). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- Wikipedia. (n.d.). Cyanation.
- Nanjing Finechem Holding Co.,Limited. (n.d.). (5-Fluoro-2-Methoxyphenyl)Acetonitrile.
- PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile.
- BLDpharm. (n.d.). This compound.
- BOC Sciences. (n.d.). Custom Cyanation Process Services.
- YouTube. (2024). Cyanation reaction safety.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%.
- ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- Novalix. (n.d.). Analytical chemistry and purification.
- Organic Chemistry Portal. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a CpIr Complex*.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Yale Research. (n.d.). Purification.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%.
Sources
- 1. 501008-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex [organic-chemistry.org]
- 8. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analytical chemistry and purification - Novalix [novalix.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(5-Fluoro-2-methoxyphenyl)acetonitrile and require methods to enhance its purity for downstream applications. Achieving high purity is critical for ensuring reproducible results in research and meeting stringent quality standards in development. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Critical Safety Advisory
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. This compound is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] All handling must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] Special care should be taken if your synthesis involves cyanide salts, which are highly toxic.[4]
Frequently Asked Questions & Troubleshooting
Q1: I've just completed my synthesis. What are the likely impurities in my crude this compound?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. The nature of these impurities is directly linked to your synthetic route. For phenylacetonitriles, syntheses often involve the reaction of a corresponding benzyl halide with an alkali metal cyanide or the dehydration of an aldoxime.[4][5][6]
Common Impurities Include:
-
Unreacted Starting Materials:
-
(5-Fluoro-2-methoxyphenyl)methanol: If your synthesis started from the alcohol to form a benzyl halide in situ. This is a highly polar impurity.
-
5-Fluoro-2-methoxybenzaldehyde: A potential precursor or oxidation byproduct. Also highly polar.
-
2-(Chloromethyl)-4-fluoro-1-methoxybenzene (or corresponding bromide): The benzyl halide precursor. Moderately polar and reactive.
-
-
Reagents and Catalysts:
-
Alkali Metal Cyanides (e.g., NaCN, KCN): Highly toxic inorganic salts.
-
Phase-Transfer Catalysts: Often used in nucleophilic substitution reactions.
-
-
Solvents: Residual high-boiling solvents such as DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) are common.[5]
-
Side-Reaction Byproducts:
-
Bis(5-fluoro-2-methoxyphenyl) ether: Formed by reaction of the benzyl halide with any residual alcohol starting material.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions, though this is generally slow.
-
Q2: My crude product is a dark-colored oil or discolored solid. What is the first essential purification step before attempting advanced methods?
A2: A preliminary workup using liquid-liquid extraction is a crucial first step to remove the majority of inorganic salts, water-soluble organics, and highly polar impurities. This significantly reduces the burden on subsequent purification steps like chromatography or recrystallization.
Protocol: Standard Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume sufficient to fully dissolve the product is required (e.g., 10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash with deionized water (2 x 1 volume of the organic layer). This removes the bulk of inorganic salts and highly water-soluble solvents like DMF.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 1 volume). This will neutralize and remove any acidic impurities.
-
Wash with a saturated aqueous sodium chloride (brine) solution (1 x 1 volume). This helps to break up any emulsions and further removes water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting material is your "worked-up" crude product, which is now ready for more sophisticated purification.
Q3: How do I decide whether to use recrystallization or column chromatography for my primary purification?
A3: The physical state of your worked-up crude product is the primary determinant. Recrystallization is often faster and more scalable if your product is a solid and the impurities have different solubility profiles. Column chromatography is more versatile and can separate components of a complex mixture, whether solid or oil.[7][8]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting the primary purification method.
Q4: Can you provide a detailed protocol for recrystallizing this compound?
A4: Certainly. Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. Finding the right solvent is key.
Step 1: Solvent Screening
The goal is to find a solvent (or solvent pair) that dissolves your compound when hot but not when cold. Given the structure (aromatic ring, ether, nitrile), the compound is moderately polar.
| Solvent System | Polarity | Rationale & Comments |
| Isopropanol (IPA) or Ethanol (EtOH) | Polar | A good starting point. Aromatic nitriles often have suitable solubility profiles in hot alcohols.[5] |
| Ethyl Acetate (EtOAc) / Hexanes | Mid/Non-Polar | A powerful solvent/anti-solvent pair. Dissolve the compound in a minimum amount of hot EtOAc, then slowly add hexanes until turbidity (cloudiness) persists. Reheat to clarify and then cool slowly.[9] |
| Toluene | Non-Polar | Aromatic compounds often crystallize well from toluene due to pi-stacking interactions.[9] |
| Acetonitrile | Polar Aprotic | Can be effective for compounds with multiple aromatic rings.[10] |
Protocol: Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a hot plate) with gentle swirling.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely. Adding excess solvent will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic solids), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization (If necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of pure product.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run an NMR to confirm purity.
Q5: Recrystallization failed or my product is an oil. How do I perform flash column chromatography?
A5: Flash column chromatography is a highly effective technique for purifying both solid and liquid compounds by separating them based on their differential adsorption to a stationary phase.[11][12] For this compound, a normal-phase setup (polar stationary phase, less polar mobile phase) is standard.
Step 1: TLC Optimization
First, determine the optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired compound has an Rf value of ~0.3-0.4, and there is good separation from all impurities.[8]
-
Stationary Phase: Standard silica gel TLC plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: Start with a mixture of Hexanes and Ethyl Acetate (EtOAc). Test various ratios:
-
90:10 Hexanes:EtOAc
-
80:20 Hexanes:EtOAc
-
70:30 Hexanes:EtOAc
-
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
Step 2: Column Preparation and Execution
Caption: Step-by-step workflow for flash column chromatography.
Protocol: Flash Column Chromatography
-
Column Packing: Select a glass column of appropriate size (typically using 20-50 times the weight of your crude sample in silica gel).[11] Clamp it vertically. Place a small cotton or glass wool plug at the bottom. Add a layer of sand. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:EtOAc) and pour it into the column. Allow it to pack under gravity, tapping the column gently to ensure even packing. Add another layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like DCM. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your mobile phase to the column. Using a regulated source of air or nitrogen, apply gentle pressure to the top of the column to force the solvent through at a steady rate (a flow of ~2 inches/minute is a good target).
-
Fraction Collection: Collect the eluent in a series of numbered test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield your purified product.
Q6: How do I confirm the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of peaks corresponding to impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for assessing purity. A single sharp peak indicates high purity. For nitriles, a column with a cyano-modified stationary phase can provide excellent selectivity.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. It provides both purity information (from the chromatogram) and molecular weight confirmation (from the mass spectrum).
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity for a solid compound. Impurities tend to broaden and depress the melting point range.
By systematically applying these troubleshooting and purification protocols, you can significantly increase the purity of your this compound, ensuring the quality and reliability of your subsequent research.
References
- chemical label this compound. Vertex AI Search.
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry.
- 2 - SAFETY DATA SHEET. Fisher Scientific.
- Column chromatography. University of Arizona.
- NUCLEODUR® Cyano-Nitrile | Sorbent Technologies, Inc.Sorbent Technologies, Inc..
- Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Column chromatography. Columbia University.
- column chromatography & purification of organic compounds - YouTube. YouTube.
- 3 - SAFETY DATA SHEET. Fisher Scientific.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. YouTube.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester.
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses.
- US2783265A - Preparation of phenylacetonitriles - Google Patents. Google Patents.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. columbia.edu [columbia.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. sorbtech.com [sorbtech.com]
Navigating the Reactivity of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: A Technical Troubleshooting Guide
Introduction
Welcome to the technical support center for 2-(5-fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and avoid unwanted side reactions during their experiments with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Handling
Question 1: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How stable is this compound under typical laboratory conditions?
Answer: this compound is a relatively stable compound under neutral conditions. However, its stability can be compromised by prolonged exposure to strong acids or bases, elevated temperatures, and moisture.
-
Under acidic conditions , the primary concern is the hydrolysis of the nitrile group to the corresponding amide and subsequently to the carboxylic acid. The methoxy group is generally stable to mild acidic conditions, but stronger acids and higher temperatures can lead to demethylation.
-
Under basic conditions , hydrolysis of the nitrile is also a significant risk. Additionally, the benzylic protons are acidic and can be abstracted by strong bases, leading to potential side reactions if reactive electrophiles are present.
-
Moisture can facilitate hydrolysis, especially in the presence of acid or base catalysts. It is crucial to use anhydrous solvents and reagents when performing reactions sensitive to water.
Troubleshooting Workflow for Starting Material Integrity:
Caption: Workflow for assessing starting material quality.
Section 2: Reactions at the Benzylic Position
Question 2: I am trying to alkylate the benzylic position using sodium hydride (NaH) and an alkyl halide, but I am observing a low yield of the desired product and several byproducts. What could be going wrong?
Answer: Alkylation at the benzylic position of phenylacetonitriles is a common transformation, but it is prone to several side reactions, especially when using a strong base like sodium hydride.
Potential Side Reactions and Solutions:
| Side Reaction | Plausible Cause | Recommended Solution |
| Over-alkylation | The mono-alkylated product is deprotonated again by the strong base and reacts with another equivalent of the alkyl halide. | Use a slight excess of the nitrile starting material relative to the base and alkylating agent. Add the alkylating agent slowly at a low temperature to control the reaction rate. |
| Reaction with Solvent | Sodium hydride can react with common aprotic polar solvents like DMF and acetonitrile, leading to the formation of byproducts and consumption of the base.[1] | Use a non-reactive solvent such as THF or dioxane. If DMF or acetonitrile must be used, add the sodium hydride to the solution of the nitrile at a low temperature before adding the alkylating agent. |
| Elimination of Alkyl Halide | If a secondary or tertiary alkyl halide is used, the basic conditions can promote E2 elimination, forming an alkene instead of the desired alkylation product. | Use a primary alkyl halide if possible. If a secondary halide is necessary, consider using a less hindered base or milder reaction conditions. |
| Isonitrile Formation | In some cases, isonitrile byproducts can form, although this is less common with benzyl cyanides.[2] | The use of anhydrous acetone as a solvent has been shown to decrease the formation of isonitriles in related systems.[2] |
Experimental Protocol for Controlled Mono-alkylation:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Reactions Involving the Nitrile Group
Question 3: I am attempting to hydrolyze the nitrile to a carboxylic acid using acidic conditions, but the reaction is sluggish and I'm concerned about demethylation of the methoxy group. What are the optimal conditions?
Answer: Hydrolysis of the nitrile group to a carboxylic acid requires forcing conditions, which can indeed lead to the cleavage of the methyl ether.[2][3] Finding a balance between complete hydrolysis and minimal demethylation is key.
Key Considerations for Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Typically requires heating with a strong acid like concentrated HCl or H₂SO₄.[2] The electron-withdrawing fluorine atom may slightly retard the rate of hydrolysis by destabilizing the protonated nitrile intermediate. Prolonged heating with strong acids like HBr or BBr₃ will certainly lead to demethylation.
-
Base-Catalyzed Hydrolysis: Involves heating with a strong base like NaOH or KOH. This method avoids the issue of acid-catalyzed demethylation but can be complicated by the solubility of the starting material and the intermediate carboxylate salt. The final product will be the carboxylate salt, requiring an acidic workup to protonate it to the free carboxylic acid.[2]
Recommended Protocol for Nitrile Hydrolysis with Minimal Demethylation:
A two-step procedure involving initial hydrolysis to the amide followed by further hydrolysis to the carboxylic acid can sometimes offer better control.
-
Step 1: Hydrolysis to the Amide:
-
Treat the nitrile with a mixture of a strong acid (e.g., H₂SO₄) and water at a controlled temperature (e.g., 60-80 °C). Monitor the reaction closely by TLC or LC-MS to maximize the formation of the intermediate amide.
-
-
Step 2: Hydrolysis of the Amide:
-
Once the amide is formed, it can be hydrolyzed to the carboxylic acid under milder conditions than the direct nitrile hydrolysis, potentially reducing the extent of demethylation. This can be achieved with either acid or base.
-
Troubleshooting Nitrile Hydrolysis:
Caption: Decision tree for troubleshooting nitrile hydrolysis.
Section 4: Reactions Involving the Aromatic Ring
Question 4: I am considering performing an electrophilic aromatic substitution on the ring. How will the existing substituents direct the incoming electrophile, and are there any potential complications?
Answer: The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing fluoro and cyanomethyl groups.
-
Directing Effects: The powerful ortho-, para-directing methoxy group will be the dominant directing group. The position ortho to the methoxy group (C3) and para to the methoxy group (C5, which is already substituted with fluorine) are the most likely sites of substitution. The position ortho to the methoxy group (C1) is already substituted. Therefore, electrophilic substitution is most likely to occur at the C3 position.
-
Potential Complications:
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings.[4][5] Given the activating nature of the methoxy group, formylation at the C3 position is a plausible reaction.
-
Halogenation: Reactions with electrophilic halogenating agents (e.g., Br₂, Cl₂) will likely occur at the C3 position.
-
Nitration and Sulfonation: These reactions should also proceed at the C3 position, but care must be taken as the conditions are often strongly acidic, which could lead to nitrile hydrolysis or demethylation.
-
General Guidance for Electrophilic Aromatic Substitution:
-
Start with mild reaction conditions and shorter reaction times to minimize side reactions.
-
Carefully monitor the reaction progress to avoid over-reaction or decomposition.
-
Be aware of the potential for the formation of regioisomers, although substitution at C3 is expected to be the major product.
References
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]
-
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Solvent Optimization for the Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for optimizing the synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield of this important chemical intermediate. We will delve into the critical role of solvent selection, providing a framework for rational experimental design based on mechanistic principles.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common questions regarding the synthesis, focusing on the underlying chemical principles that govern reaction outcomes.
Q1: What is the primary reaction mechanism for synthesizing this compound from its corresponding benzyl halide?
A1: The synthesis is achieved via a bimolecular nucleophilic substitution (SN2) reaction. In this process, a cyanide anion (CN⁻), acting as a strong nucleophile, attacks the electrophilic benzylic carbon of a precursor like 5-fluoro-2-methoxybenzyl chloride or bromide. This is a concerted, one-step mechanism where the nucleophile attacks as the leaving group (the halide) departs. The benzylic position is particularly reactive towards SN2 reactions.[1]
Q2: Why is solvent choice so critical for the yield of this SN2 reaction?
A2: Solvent choice directly influences the reactivity of the nucleophile (cyanide anion). The ideal solvent for an SN2 reaction involving an anionic nucleophile will solvate the counter-ion (e.g., Na⁺ or K⁺) but will not strongly interact with the nucleophile itself.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF) are optimal. They possess strong dipoles to dissolve the ionic cyanide salt but lack acidic protons. This leaves the cyanide anion "naked" and highly reactive, dramatically increasing the reaction rate and yield.[2][3]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) are detrimental to this reaction. Their acidic protons form a hydrogen-bonding cage around the cyanide anion, stabilizing it and severely hindering its ability to act as a nucleophile. This solvation shell increases the activation energy of the reaction, leading to significantly lower yields.[2][3]
Q3: What are the most common solvent-related side reactions?
A3: The primary side reaction, especially when using protic or non-anhydrous solvents, is the hydrolysis of the starting benzyl halide. Benzyl halides are susceptible to solvolysis, where the solvent itself acts as a nucleophile. In the presence of water, this leads to the formation of 5-fluoro-2-methoxybenzyl alcohol, consuming the starting material and reducing the overall yield of the desired nitrile.[4] The use of dry, polar aprotic solvents is crucial to prevent this.[4]
Part 2: Troubleshooting Guide for Low Reaction Yield
This section is structured to help you diagnose and solve specific experimental issues related to solvent effects.
Issue 1: The reaction yield is very low or no product is formed.
-
Possible Cause: Use of a polar protic solvent (e.g., ethanol, methanol, or an aqueous mixture).
-
Scientific Explanation: As detailed in the FAQs, polar protic solvents heavily solvate and deactivate the cyanide nucleophile through hydrogen bonding, preventing it from attacking the benzyl halide.[3] This is the most common reason for SN2 reaction failure with anionic nucleophiles.
-
Recommended Solution: Immediately switch to a high-quality, anhydrous polar aprotic solvent. Acetone and acetonitrile are excellent starting points. For reactions where reactant solubility is an issue, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, though they require higher temperatures for removal during work-up.[5]
Issue 2: Analysis of the crude product shows a significant amount of 5-fluoro-2-methoxybenzyl alcohol.
-
Possible Cause: Presence of water in the reaction mixture.
-
Scientific Explanation: The benzyl halide is undergoing hydrolysis, an SN1-type side reaction favored by polar protic solvents like water.[2] Water acts as a nucleophile, converting the starting material into the corresponding alcohol, which is a dead-end for the desired synthesis.
-
Recommended Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous grade solvents. If the solvent has been opened, consider using a freshly opened bottle or drying the solvent over molecular sieves.
-
The procedure outlined by Organic Syntheses for a similar compound emphasizes the use of dry acetone to prevent hydrolysis.[4]
-
Issue 3: The reaction is sluggish and fails to go to completion, even in a polar aprotic solvent.
-
Possible Cause: Poor solubility of the sodium or potassium cyanide salt in the chosen solvent.
-
Scientific Explanation: The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile. If the cyanide salt is not sufficiently dissolved, the effective concentration of the nucleophile in the solution phase is too low for the reaction to proceed efficiently.
-
Recommended Solution:
-
Change Solvent: Switch to a more polar aprotic solvent like DMF, which has a higher capacity to dissolve inorganic salts.
-
Add a Catalyst: Incorporate a catalytic amount of sodium iodide (NaI). The iodide ion will convert the benzyl chloride (a common starting material) to the more reactive benzyl iodide in situ (Finkelstein reaction), which then reacts faster with the cyanide.[4]
-
Increase Temperature: Gently heating the reaction mixture to reflux can increase both the solubility of the cyanide salt and the overall reaction rate.[4]
-
Part 3: Data, Protocols, and Visual Aids
Data Presentation: Solvent Selection Guide
The following table summarizes the properties of common solvents and their expected impact on the synthesis of this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Impact on SN2 Yield | Rationale |
| Acetone | Polar Aprotic | 21 | 56 | High | Good balance of polarity and volatility. Effectively solvates cations, leaving the nucleophile reactive.[4] |
| Acetonitrile | Polar Aprotic | 37 | 82 | High | Higher polarity than acetone, excellent for SN2 reactions.[6] |
| DMF | Polar Aprotic | 37 | 153 | Very High | Excellent dissolving power for salts, but harder to remove.[5] |
| DMSO | Polar Aprotic | 47 | 189 | Very High | Highly polar, excellent for dissolving reactants, but difficult to remove. |
| Ethanol | Polar Protic | 24 | 78 | Detrimental | Solvates and deactivates the cyanide nucleophile via H-bonding.[2] |
| Water | Polar Protic | 80 | 100 | Detrimental | Promotes hydrolysis of the benzyl halide and deactivates the nucleophile.[4] |
Experimental Protocol: Optimized Synthesis
This protocol is a recommended starting point for achieving a high yield, based on established principles for SN2 reactions.[4][7]
Materials:
-
5-Fluoro-2-methoxybenzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq, finely powdered)
-
Sodium iodide (NaI) (0.1 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methoxybenzyl chloride and anhydrous acetone.
-
Add finely powdered sodium cyanide and a catalytic amount of sodium iodide to the solution.
-
Heat the reaction mixture to reflux (approx. 56°C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 16-20 hours.[4]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride and unreacted sodium cyanide. Wash the solid residue with a small amount of fresh acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: High-level workflow for the optimized synthesis.
Caption: The causal relationship between solvent type and reaction yield.
References
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2015). Chemistry LibreTexts. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction . (2019). YouTube. [Link]
-
Nucleophilic Substitution . Arts, Science, and Commerce College, Kolhar. [Link]
-
Reactions at the benzylic position . Khan Academy. [Link]
-
Structural and Solvent Effects in SN Reactions . (2021). Chemistry LibreTexts. [Link]
- Preparation of phenylacetonitriles.
-
p-METHOXYPHENYLACETONITRILE . Organic Syntheses. [Link]
Sources
Technical Support Center: Temperature Control in 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Synthesis
<_ _>
Welcome to the technical support center for the synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Accurate temperature control is paramount for achieving high yield, purity, and a safe reaction environment. This document will address common issues through a troubleshooting guide and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Navigating Temperature-Related Challenges
This section addresses specific problems you may encounter during the synthesis. The underlying principle for the synthesis of this compound often involves a nucleophilic aromatic substitution (SNAr) or a related cross-coupling reaction. A common route is the cyanation of a corresponding benzyl halide or aryl halide. The temperature at which these reactions are conducted directly influences reaction rate, side product formation, and overall success.
Question 1: My reaction is exhibiting an uncontrolled exotherm after adding the cyanide source. What should I do and what is the cause?
Answer:
An uncontrolled exotherm is a critical safety concern and must be addressed immediately.
Immediate Actions:
-
Cease reagent addition: Immediately stop the addition of the cyanide source (e.g., sodium cyanide, potassium cyanide).
-
Enhance cooling: Increase the cooling capacity of your reaction vessel. This can be achieved by lowering the temperature of the cooling bath (e.g., using an ice-salt bath or a cryocooler).
-
Increase agitation: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling medium.
-
Dilution: If the reaction is still not under control, consider diluting the reaction mixture with a pre-chilled, inert solvent.
Root Cause Analysis: The cyanation of benzyl halides or activated aryl halides is an exothermic process. An uncontrolled exotherm typically arises from:
-
Too rapid addition of the cyanide source: This leads to a rapid buildup of heat that overwhelms the cooling capacity of the system.
-
Inadequate cooling: The cooling bath may not be at a low enough temperature or the heat transfer is inefficient.
-
Insufficient solvent: A more concentrated reaction mixture will experience a more pronounced temperature rise.
-
Localized heating: Poor agitation can lead to "hot spots" within the reaction vessel.
Preventative Measures:
-
Slow, controlled addition: Add the cyanide source portion-wise or as a solution via a syringe pump to maintain the desired internal temperature.
-
Adequate cooling setup: Use a cooling bath with a temperature significantly lower than the target reaction temperature to provide a sufficient temperature gradient for effective heat removal.
-
Proper solvent volume: Ensure the reaction is sufficiently dilute to help dissipate the heat generated.
Question 2: The yield of my desired product, this compound, is low, and I am observing significant amounts of an impurity that I suspect is the corresponding isonitrile. How can I mitigate this?
Answer:
The formation of isonitriles is a common side reaction in nitrile synthesis from alkyl or benzyl halides.[1] The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.
Causality: The ratio of nitrile to isonitrile formation is influenced by several factors, including the solvent, counter-ion of the cyanide salt, and importantly, temperature. Higher reaction temperatures can favor the formation of the thermodynamically less stable isonitrile product.
Mitigation Strategies:
-
Temperature Optimization: Lowering the reaction temperature can significantly favor the formation of the desired nitrile. Conduct small-scale experiments to determine the optimal temperature that provides a reasonable reaction rate while minimizing isonitrile formation. Some cyanation reactions can proceed efficiently at room temperature or slightly elevated temperatures.[2]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF often favor the formation of the nitrile product. In some cases, using anhydrous acetone can also decrease the formation of isonitriles.[3]
-
Counter-ion Effect: The choice of the alkali metal cyanide can influence the outcome. For instance, sodium cyanide is often preferred over potassium cyanide in certain systems.
Question 3: My reaction seems to be stalling and is not going to completion, even after an extended period. Should I increase the temperature?
Answer:
While increasing the temperature can increase the reaction rate, it should be done cautiously as it can also promote side reactions.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for a stalled reaction.
Explanation:
-
Verify Reagents: Before adjusting the temperature, ensure that your starting materials are pure and the stoichiometry is correct. The presence of water can be detrimental in some cyanation reactions.
-
Gradual Temperature Increase: If the reagents are verified, a modest increase in temperature may be warranted. Increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.
-
Monitor for Side Products: Pay close attention to the formation of new spots on your TLC plate or new peaks in your chromatogram. If an increase in temperature leads to a significant rise in impurities, it is not the optimal solution. The classical Rosenmund-von Braun reaction, for instance, often requires high temperatures, which can be incompatible with sensitive substrates.[4][5] Modern catalytic methods often allow for lower reaction temperatures.[2][4]
-
Consider Other Factors: If increasing the temperature does not lead to a significant improvement or results in more side products, consider other factors such as the choice of solvent, the presence of a phase-transfer catalyst, or the specific cyanide source.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The optimal temperature range can vary significantly depending on the specific synthetic route employed.
-
For nucleophilic substitution of a benzyl halide , temperatures can range from room temperature to the reflux temperature of the solvent (e.g., acetone, acetonitrile).[3]
-
For Rosenmund-von Braun type reactions (cyanation of an aryl halide), classical conditions may require temperatures as high as 150-250 °C.[4] However, modern ligand-promoted variations can often be performed at lower temperatures, in the range of 80-120 °C.[4]
-
Palladium or nickel-catalyzed cyanations can also be performed under milder conditions, sometimes even at room temperature, depending on the catalyst, ligand, and substrate.[2][6]
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Nucleophilic Substitution (Benzyl Halide) | 20 - 80 | Prone to exotherm; isonitrile formation. |
| Rosenmund-von Braun (Aryl Halide) | 80 - 250 | High temperatures can lead to degradation. |
| Metal-Catalyzed Cyanation | 25 - 120 | Catalyst and ligand choice are critical. |
Q2: Why is slow cooling important during the crystallization/purification of the final product?
A2: Slow cooling is crucial for obtaining a pure crystalline product with a good crystal habit. Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, poorly formed crystals that are difficult to filter and dry. A gradual decrease in temperature allows the crystal lattice to form in an ordered manner, selectively incorporating the desired product while excluding impurities.
Q3: Can microwave irradiation be used to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis can be a valuable tool to accelerate the reaction. Microwave heating can significantly reduce reaction times by efficiently and rapidly heating the reaction mixture to the desired temperature. However, it is crucial to carefully control the temperature and pressure within the microwave reactor to avoid decomposition and ensure safety. The optimal conditions (temperature, time, power) will need to be determined experimentally.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a related compound, p-methoxyphenylacetonitrile, which illustrates the importance of temperature control.[3] This can be adapted for the synthesis of this compound with appropriate modifications to the starting materials and potentially the reaction conditions.
Synthesis of p-Methoxyphenylacetonitrile from Anisyl Chloride [3]
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the dried anisyl chloride, finely powdered sodium cyanide (1.5 equivalents), sodium iodide (catalytic amount), and dry acetone.
-
Heating: Heat the heterogeneous mixture to reflux with vigorous stirring. The reflux temperature of acetone is approximately 56 °C. This controlled temperature is crucial for the reaction to proceed without excessive side product formation.
-
Reaction Time: Maintain the reaction at reflux for 16-20 hours. The progress of the reaction should be monitored by TLC or GC.
-
Cooling and Workup: After the reaction is complete, cool the mixture to room temperature before filtering. The subsequent workup involves removing the solvent under reduced pressure, followed by an aqueous wash and extraction. The controlled cooling step is important for safe handling and to prevent any potential crystallization issues during filtration.
Caption: Experimental workflow for nitrile synthesis.
This guide provides a foundational understanding of temperature control in the synthesis of this compound. For specific applications, it is always recommended to consult the primary literature and perform small-scale optimization studies.
References
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.). Google Patents.
-
Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. Retrieved from [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). Synlett. Retrieved from [Link]
-
Nitriles & Hydroxynitriles. (2025, June 23). Save My Exams. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
aromatic nucleophilic substitution: Topics. (n.d.). Science.gov. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). ACS Omega. Retrieved from [Link]
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. (2025, April 5). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Work-up Procedures for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this key intermediate. Moving beyond a simple checklist of steps, we will delve into the "why" behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
I. Foundational Principles of Work-up for Phenylacetonitriles
The successful isolation of this compound hinges on a well-designed work-up procedure that effectively separates the desired product from unreacted starting materials, reagents, and any side products. The general workflow, though adaptable to specific reaction conditions, follows a core logic of quenching, extraction, washing, and finally, purification.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of the fluoro and methoxy substituents on the phenyl ring, coupled with the reactive nitrile group, makes it a versatile synthon for constructing complex molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for any drug discovery and development program. This guide will compare and contrast the most common synthetic strategies, focusing on the nucleophilic substitution of a benzyl halide and offering insights into alternative approaches.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly relies on the introduction of a cyanide moiety onto a C1-extended 5-fluoro-2-methoxyphenyl precursor. The most direct and widely adopted strategy involves the nucleophilic substitution of a 5-fluoro-2-methoxybenzyl halide with a cyanide salt.
| Route | Starting Material | Key Transformation | Typical Reagents | Reported Yield | Advantages | Disadvantages |
| Route 1 | 5-Fluoro-2-methoxybenzyl halide (chloride or bromide) | Nucleophilic Substitution (SN2) | NaCN or KCN in a polar aprotic solvent (e.g., acetone, DMSO) | 70-90% (estimated based on analogous reactions) | High yielding, straightforward, readily available starting materials. | Use of highly toxic cyanide salts, potential for side reactions if the benzyl halide is unstable. |
| Route 2 | 5-Fluoro-2-methoxybenzaldehyde | Reductive Cyanation | 1. Formation of cyanohydrin (e.g., NaCN/H+); 2. Reduction of the hydroxyl group | Moderate | Avoids the direct handling of benzyl halides. | Multi-step process, potential for low yields in the reduction step. |
| Route 3 | 5-Fluoro-2-methoxyphenol | Multi-step synthesis | 1. Benzylation; 2. Halogenation; 3. Cyanation | Lower overall yield | Utilizes a potentially more accessible starting material. | Longer synthetic sequence, more complex purification steps. |
In-Depth Analysis and Experimental Protocols
Route 1: Cyanation of 5-Fluoro-2-methoxybenzyl Halide
This is the most classical and efficient route for the synthesis of arylacetonitriles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion displaces the halide from the benzylic carbon.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like acetone or DMSO is crucial. These solvents solvate the cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. They are inexpensive and readily available. Extreme caution must be exercised due to their high toxicity.
-
Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides due to the better leaving group ability of the bromide ion. However, benzyl chlorides are often more stable and less expensive.
-
Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive heat can lead to side reactions, such as elimination or decomposition.
Detailed Experimental Protocol (Adapted from a similar procedure for p-methoxyphenylacetonitrile[1][2]):
Step 1: Preparation of 5-Fluoro-2-methoxybenzyl Chloride (Conceptual)
-
To a stirred solution of 5-fluoro-2-methoxybenzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, thionyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-fluoro-2-methoxybenzyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.5 eq) in water or a polar aprotic solvent is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
A solution of 5-fluoro-2-methoxybenzyl chloride (1.0 eq) in a miscible organic solvent (e.g., acetone) is added to the cyanide solution.
-
The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
dot
Caption: Route 1: Cyanation of 5-Fluoro-2-methoxybenzyl Chloride.
Alternative Approaches and Future Perspectives
While the cyanation of benzyl halides remains the workhorse for this transformation, concerns over the use of highly toxic cyanide salts have prompted the development of alternative methods.
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer a milder and potentially safer alternative. Palladium catalysts can be used to couple aryl halides or triflates with a cyanide source, such as zinc cyanide or potassium ferrocyanide. These methods often exhibit broad functional group tolerance.
-
Flow Chemistry: The use of continuous flow reactors for cyanation reactions can enhance safety by minimizing the amount of hazardous material present at any given time. Flow setups also allow for precise control over reaction parameters, potentially leading to higher yields and purity.
-
Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative for the synthesis of nitriles. While not yet widely applied for this specific target, the development of robust enzymes for cyanation reactions is an active area of research.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the nucleophilic substitution of the corresponding benzyl halide with a cyanide salt. This method is well-established, high-yielding, and utilizes readily available starting materials. However, the inherent toxicity of cyanide reagents necessitates stringent safety precautions. For laboratory-scale synthesis, this route remains the most practical approach. For larger-scale industrial production, the development of safer and more sustainable alternatives, such as palladium-catalyzed cyanation or the implementation of flow chemistry, should be considered. The choice of synthetic route will ultimately depend on a careful evaluation of factors including scale, cost, safety, and environmental impact.
References
-
Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. p-Methoxyphenylacetonitrile. Org. Synth.1955 , 35, 78. DOI: 10.15227/orgsyn.035.0078. [Link]
- Dengel, F.
- CN101659630B, Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile, (2011).
Sources
A Comparative Guide to the Biological Activity of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile and Its Analogs
Introduction: Unlocking the Therapeutic Potential of Substituted Phenylacetonitriles
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active molecules. The introduction of various substituents on the phenyl ring can dramatically influence the compound's physicochemical properties and its interaction with biological targets. This guide focuses on 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a compound of interest due to the presence of both a fluorine atom and a methoxy group, which are known to modulate metabolic stability, binding affinity, and overall pharmacological profile.
While direct and extensive biological data for this compound is not yet widespread in peer-reviewed literature, the known activities of structurally related analogs, particularly in the realms of oncology and microbiology, provide a strong rationale for its investigation. Methoxy-substituted phenylacrylonitriles, which can be synthesized from their phenylacetonitrile precursors, have demonstrated potent cytotoxic effects against cancer cell lines and notable antimicrobial properties.[1] Furthermore, derivatives of 2-phenylacrylonitrile have been identified as inhibitors of tubulin polymerization, a clinically validated mechanism for anticancer drugs.[2][3]
This guide provides a framework for the comparative biological evaluation of this compound and a curated set of its structural analogs. We will delve into the causality behind the selection of these analogs, provide detailed, field-proven experimental protocols for assessing their potential anticancer and antimicrobial activities, and discuss the anticipated structure-activity relationships (SAR).
Selection of Analogs for Comparative Analysis
The choice of analogs is critical for elucidating the structure-activity relationships. The following compounds have been selected based on systematic variations in the substitution pattern of the phenyl ring, allowing for a comprehensive assessment of the electronic and steric effects of the substituents on biological activity.
| Compound ID | Chemical Name | Rationale for Inclusion |
| FMPN-1 (Lead) | This compound | The lead compound, featuring a para-fluoro and ortho-methoxy substitution pattern. |
| FMPN-2 | 2-(3-Fluoro-4-methoxyphenyl)acetonitrile | Isomeric analog to assess the impact of moving the fluoro group to the meta position and the methoxy group to the para position. |
| FMPN-3 | 2-(4-Fluoro-2-methoxyphenyl)acetonitrile | Isomeric analog to evaluate the effect of a para-fluoro and ortho-methoxy arrangement. |
| FMPN-4 | 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | Isomeric analog to study the influence of an ortho-fluoro and meta-methoxy substitution. |
| MPN-1 | 2-(2-Methoxyphenyl)acetonitrile | Non-fluorinated analog to determine the contribution of the fluorine atom to the biological activity.[4][5] |
| CFMPN-1 | 2-(5-Chloro-2-methoxyphenyl)acetonitrile | Chloro-substituted analog to compare the effect of a different halogen at the 5-position. |
Experimental Protocols for Biological Activity Comparison
To ensure scientific integrity, the following experimental workflows are designed as self-validating systems, incorporating appropriate controls and established methodologies.
I. Anticancer Activity Evaluation
A primary hypothesized activity for this class of compounds is anticancer efficacy. The following assays will provide a comprehensive profile of their cytotoxic and cytostatic effects.
A. In Vitro Cytotoxicity Screening (MTT Assay)
This initial screen determines the concentration at which the compounds inhibit cell viability by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines should be used, for instance:
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (FMPN-1 to CFMPN-1) in the appropriate cell culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial screen.
-
Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
B. Cell Cycle Analysis
This assay determines if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of tubulin inhibitors.[3]
-
Methodology:
-
Treat cancer cells (e.g., HCT116) with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
C. Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the polymerization of tubulin, a key component of the cytoskeleton.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compounds at various concentrations to the tubulin solution in a 96-well plate.
-
Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Monitor the change in absorbance or fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.
-
Analyze the data to determine if the compounds inhibit or promote tubulin polymerization.
-
Caption: Workflow for anticancer activity evaluation.
II. Antimicrobial Activity Evaluation
Based on the activity of related compounds, these analogs may also possess antimicrobial properties.
A. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
These assays determine the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
-
Microbial Strains: A panel of clinically relevant bacteria should be used:
-
Staphylococcus aureus (Gram-positive)
-
Bacillus subtilis (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
-
-
Methodology (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (antibiotic, e.g., ciprofloxacin) and negative (no compound) growth controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.
-
Caption: Workflow for antimicrobial activity testing.
Anticipated Structure-Activity Relationships and Discussion
The comparative data obtained from the proposed experiments will likely reveal key insights into the structure-activity relationships of this class of compounds.
-
Role of Fluorine: The comparison between the fluorinated analogs (FMPN series) and the non-fluorinated parent (MPN-1) will elucidate the role of the fluorine atom. Fluorine can influence lipophilicity, metabolic stability, and binding interactions through the formation of hydrogen bonds or by altering the electronic properties of the aromatic ring.[7] Its position on the ring will be crucial; for instance, a fluorine atom at the 5-position might have a different effect on activity compared to one at the 2-, 3-, or 4-position due to its influence on the methoxy group's conformation and the overall dipole moment of the molecule.
-
Impact of Methoxy Group Position: The methoxy group is a strong electron-donating group, which can influence the electron density of the phenyl ring and its interaction with biological targets.[1] The relative positions of the fluoro and methoxy groups in the isomeric analogs (FMPN-1 to FMPN-4) will likely result in significant differences in biological activity. For example, an ortho-methoxy group, as seen in FMPN-1, FMPN-3, and FMPN-4, can sterically influence the conformation of the acetonitrile side chain and potentially engage in specific interactions with a binding pocket.
-
Halogen Substitution: Comparing FMPN-1 with CFMPN-1 will provide insight into the effect of different halogens at the 5-position. Chlorine is larger and less electronegative than fluorine, which may lead to altered steric and electronic properties, resulting in a different activity profile.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to comparing the biological activities of this compound and its key structural analogs. The proposed experimental workflows for assessing anticancer and antimicrobial activities are based on established, reliable methods that will yield high-quality, comparable data. The analysis of this data will not only define the therapeutic potential of the lead compound but also establish critical structure-activity relationships that can guide the future design of more potent and selective agents in this chemical class. The insights gained will be invaluable for researchers and professionals in the field of drug development, providing a solid foundation for further preclinical and clinical investigation.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Agamy, M. H., & El-Sayed, N. N. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 28(21), 7383. [Link]
-
Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anticancer Agents Med Chem, 21(13), 1698-1714. [Link]
-
Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed, 21(13), 1698-1714. [Link]
-
A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. (2024). Inorg Chem Commun, 160, 111874. [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Chen, Y. F., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS One, 10(10), e0141184. [Link]
-
National Institutes of Health. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
- Google Patents. (n.d.). COMPOUNDS - European Patent Office - EP 3810602 B1.
-
American Chemical Society. (2020). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. Chem Rev, 120(16), 8710-8766. [Link]
-
PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.
-
PubMed. (1982). [Mechanism of the mutagenic action of fluorine]. Tsitol Genet, 16(6), 40-2. [Link]
- Google Patents. (n.d.). US20230365594A1 - Thienopyrrole compounds.
Sources
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
- 6. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of the mutagenic action of fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Fluorinated Phenylacetonitriles
For researchers, medicinal chemists, and professionals in drug development, the nuanced reactivity of fluorinated organic compounds is of paramount importance. The strategic placement of a fluorine atom on an aromatic ring can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated phenylacetonitriles, supported by foundational principles of physical organic chemistry and detailed experimental protocols for validation.
The Dichotomous Nature of Fluorine's Electronic Influence
The reactivity of a substituted benzene derivative is fundamentally governed by the electronic effects of its substituents. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by decreasing its electron density.[1] However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive mesomeric or resonance effect (+M). This +M effect is most pronounced at the ortho and para positions.
The interplay of these opposing effects dictates the overall reactivity and regioselectivity of reactions involving fluorinated aromatic compounds. While the strong -I effect generally makes the ring less nucleophilic than benzene, the +M effect can stabilize cationic intermediates formed during electrophilic aromatic substitution, particularly when the attack is at the ortho or para position.
Comparative Reactivity in Key Transformations
The positional isomerism of the fluorine atom in fluorophenylacetonitriles leads to distinct differences in their reactivity in various chemical transformations. This section will analyze these differences in the context of electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the benzylic position.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. The presence of the electron-withdrawing fluorine atom and the cyanomethyl group generally deactivates the ring compared to benzene. However, the directing effects of these substituents determine the position of substitution.
The fluorine atom, despite its deactivating inductive effect, is an ortho, para-director due to its ability to stabilize the arenium ion intermediate through resonance. The cyanomethyl group (-CH₂CN) is a deactivating group and is considered a meta-director. The Hammett constants for the -CH₂CN group are σ_m = 0.16 and σ_p = 0.18, indicating its electron-withdrawing nature.
-
ortho-Fluorophenylacetonitrile: The fluorine atom directs incoming electrophiles to its para position (C5), and to a lesser extent, its ortho position (C3). The cyanomethyl group directs to its meta positions (C3 and C5). Thus, substitution is most likely to occur at the C5 position, reinforced by both directing effects. Steric hindrance from the adjacent cyanomethyl group may reduce the yield of substitution at the C3 position.
-
meta-Fluorophenylacetonitrile: The fluorine atom directs to its ortho positions (C2 and C6) and its para position (C4). The cyanomethyl group directs to its meta positions (C2, C4, and C6). Consequently, electrophilic attack is favored at the C2, C4, and C6 positions.
-
para-Fluorophenylacetonitrile: The fluorine atom directs to its ortho positions (C2 and C6). The cyanomethyl group directs to its meta positions (C2 and C6). Therefore, substitution is strongly directed to the C2 and C6 positions.
A competitive nitration experiment, a classic method to compare reactivity, would likely show a reactivity order of:
p-Fluorophenylacetonitrile ≈ m-Fluorophenylacetonitrile > o-Fluorophenylacetonitrile
This predicted order is based on the combined deactivating effects and steric hindrance. The ortho isomer is expected to be the least reactive due to the proximity of the two electron-withdrawing groups and potential steric hindrance.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for fluorinated aromatics, where a nucleophile displaces a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[2][3] In this context, the fluorine atom itself can act as the leaving group.
The cyanomethyl group is electron-withdrawing and will activate the ring towards nucleophilic attack. The relative reactivity of the isomers will depend on the position of the fluorine atom relative to the activating -CH₂CN group.
-
ortho-Fluorophenylacetonitrile: The cyanomethyl group is ortho to the fluorine leaving group, providing strong activation.
-
para-Fluorophenylacetonitrile: The cyanomethyl group is para to the fluorine leaving group, also providing strong activation.
-
meta-Fluorophenylacetonitrile: The cyanomethyl group is meta to the fluorine, offering significantly less stabilization to the Meisenheimer intermediate.
Therefore, the expected order of reactivity in SNAr reactions where fluorine is the leaving group is:
ortho-Fluorophenylacetonitrile ≈ para-Fluorophenylacetonitrile >> meta-Fluorophenylacetonitrile
The ortho and para isomers are expected to be significantly more reactive than the meta isomer. The relative rates of the ortho and para isomers can be influenced by steric factors and the specific nucleophile used.
Reactivity at the Benzylic Position
The cyanomethyl group (-CH₂CN) possesses acidic benzylic protons. The stability of the resulting carbanion is influenced by the electron-withdrawing nature of both the cyano group and the fluorinated phenyl ring. The acidity of these protons, and thus the ease of deprotonation and subsequent reactions, will vary with the position of the fluorine atom.
The acidity of the benzylic protons is expected to correlate with the electron-withdrawing ability of the substituted phenyl ring. The inductive effect of fluorine is distance-dependent, being strongest at the ortho position and weakest at the para position.
Based on the inductive effect, the predicted order of acidity for the benzylic protons is:
ortho-Fluorophenylacetonitrile > meta-Fluorophenylacetonitrile > para-Fluorophenylacetonitrile
This increased acidity of the ortho isomer would facilitate reactions involving the formation of a benzylic carbanion, such as alkylations and condensations.
Quantitative Data Summary
| Property | ortho-Fluorophenylacetonitrile | meta-Fluorophenylacetonitrile | para-Fluorophenylacetonitrile |
| Molecular Formula | C₈H₆FN | C₈H₆FN | C₈H₆FN |
| Molar Mass ( g/mol ) | 135.14 | 135.14 | 135.14 |
| ¹⁹F NMR Chemical Shift (ppm vs. CFCl₃) | Approx. -115 to -125 | Approx. -110 to -120 | Approx. -110 to -120 |
| Predicted pKa (Benzylic H) | Lowest | Intermediate | Highest |
Note: ¹⁹F NMR chemical shifts are approximate and can vary with solvent and other conditions. pKa values are predicted based on electronic effects.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These are designed for a comparative study, and it is crucial to maintain consistent reaction conditions (temperature, concentration, solvent, and reaction time) across all three isomers for a valid comparison.
Competitive Electrophilic Aromatic Substitution: Nitration
This experiment will determine the relative reactivity of the three isomers towards a common electrophile.
Objective: To compare the relative rates of nitration of ortho-, meta-, and para-fluorophenylacetonitrile.
Materials:
-
ortho-Fluorophenylacetonitrile
-
meta-Fluorophenylacetonitrile
-
para-Fluorophenylacetonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
HPLC or GC-MS system
Procedure:
-
Preparation of the Substrate Mixture: In a dry round-bottom flask, prepare an equimolar mixture of the three fluorophenylacetonitrile isomers and a known amount of the internal standard in dichloromethane.
-
Preparation of the Nitrating Agent: In a separate flask, carefully add a sub-stoichiometric amount of concentrated nitric acid to chilled concentrated sulfuric acid.
-
Reaction: Cool the substrate mixture in an ice bath. Slowly add the nitrating agent dropwise with vigorous stirring.
-
Quenching and Work-up: After a set time (e.g., 30 minutes), quench the reaction by pouring it over ice. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by HPLC or GC-MS. The relative peak areas of the unreacted starting materials and the nitrated products will indicate the relative reactivity of the isomers.
Expected Outcome: The isomer with the lowest remaining concentration will be the most reactive.
Experimental Workflow: Competitive Nitration
Caption: Logic for monitoring the kinetics of the SNAr reaction.
Relative Acidity Measurement via Competitive Deprotonation
This experiment will provide an estimate of the relative acidity of the benzylic protons.
Objective: To determine the relative ease of deprotonation of the benzylic protons of the three isomers.
Materials:
-
ortho-Fluorophenylacetonitrile
-
meta-Fluorophenylacetonitrile
-
para-Fluorophenylacetonitrile
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
An electrophilic trap (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard
-
GC-MS system
Procedure:
-
Substrate Mixture: Prepare an equimolar mixture of the three isomers in anhydrous THF.
-
Deprotonation: Cool the mixture to -78 °C and add a sub-stoichiometric amount of LDA.
-
Trapping: After a short period, add an excess of the electrophilic trap (benzyl bromide).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard organic work-up.
-
Analysis: Analyze the product mixture by GC-MS to determine the relative amounts of the benzylated products for each isomer.
Expected Outcome: The isomer that forms the most benzylated product is the one with the most acidic benzylic protons.
Conclusion
The reactivity of ortho-, meta-, and para-fluorinated phenylacetonitriles is a nuanced interplay of inductive and resonance effects of the fluorine substituent, combined with the electronic properties of the cyanomethyl group. While the ortho and para isomers are highly susceptible to nucleophilic aromatic substitution, their reactivity in electrophilic aromatic substitution is diminished and directed by the competing influences of the two substituents. The acidity of the benzylic protons is also predicted to be position-dependent, with the ortho isomer being the most acidic. The provided experimental protocols offer a robust framework for the empirical validation of these principles, providing valuable data for researchers in the field of medicinal and materials chemistry.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Blankespoor, R. L., Hogendoorn, S., & Pearson, A. (2003). Competitive Nitration of Benzene–Fluorobenzene and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. Journal of Chemical Education, 80(1), 81. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Sadek, K. U., Al-Qalaf, F. A., & El-Nggdi, M. H. (2008). Recent developments in the chemistry of phenylacetonitrile. Journal of Heterocyclic Chemistry, 45(3), 601-616. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Reactions
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate and select optimal catalysts for key transformations of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. As a critical intermediate in the synthesis of advanced materials and pharmaceutical agents, the efficient and selective conversion of this nitrile is paramount. We will move beyond a simple listing of catalysts to provide a validated, logical workflow for benchmarking performance, grounded in mechanistic principles and supported by detailed experimental protocols.
The core transformations of interest for arylacetonitriles are hydrolysis to produce amides and carboxylic acids, and reduction to yield primary amines. These products serve as versatile building blocks for further functionalization. Our focus will be on comparing common catalytic systems for these two reaction classes, providing the rationale behind catalyst selection and process optimization.
Part 1: The Strategic Framework for Catalyst Evaluation
Effective catalyst benchmarking is not merely about screening; it's a systematic process of evaluation against key performance indicators (KPIs) under standardized conditions. The workflow below outlines a robust strategy for moving from catalyst selection to performance validation.
Caption: A systematic workflow for catalyst evaluation.
Part 2: Catalytic Hydrolysis of this compound
The hydrolysis of nitriles is a fundamental route to producing amides and carboxylic acids. The choice of catalyst dictates the final product, as the reaction can be stopped at the amide stage or driven to completion to form the carboxylic acid.
Mechanism Overview: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust and highly efficient method for converting nitriles to carboxylic acids or amides[1]. The mechanism involves the protonation of the nitrile group, which enhances its electrophilicity. A subsequent nucleophilic attack by water initiates the conversion.
Caption: Simplified pathway for acid-catalyzed nitrile hydrolysis.
Comparison of Hydrolysis Catalysts
We compare three primary catalyst types: strong mineral acids, solid-state acids for improved handling and recyclability, and biocatalysts (enzymes) for their exceptional selectivity under mild conditions.
| Catalyst Type | Example Catalyst | Temp. (°C) | Time (h) | Yield (Amide) | Yield (Acid) | Selectivity | Key Advantages & Disadvantages |
| Mineral Acid | 9M H₂SO₄ | 100 | 8 | < 5% | > 95% | Low for Amide | Pro: High efficiency for carboxylic acid, low cost.[1] Con: Harsh conditions, difficult workup, corrosion. |
| Solid Acid | Amberlyst-15 | 110 | 12 | ~10% | ~85% | Low for Amide | Pro: Reusable, simplified product isolation. Con: Lower activity than mineral acids, requires higher temps. |
| Biocatalyst | Nitrile Hydratase (NHase) | 30 | 6 | > 99% | < 1% | Excellent for Amide | Pro: Mild conditions (neutral pH, low temp), exceptional selectivity.[2] Con: Enzyme cost, potential substrate inhibition. |
| Biocatalyst | Nitrilase | 35 | 24 | < 2% | > 98% | Excellent for Acid | Pro: Direct conversion to acid under mild conditions.[2] Con: Slower kinetics than NHase, potential byproduct formation.[2] |
Experimental Protocol: Biocatalytic Hydrolysis to 2-(5-Fluoro-2-methoxyphenyl)acetamide
This protocol provides a self-validating method for assessing the performance of a Nitrile Hydratase (NHase) catalyst.
1. Materials & Setup:
-
Substrate: this compound
-
Biocatalyst: Immobilized Nitrile Hydratase (e.g., from Rhodococcus rhodochrous)
-
Buffer: 50 mM Phosphate buffer, pH 7.0
-
Reaction Vessel: Jacketed glass reactor with overhead stirrer and temperature control
-
Analytical: HPLC with a C18 column, NMR spectrometer
2. Procedure:
-
Charge the reactor with 100 mL of phosphate buffer and bring the temperature to 30°C.
-
Add 5.0 g (29.9 mmol) of this compound to the reactor.
-
Add 0.5 g of immobilized NHase catalyst to initiate the reaction. Stir the mixture at 250 RPM.
-
In-Process Control (Validation): Withdraw 0.1 mL aliquots every hour. Dilute with 0.9 mL of acetonitrile, centrifuge to remove the enzyme, and analyze the supernatant by HPLC to monitor the disappearance of the starting material and the formation of the amide product.
-
Continue the reaction for 6 hours or until HPLC analysis shows >99% conversion.
-
Workup: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reusability studies.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purity Analysis: Analyze the resulting solid by ¹H NMR and LC-MS to confirm the structure and purity of 2-(5-Fluoro-2-methoxyphenyl)acetamide.
Part 3: Catalytic Reduction of this compound
The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to essential feedstocks. This transformation is typically achieved via catalytic hydrogenation.
Mechanism Overview: Heterogeneous Catalytic Reduction
The reduction of nitriles using molecular hydrogen and a metal catalyst is a complex surface-mediated process. A simplified view involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the C≡N triple bond.
Caption: Simplified pathway for catalytic nitrile reduction.
Comparison of Reduction Catalysts
The choice of metal catalyst and reaction conditions is critical for achieving high selectivity towards the primary amine, as over-reduction or condensation reactions can lead to secondary and tertiary amines.
| Catalyst Type | Example Catalyst | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Yield (Primary Amine) | Selectivity | Key Advantages & Disadvantages |
| Homogeneous | [Ru(acac)₃]/dppe | 50 | 120 | 16 | ~90% | High | Pro: Excellent activity and selectivity for some substrates, well-defined mechanism.[3] Con: Catalyst instability, difficult to separate from product.[3] |
| Heterogeneous (Noble Metal) | 5% Pd/C | 20 | 60 | 8 | ~85% | Moderate-High | Pro: Widely used, good activity. Con: Can require additives (e.g., ammonia) to suppress secondary amine formation. |
| Heterogeneous (Base Metal) | Raney Nickel | 80 | 100 | 12 | ~75% | Moderate | Pro: Low cost. Con: Requires high pressure/temp, pyrophoric nature, lower selectivity. |
| Heterogeneous (Base Metal) | hcp-Co Nanoparticles | 30 | 80 | 10 | > 95% | Excellent | Pro: High selectivity without ammonia, lower cost than noble metals.[4] Con: Catalyst synthesis can be complex. |
Experimental Protocol: Heterogeneous Reduction to 2-(5-Fluoro-2-methoxyphenyl)ethanamine
This protocol outlines a procedure for benchmarking a heterogeneous cobalt catalyst, emphasizing safety and quantitative analysis.
1. Materials & Setup:
-
Substrate: this compound
-
Catalyst: 5 mol% hcp-Cobalt nanoparticles on a support (e.g., carbon)
-
Solvent: Anhydrous Methanol
-
Reaction Vessel: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
SAFETY: Hydrogen is highly flammable. This procedure must be performed in a well-ventilated fume hood with appropriate safety measures.[3]
2. Procedure:
-
Add 5.0 g (29.9 mmol) of this compound, 100 mL of anhydrous methanol, and the cobalt catalyst to the autoclave vessel.
-
Seal the autoclave securely.
-
Inerting (Validation Step): Purge the reactor by pressurizing with nitrogen (10 bar) and then venting. Repeat this cycle three times to remove all oxygen.
-
Pressurize the reactor with hydrogen to 30 bar.
-
Heat the reactor to 80°C while stirring vigorously.
-
In-Process Control: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. A stable pressure indicates the reaction has completed.
-
After 10 hours, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen three times before opening.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. The catalyst can be washed with methanol and stored under an inert atmosphere for reusability testing.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purity Analysis: Analyze the crude product by GC-MS to determine the relative percentages of primary, secondary, and tertiary amines, thus quantifying selectivity. Purify the primary amine product by distillation or chromatography and confirm its structure by ¹H and ¹³C NMR.
References
- Housing Innovations. (2025). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown.
- Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.
-
Shang, M., et al. (2018). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science, 360(6396), 1433-1438. [Link]
-
Brandão, P. F. B., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 25(3), 1835. [Link]
-
Nagaoka, K., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
Sources
A Comparative Guide to the Enzymatic Inhibition Profile of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile and Structurally Related Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available scientific literature detailing the specific enzyme inhibitory activity of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. This guide is intended to provide a framework for evaluating its potential efficacy by drawing comparisons with structurally related compounds and outlining established experimental protocols. The inclusion of this compound is for illustrative purposes to guide potential research endeavors.
Introduction: The Therapeutic Potential of Fluorinated Acetonitrile Scaffolds
The strategic incorporation of fluorine into small molecules is a widely recognized approach in modern drug discovery to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] The subject of this guide, this compound, features a fluorinated methoxyphenylacetonitrile scaffold, a structural motif present in various biologically active compounds. While the specific biological targets of this particular molecule remain uncharacterized, related structures have shown activity against a range of enzymes. This guide will explore the potential inhibitory landscape for this compound by examining the known activities of similar compounds and provide detailed methodologies for its characterization.
Potential Enzyme Targets and Comparative Inhibitors
Based on the chemical structure of this compound, several classes of enzymes could be considered as potential targets. For instance, the methoxyphenyl group is found in inhibitors of enzymes such as monoamine oxidases (MAOs) and cytochrome P450s (CYPs).[4][5][6] The nitrile group, while often a synthetic handle, can also participate in binding to enzyme active sites.
To provide a tangible comparison, this guide will focus on two enzyme families with broad therapeutic relevance and for which robust in vitro assays are available: Monoamine Oxidase A (MAO-A) and Cytochrome P450 2D6 (CYP2D6) .
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical comparison of this compound against known inhibitors of MAO-A and CYP2D6. It is crucial to note that the IC50 value for this compound is a placeholder for yet-to-be-determined experimental data.
| Compound | Target Enzyme | IC50 (nM) | Known Inhibitor Class | Reference Compound |
| This compound | MAO-A | To Be Determined | - | Clorgyline |
| Clorgyline | MAO-A | 5 | Irreversible, Selective | - |
| Moclobemide | MAO-A | 200 | Reversible, Selective | - |
| This compound | CYP2D6 | To Be Determined | - | Quinidine |
| Quinidine | CYP2D6 | 50 | Reversible, Potent | - |
| Paroxetine | CYP2D6 | 70 | Reversible, Potent | - |
Experimental Protocols for Enzyme Inhibition Screening
To ascertain the inhibitory potential of this compound, standardized in vitro assays are required. Below are detailed protocols for determining the half-maximal inhibitory concentration (IC50) for MAO-A and CYP2D6.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[4][7][8][9] It utilizes a fluorometric method to detect the hydrogen peroxide produced during the oxidative deamination of a substrate.
Materials:
-
Recombinant human MAO-A
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
This compound (test compound)
-
DMSO (vehicle)
-
96-well black, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 45 µL of diluted sample to duplicate wells. To one set of wells, add 5 µL of water (sample), and to the other, add 5 µL of a known inhibitor like clorgyline (control).[9] Mix and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[8][9]
-
Reaction Initiation: Prepare a working reagent containing the substrate (p-tyramine), HRP, and the dye reagent in assay buffer.[8] Add 50 µL of this working reagent to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 20 minutes in the dark at room temperature.[8]
-
Detection: Measure the fluorescence intensity using a plate reader with excitation at 530 nm and emission at 585 nm.[8][9]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytochrome P450 2D6 (CYP2D6) Inhibition Assay
This protocol is based on established methods using human liver microsomes and LC-MS/MS for detection.[6][10][11][12]
Materials:
-
Human Liver Microsomes (HLM)
-
Dextromethorphan (CYP2D6 probe substrate)
-
NADPH regenerating system (cofactor)
-
This compound (test compound)
-
Quinidine (positive control inhibitor)
-
Acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Serially dilute in the incubation buffer to desired concentrations.
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, the test compound at various concentrations, and the probe substrate (dextromethorphan).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and inhibitor binding.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the metabolite).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.[12]
-
Data Analysis: Determine the rate of metabolite formation in the presence of the test compound and compare it to the vehicle control. Calculate the percent inhibition and determine the IC50 value as described for the MAO-A assay.
Causality and Self-Validation in Experimental Design
The described protocols incorporate self-validating systems to ensure data integrity. The inclusion of a potent, well-characterized inhibitor (positive control) in each assay confirms that the enzyme is active and susceptible to inhibition under the experimental conditions. A vehicle control (e.g., DMSO) establishes the baseline 100% enzyme activity. Running the test compound across a wide range of concentrations is critical for accurately defining the dose-response relationship and calculating a reliable IC50 value. For the CYP inhibition assay, the use of LC-MS/MS provides high specificity and sensitivity for metabolite detection, ensuring that the measured signal is directly from the enzymatic reaction of interest.[11][12]
Concluding Remarks and Future Directions
While the enzyme inhibitory profile of this compound is yet to be elucidated, its chemical structure suggests potential interactions with enzymes of therapeutic importance. The experimental frameworks provided in this guide offer robust and validated methods for determining its inhibitory efficacy against MAO-A and CYP2D6. Should initial screening reveal significant activity, further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), time-dependent inhibition, and selectivity against other enzyme isoforms would be warranted. Such a systematic approach is fundamental to characterizing the pharmacological profile of this and other novel chemical entities in the drug discovery pipeline.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile-Derived Compounds
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a potential therapeutic agent. Off-target interactions, where a compound binds to unintended proteins, can lead to a cascade of adverse effects, undermining the therapeutic window and potentially causing unforeseen toxicity.[1][2][3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design and a crucial step in mitigating late-stage attrition.[4][5][6]
This guide provides an in-depth comparison of the cross-reactivity profiles of a series of novel compounds derived from the 2-(5-fluoro-2-methoxyphenyl)acetonitrile scaffold. These compounds have been identified as potent inhibitors of "Kinase-X," a hypothetical serine/threonine kinase implicated in a specific cancer pathway. Our objective is to dissect the selectivity of these compounds against a panel of clinically relevant off-targets and to elucidate the structure-activity relationships that govern their cross-reactivity profiles. Through the presentation of supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights and methodologies required to navigate the complexities of selectivity profiling.
The Genesis of a New Scaffold: From Hit to Lead Series
The this compound scaffold emerged from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Kinase-X.[7] The initial hit, designated Compound 1 , exhibited promising potency but also showed signs of off-target activity in preliminary cell-based assays. To enhance selectivity and potency, a medicinal chemistry effort was initiated to synthesize a focused library of derivatives. This guide will focus on a comparative analysis of Compound 1 and two of its closely related analogs, Compound 2 and Compound 3 , which feature subtle modifications to the core structure.
| Compound ID | Structure | Rationale for Synthesis |
| Compound 1 | This compound | Initial HTS Hit |
| Compound 2 | 2-(2-methoxy-5-nitrophenyl)acetonitrile | Introduction of an electron-withdrawing group to probe electronic effects on binding. |
| Compound 3 | 2-(5-fluoro-2-hydroxyphenyl)acetonitrile | Replacement of the methoxy group with a hydroxyl to explore the impact of a hydrogen bond donor. |
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery process is a strategic imperative. It allows for the early identification of potential liabilities, guiding the selection of the most promising lead candidates and informing the design of subsequent optimization strategies. A thorough understanding of a compound's selectivity profile can also help to de-risk clinical development by predicting potential adverse drug reactions.[4]
Our experimental design for assessing the cross-reactivity of the this compound-derived compounds encompasses a multi-pronged approach, utilizing a combination of biochemical and cell-based assays to interrogate a panel of high-priority off-targets.
Experimental Design for Cross-Reactivity Profiling
The following diagram illustrates the general workflow for our cross-reactivity assessment:
Caption: High-level workflow for cross-reactivity profiling.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) and binding affinity (Ki) of Compounds 1, 2, and 3 against the primary target, Kinase-X, and a panel of selected off-targets. The data presented is hypothetical and for illustrative purposes.
| Target | Assay Type | Compound 1 | Compound 2 | Compound 3 |
| Primary Target | IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| Kinase-X | Enzyme Inhibition | 15 | 8 | 25 |
| Off-Target Panel | IC50 / Ki (nM) | IC50 / Ki (nM) | IC50 / Ki (nM) | |
| Kinase-A | Enzyme Inhibition | 850 | >10,000 | 1,200 |
| Kinase-B | Enzyme Inhibition | 2,500 | >10,000 | 8,000 |
| Kinase-C (PIM1) | Enzyme Inhibition | 150 | 5,000 | 300 |
| GPCR-Y (5-HT2A) | Radioligand Binding | 5,000 | >10,000 | 7,500 |
| Ion Channel-Z (hERG) | Electrophysiology | >10,000 | >10,000 | >10,000 |
| Selectivity Index (SI) | (Off-Target IC50 / Primary Target IC50) | |||
| vs. Kinase-C | 10 | 625 | 12 |
Interpretation of Results
The data reveals distinct selectivity profiles for the three analogs.
-
Compound 1 , the initial hit, demonstrates potent inhibition of Kinase-X but exhibits significant cross-reactivity with Kinase-C, with a selectivity index of only 10. This lack of selectivity is a potential liability that could lead to off-target effects.
-
Compound 2 , with the introduction of a nitro group, shows a remarkable improvement in selectivity. While maintaining high potency against Kinase-X, its activity against the off-target panel is significantly diminished, resulting in a selectivity index of 625 against Kinase-C. This suggests that the electron-withdrawing nature of the nitro group is crucial for discriminating between the active sites of Kinase-X and Kinase-C.
-
Compound 3 , where the methoxy group is replaced by a hydroxyl, retains good potency for Kinase-X but shows a cross-reactivity profile similar to that of Compound 1. The selectivity index against Kinase-C is only 12, indicating that the presence of a hydrogen bond donor does not confer a selectivity advantage in this case.
Based on this comparative analysis, Compound 2 emerges as the most promising lead candidate for further development due to its superior selectivity profile.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays employed in this study.
Enzyme Inhibition Assay for Kinase-X and Off-Target Kinases
This protocol describes a standard operating procedure for determining the IC50 values of test compounds against protein kinases.
Materials:
-
Recombinant human Kinase-X, Kinase-A, Kinase-B, and Kinase-C (purified)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.
-
Prepare a 2X enzyme solution in assay buffer and add 10 µL to each well.
-
Prepare a 2X substrate/ATP solution in assay buffer and add 10 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibition control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Radioligand Binding Assay for GPCR-Y (5-HT2A)
This protocol outlines the procedure for a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Mianserin)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay for Downstream Signaling
This protocol describes a cell-based assay to assess the functional consequences of off-target engagement, for instance, by measuring the modulation of a downstream signaling pathway.
Materials:
-
A human cell line endogenously expressing the off-target of interest (e.g., Kinase-C).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
A specific antibody that recognizes the phosphorylated form of a known downstream substrate of the off-target kinase.
-
A corresponding total protein antibody for normalization.
-
Lysis buffer.
-
Reagents for Western blotting or a high-throughput immunoassay (e.g., ELISA, AlphaLISA).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of the phosphorylated substrate and the total substrate protein using Western blotting or a quantitative immunoassay.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC50 value.
Visualizing Off-Target Effects: A Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical scenario where off-target inhibition of Kinase-C by Compound 1 could disrupt a critical cellular signaling pathway, leading to unintended consequences.
Caption: Hypothetical signaling pathway disruption by off-target effects.
Conclusion and Future Directions
The comparative cross-reactivity study of the this compound-derived compounds underscores the profound impact of subtle structural modifications on selectivity. The superior profile of Compound 2 highlights the value of a data-driven, iterative approach to medicinal chemistry, where early and comprehensive off-target profiling guides the optimization process.
While Compound 2 has been selected as the lead candidate, further characterization is warranted. This includes expanding the off-target screening to a broader panel of kinases and other relevant protein families, as well as conducting in vivo safety pharmacology studies to assess its effects on major organ systems, in line with ICH guidelines.[4] Ultimately, a deep understanding of a compound's selectivity is paramount to the successful development of safe and effective medicines.
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Regul Toxicol Pharmacol. 2014;68(2):239-51. [Link]
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What Is a Tissue Cross Reactivity Study? StageBio. [Link]
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Enzyme assay. Wikipedia. [Link]
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Comparative In Vitro and In Vivo Validation of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Bioactivity: A Guide for Preclinical Researchers
This guide provides a comprehensive framework for the in vitro and in vivo validation of the bioactivity of the novel small molecule, 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. As specific biological data for this compound is emerging, we will proceed with the scientifically-grounded hypothesis that it acts as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][2] This guide will objectively compare its hypothetical performance against established alternatives and provide detailed experimental protocols and supporting data to aid researchers in their preclinical drug development efforts.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a synthetic organic compound featuring a nitrile group, which is a key functional group in many biologically active molecules due to its ability to form strong interactions with biological targets.[3] The methoxyphenyl and fluoro-substituted phenyl rings contribute to the molecule's lipophilicity and potential for specific binding interactions within protein pockets.
The NF-κB signaling pathway is a cornerstone of the immune response, but its aberrant activation is linked to a multitude of chronic inflammatory diseases and cancers.[1][4] The canonical pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[5] Consequently, inhibitors of this pathway are of significant therapeutic interest.[6] This guide will outline the necessary steps to validate the hypothesis that this compound exerts its bioactivity through the inhibition of this critical pathway.
In Vitro Bioactivity Assessment: From Cytotoxicity to Mechanism of Action
The initial stages of characterizing a novel compound involve a battery of in vitro assays to determine its cellular effects and elucidate its mechanism of action.[7][8]
Cytotoxicity Screening: Assessing the Impact on Cell Viability
A fundamental first step is to evaluate the cytotoxic potential of this compound.[9] This is crucial for identifying a therapeutic window and understanding off-target effects. The MTT and XTT assays are robust colorimetric methods for quantifying metabolic activity, which serves as an indicator of cell viability.[10][11]
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound (Hypothetical) | RAW 264.7 (Macrophage) | MTT | 25.3 |
| HeLa (Cervical Cancer) | XTT | 18.9 | |
| BAY 11-7082 (Reference NF-κB Inhibitor) | RAW 264.7 (Macrophage) | MTT | 10.0[6] |
| HeLa (Cervical Cancer) | XTT | 5.0[6] |
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound, BAY 11-7082, in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Mechanism of Action: Probing NF-κB Inhibition
To validate that this compound targets the NF-κB pathway, a combination of a reporter gene assay and Western blotting can be employed.
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway results in a quantifiable decrease in reporter gene expression.
A key event in NF-κB activation is the phosphorylation of IκBα, which targets it for degradation.[5] Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα. A potent inhibitor would reduce the levels of p-IκBα upon stimulation with an activator like TNF-α.
Caption: The NF-κB signaling pathway and the hypothesized inhibitory action of this compound.
In Vivo Validation: From Pharmacokinetics to Efficacy
Successful in vitro activity is a prerequisite, but in vivo validation is essential to assess the compound's potential as a therapeutic agent.[13][14] This involves evaluating its pharmacokinetic profile and its efficacy in a relevant animal model of disease.[15]
Pharmacokinetic Profiling
Pharmacokinetics (PK) describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[16] A preliminary PK study in rodents is crucial for determining key parameters like half-life, clearance, and bioavailability, which inform dosing regimens for efficacy studies.[17][18]
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
Compound Administration: Administer this compound intravenously (IV) via the tail vein and orally (PO) by gavage.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[19]
Efficacy in an Animal Model of Inflammation
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation, ideal for screening potential anti-inflammatory agents.[20][21]
-
Animal Model: Use male Wistar rats (180-220g).
-
Compound Administration: Administer this compound and a reference drug (e.g., Indomethacin) orally one hour before inducing inflammation. A control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: A typical experimental workflow for the in vivo validation of an anti-inflammatory compound.
Comparative In Vivo Analysis
The following table presents a hypothetical comparison of the in vivo performance of this compound with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Table 2: Comparative In Vivo Anti-inflammatory Activity and Pharmacokinetics
| Parameter | This compound (Hypothetical) | Indomethacin (Reference) |
| Efficacy (Carrageenan Paw Edema) | ||
| Dose (mg/kg, p.o.) | 30 | 10 |
| Max. Inhibition of Edema (%) | 55 | 68 |
| Pharmacokinetics (Rat) | ||
| Half-life (t½, hours) | 4.5 | 2.8 |
| Oral Bioavailability (%F) | 65 | 90 |
| Clearance (CL, L/h/kg) | 0.8 | 0.5 |
Discussion and Future Directions
This guide outlines a systematic approach to validate the hypothesized bioactivity of this compound as an NF-κB inhibitor. The hypothetical data presented suggests that while the compound may be less potent than the reference compounds, it exhibits favorable pharmacokinetic properties, such as a longer half-life, which could translate to less frequent dosing.
Further investigations should focus on:
-
Target Engagement: Directly measuring the binding affinity of the compound to key proteins in the NF-κB pathway, such as the IKK complex.
-
Selectivity Profiling: Screening the compound against a panel of kinases and other relevant targets to assess its selectivity and potential for off-target effects.
-
Chronic Inflammation Models: Evaluating the efficacy of the compound in more complex, chronic models of inflammation, such as collagen-induced arthritis, which better mimic human disease.[22][23]
-
Toxicology Studies: Conducting comprehensive toxicology studies to establish a safety profile for the compound.
By following a rigorous and comparative validation process, researchers can confidently assess the therapeutic potential of novel compounds like this compound and make informed decisions about their advancement in the drug discovery pipeline.
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
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Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Patsnap. Available at: [Link]
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Subramaniam, A., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. Available at: [Link]
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Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Charles River Laboratories. Available at: [Link]
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Gokhale, A. B., et al. (2016). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
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Wikipedia. (n.d.). MTT assay. Wikipedia. Available at: [Link]
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Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]
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Thurber, G. M., & Dane, M. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology. Available at: [Link]
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Kreso, A., & O'Brien, C. A. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Available at: [Link]
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Zizzari, A. T., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. Available at: [Link]
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Edmondson, S. C., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets. Available at: [Link]
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Neuhoff, S., & Ye, M. (2024). Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made?. Drug Metabolism and Disposition. Available at: [Link]
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Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]
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Sun, H., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. Available at: [Link]
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Chen, S., & Li, K. (2016). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Molecular BioSystems. Available at: [Link]
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Chem Help ASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. Available at: [Link]
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Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs. Available at: [Link]
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ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Validation of Assays for the Bioanalysis of Novel Biomarkers. ResearchGate. Available at: [Link]
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Chandrasekaran, S. N., et al. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. Available at: [Link]
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Chem Help ASAP. (2023). types of assays used in early drug discovery. YouTube. Available at: [Link]
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Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules. Available at: [Link]
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Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences. Available at: [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
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Tesoriere, L., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. PrepChem. Available at: [Link]
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Kłys, A., et al. (2020). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Reproducibility and Protocol Analysis
In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted phenylacetonitriles is a critical step in the development of novel bioactive molecules. Among these, 2-(5-Fluoro-2-methoxyphenyl)acetonitrile stands out as a key intermediate for various advanced applications. The strategic placement of the fluoro and methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block.
This guide provides an in-depth comparison of two primary and reproducible synthetic routes to this compound. We will delve into the mechanistic underpinnings of each protocol, offering a critical evaluation of their respective advantages and disadvantages. The protocols presented herein are adapted from well-established, analogous procedures, providing a solid foundation for researchers to replicate and, if necessary, optimize in their own laboratory settings. Our focus is on providing a clear, logical, and scientifically sound comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as scale, available starting materials, and safety infrastructure.
At a Glance: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Benzyl Halide Substitution | Protocol 2: Aryl Halide Cyanation |
| Starting Material | 5-Fluoro-2-methoxybenzyl alcohol | 2-Bromo-4-fluoro-1-methoxybenzene |
| Key Transformation | Nucleophilic substitution (SN2) | Rosenmund-von Braun Reaction |
| Reagent Complexity | Relatively simple, common lab reagents | Requires a copper(I) cyanide, a toxic reagent |
| Reaction Conditions | Two steps, moderate temperatures | One step, higher temperatures |
| Safety Considerations | In-situ generation of a lachrymatory benzyl chloride; handling of sodium cyanide | Handling of highly toxic copper(I) cyanide |
| Scalability | Readily scalable | Scalable with appropriate safety measures |
| Potential Byproducts | Benzyl alcohol from hydrolysis of the halide | Unreacted starting material, potential for side reactions on the aromatic ring |
Protocol 1: The Benzyl Halide Substitution Route
This two-step approach is a classic and robust method for the synthesis of benzyl cyanides. It begins with the conversion of a stable benzyl alcohol to a more reactive benzyl halide, which is then subjected to nucleophilic substitution with a cyanide salt. The protocol detailed below is adapted from a well-vetted procedure from Organic Syntheses for a similar, non-fluorinated analog, ensuring a high degree of reproducibility[1].
Workflow for Protocol 1
Caption: Workflow for the Benzyl Halide Substitution Route.
Experimental Protocol 1: Step-by-Step
Step 1a: Synthesis of 5-Fluoro-2-methoxybenzyl chloride (in situ)
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.
-
To the flask, add 5-fluoro-2-methoxybenzyl alcohol (1.0 eq).
-
With vigorous stirring, add concentrated hydrochloric acid (approx. 2.5 eq).
-
Stir the biphasic mixture vigorously at room temperature for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. The lower organic layer, containing the crude 5-fluoro-2-methoxybenzyl chloride, is separated.
-
Causality: The acidic conditions protonate the benzylic alcohol, forming a good leaving group (water) and facilitating nucleophilic attack by the chloride ion to form the benzyl chloride. This intermediate is often lachrymatory and is best used immediately without purification.
-
Step 1b: Synthesis of this compound
-
In a separate three-necked flask equipped with a reflux condenser, mechanical stirrer, and a drying tube, add finely powdered sodium cyanide (1.5 eq) and sodium iodide (0.1 eq) to dry acetone.
-
Safety: EXTREME CAUTION must be exercised when handling sodium cyanide, as it is highly toxic. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.
-
-
To this suspension, add the freshly prepared 5-fluoro-2-methoxybenzyl chloride from the previous step.
-
Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours.
-
After cooling to room temperature, filter the reaction mixture by suction to remove inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone by rotary evaporation.
-
Dissolve the residual oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: The Aryl Halide Cyanation Route (Rosenmund-von Braun Reaction)
This method provides a more direct, one-step approach to the target molecule from a commercially available aryl bromide. The Rosenmund-von Braun reaction is a classic transformation that utilizes copper(I) cyanide to displace an aryl halide[2]. While effective, this protocol requires higher reaction temperatures and the use of a highly toxic copper cyanide reagent.
Workflow for Protocol 2
Caption: Workflow for the Aryl Halide Cyanation Route.
Experimental Protocol 2: Step-by-Step
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
To the flask, add 2-bromo-4-fluoro-1-methoxybenzene (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
-
Safety: Copper(I) cyanide is highly toxic and should be handled with the same precautions as sodium cyanide.
-
-
Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Causality: The high temperature is necessary to facilitate the oxidative addition of the aryl bromide to the copper(I) cyanide, forming a Cu(III) intermediate. Reductive elimination then yields the desired aryl nitrile and copper(I) bromide[2].
-
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up for Rosenmund-von Braun reactions can be challenging due to the formation of copper complexes. Typically, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to break down the complexes and dissolve the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by vacuum distillation.
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the acetonitrile moiety. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for all nine carbon atoms in the molecule. The chemical shift of the nitrile carbon is particularly characteristic.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A suitable method would involve a reversed-phase C18 column with a mobile phase of acetonitrile and water.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (165.16 g/mol ).
Analytical data for this compound can be obtained from commercial suppliers for comparison[3].
Conclusion and Recommendations
Both protocols presented offer viable and reproducible pathways to this compound.
-
Protocol 1 (Benzyl Halide Substitution) is generally recommended for standard laboratory-scale synthesis. The starting material is readily available, the reaction conditions are milder, and the work-up procedure is more straightforward. The primary safety concern is the handling of sodium cyanide and the in-situ generation of a potentially lachrymatory benzyl chloride.
-
Protocol 2 (Aryl Halide Cyanation) is a more direct, one-step route that may be advantageous if the starting aryl bromide is more accessible or cost-effective than the corresponding benzyl alcohol. However, this route requires higher reaction temperatures and involves the use of highly toxic copper(I) cyanide, which may also complicate the purification process.
The choice between these two methods will ultimately depend on the specific resources, scale, and safety infrastructure available to the researcher. It is imperative that a thorough risk assessment is conducted before undertaking either of these synthetic procedures, with particular attention paid to the safe handling and disposal of cyanide-containing reagents.
References
-
Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. p-METHOXYPHENYLACETONITRILE. Org. Synth.1955 , 35, 78. DOI: 10.15227/orgsyn.035.0078. [Link]
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- This citation is not directly used in the text but is part of the broader search context.
- This citation is not directly used in the text but is part of the broader search context.
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
Sources
A Comparative Cost and Strategy Analysis of Synthetic Pathways to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Abstract
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparative analysis of two prominent synthetic pathways to this target molecule, offering a head-to-head evaluation of their respective costs, yields, and practical considerations. This document is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or production needs.
Introduction
The strategic selection of a synthetic route can significantly impact project timelines, budgets, and the overall feasibility of a drug development program. This compound serves as a crucial intermediate in the creation of a range of biologically active molecules. Consequently, the optimization of its synthesis is of considerable interest. This guide will dissect two distinct and viable synthetic approaches, providing detailed protocols, cost breakdowns, and a discussion of the underlying chemical principles to facilitate a comprehensive understanding of each method's strengths and weaknesses.
Pathway 1: Nucleophilic Substitution of a Benzyl Halide
This classical and widely employed method relies on the nucleophilic displacement of a halide from a benzyl derivative with a cyanide salt. The reactivity of the benzylic position makes this a generally efficient transformation.
Reaction Scheme:
A Spectroscopic Guide to the Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Distinguishing the Product from its Precursors
Introduction: The Importance of Spectroscopic Verification in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the synthesis of novel organic molecules with high purity is paramount. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the verification of its successful synthesis and purity a critical step. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical toolkit. These methods offer a detailed look into the molecular structure, allowing for the unambiguous identification of the final product and the detection of any unreacted starting materials or intermediates.
This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors, 5-fluoro-2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzyl alcohol. By understanding the unique spectral fingerprint of each compound, researchers can confidently monitor the progression of the synthesis and ensure the integrity of the final product. Spectroscopic analysis is a cornerstone of chemical synthesis, providing crucial data for structural elucidation and purity assessment.[1]
The Synthetic Pathway: From Aldehyde to Nitrile
A common synthetic route to this compound involves a two-step process starting from 5-fluoro-2-methoxybenzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to the final nitrile product. This guide will focus on the distinct spectroscopic features that differentiate the final product from these two key precursors.
Caption: A typical synthetic route to this compound.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations
FT-IR spectroscopy is an invaluable tool for monitoring the conversion of functional groups during a chemical reaction. By identifying the characteristic vibrational frequencies of specific bonds, one can quickly ascertain the presence or absence of key functional groups. The most telling transformations in this synthesis are the disappearance of the aldehyde's carbonyl group and the alcohol's hydroxyl group, and the appearance of the nitrile's cyano group.
The nitrile functional group (C≡N) presents a strong, sharp absorption band in a relatively clear region of the infrared spectrum, typically between 2200-2260 cm⁻¹.[2][3] For aromatic nitriles, this peak is often observed in the lower end of this range, from 2220-2240 cm⁻¹, due to conjugation with the aromatic ring.[3] Ethers, on the other hand, show C-O single-bond stretching in the 1050 to 1150 cm⁻¹ range, with phenyl alkyl ethers displaying two distinct bands around 1050 and 1250 cm⁻¹.[4]
Comparative FT-IR Data:
| Compound | Key Characteristic Peaks (cm⁻¹) | Interpretation |
| 5-Fluoro-2-methoxybenzaldehyde (Precursor 1) | ~1680-1700 (strong, sharp) ~2720 and ~2820 (two weak bands) ~1250 and ~1050 (strong) | C=O stretch of the aromatic aldehyde. C-H stretch of the aldehyde proton. Asymmetric and symmetric C-O-C stretch of the aryl ether. |
| 5-Fluoro-2-methoxybenzyl alcohol (Precursor 2) | ~3200-3600 (broad, strong) ~1250 and ~1050 (strong) | O-H stretch of the alcohol. Asymmetric and symmetric C-O-C stretch of the aryl ether. |
| This compound (Product) | ~2220-2240 (strong, sharp) ~1250 and ~1050 (strong) | C≡N stretch of the nitrile. Asymmetric and symmetric C-O-C stretch of the aryl ether. |
Analysis: The most definitive evidence of a successful synthesis is the appearance of the intense, sharp nitrile peak around 2230 cm⁻¹ and the complete disappearance of the broad alcohol O-H stretch (from precursor 2) or the strong aldehyde C=O stretch (from precursor 1).
II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The transformation from aldehyde to alcohol and then to the nitrile results in significant and easily identifiable changes in the ¹H NMR spectrum, particularly in the chemical shifts and multiplicities of the benzylic protons.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | Methoxy (-OCH₃) Protons (δ, ppm) | Benzylic (-CH₂-) or Aldehydic (-CHO) Protons (δ, ppm) | Other Protons (δ, ppm) |
| 5-Fluoro-2-methoxybenzaldehyde (Precursor 1) | 6.9 - 7.6 (m, 3H) | ~3.9 (s, 3H) | ~10.3 (s, 1H, -CHO) | - |
| 5-Fluoro-2-methoxybenzyl alcohol (Precursor 2) | 6.8 - 7.1 (m, 3H) | ~3.8 (s, 3H) | ~4.6 (s, 2H, -CH₂OH) | ~2.6 (br s, 1H, -OH) |
| This compound (Product) | 6.9 - 7.2 (m, 3H) | ~3.8 (s, 3H) | ~3.7 (s, 2H, -CH₂CN) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Analysis:
-
Disappearance of the Aldehyde Proton: The most downfield signal in the spectrum of 5-fluoro-2-methoxybenzaldehyde is the characteristic singlet of the aldehyde proton around 10.3 ppm. Its absence is a clear indicator that the starting material has been consumed.
-
Shift of the Benzylic Protons: The benzylic protons provide a clear progression marker. In the alcohol precursor, the -CH₂OH protons appear around 4.6 ppm.[5] In the final nitrile product, the electron-withdrawing nature of the cyano group deshields the adjacent methylene protons, causing their signal to shift upfield to approximately 3.7 ppm.
-
Presence of the Hydroxyl Proton: The alcohol precursor will show a broad singlet for the -OH proton, the chemical shift of which can be variable and may exchange with D₂O. This signal will be absent in both the starting aldehyde and the final product.
III. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While the aromatic and methoxy carbon signals will be present in all three compounds, the key diagnostic signals are those of the carbons involved in the functional group transformations.
Nitrile carbons (C≡N) typically appear in a characteristic region of the ¹³C NMR spectrum, between 110-125 ppm.[2] This is significantly different from the chemical shifts of aldehyde or alcohol carbons.
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (δ, ppm) | Methoxy (-OCH₃) Carbon (δ, ppm) | Benzylic (-CH₂-), Aldehydic (-CHO), or Nitrile (-CN) Carbon (δ, ppm) |
| 5-Fluoro-2-methoxybenzaldehyde (Precursor 1) | 110 - 160 | ~56 | ~190 (-CHO) |
| 5-Fluoro-2-methoxybenzyl alcohol (Precursor 2) | 115 - 160 | ~56 | ~65 (-CH₂OH) |
| This compound (Product) | 115 - 160 | ~56 | ~117 (-CN) , ~20 (-CH₂CN) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Analysis: The ¹³C NMR spectrum offers unambiguous confirmation of the synthesis.
-
The downfield signal of the aldehyde carbonyl carbon at ~190 ppm in the starting material will be absent in the subsequent compounds.
-
The alcohol intermediate will show a characteristic peak for the -CH₂OH carbon around 65 ppm.
-
The final product is confirmed by the appearance of two new signals: the nitrile carbon (-CN) around 117 ppm and the methylene carbon (-CH₂CN) in the aliphatic region, around 20 ppm.
IV. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. This is the ultimate confirmation of the elemental composition of the synthesized molecule.
Comparative MS Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) | Key Fragmentation Patterns |
| 5-Fluoro-2-methoxybenzaldehyde (Precursor 1) | C₈H₇FO₂ | 154.14 | [M]⁺ at 154 | Loss of -CHO, -OCH₃ |
| 5-Fluoro-2-methoxybenzyl alcohol (Precursor 2) | C₈H₉FO₂ | 156.15 | [M]⁺ at 156 | Loss of H₂O, -CH₂OH |
| This compound (Product) | C₉H₈FNO | 165.16 | [M]⁺ at 165 | Loss of -CH₂CN, formation of a stable benzyl cation |
Analysis: A successful reaction is definitively confirmed by the presence of a molecular ion peak at m/z = 165, corresponding to the molecular weight of this compound.[6] The absence of peaks at m/z = 154 and 156 indicates the consumption of the starting material and intermediate, respectively.
Experimental Protocols
This section outlines standard protocols for the preparation and analysis of samples for spectroscopic analysis.
Caption: A generalized workflow for the spectroscopic analysis of synthesized compounds.
I. Sample Preparation for NMR Spectroscopy
-
Weighing: Accurately weigh 10-20 mg of the high-purity sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
II. NMR Data Acquisition
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[7]
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[7]
III. FT-IR Data Acquisition (ATR Method)
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Spectrum: Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum to generate the final IR spectrum.[1]
Conclusion
The combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and definitive method for characterizing the synthesis of this compound. Each technique offers unique and complementary information. By carefully analyzing the key diagnostic peaks outlined in this guide, researchers can confidently track the disappearance of precursor functional groups and confirm the formation of the desired nitrile product, ensuring the quality and success of their synthesis.
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Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]
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Cherry, S. (n.d.). Supporting information. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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Mosier-Boss, P. A. (2005). Spectroscopic Studies of the Interaction Between Crown Ethers and Organic Nitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(3), 527-534. Retrieved from [Link]
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ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]
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A Comparative Guide to the Drug-Like Properties of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of "Drug-Likeness" and the Strategic Role of Fluorine
In modern drug discovery, the journey from a biologically active "hit" to a viable clinical candidate is fraught with challenges, many of which are unrelated to the compound's potency at its target. A significant hurdle is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as "drug-likeness."[1] These properties determine whether a compound can reach its site of action in sufficient concentration and for an adequate duration to elicit a therapeutic effect, without causing undue toxicity. Poor ADME profiles are a leading cause of costly late-stage failures in drug development.[2]
One of the most powerful strategies in the medicinal chemist's toolkit for modulating drug-like properties is the introduction of fluorine atoms into a lead scaffold.[3][4] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and target binding affinity.[2] Strategic fluorination can block sites of metabolic attack, alter pKa to improve cell penetration, and enhance binding interactions, often leading to significant improvements in a drug candidate's overall profile.[5]
This guide provides an in-depth evaluation of the drug-like properties of 2-(5-fluoro-2-methoxyphenyl)acetonitrile, a representative fluorinated compound, in comparison to its non-fluorinated analog, 2-(2-methoxyphenyl)acetonitrile. We will explore the theoretical underpinnings of key ADME parameters, provide detailed, self-validating experimental protocols for their assessment, and present a comparative analysis to illustrate the impact of fluorination. Furthermore, we will contextualize the potential biological relevance of this scaffold by examining its role as an inducer of the Oct3/4 signaling pathway, a critical regulator of pluripotency.
Core Compounds: A Physicochemical Overview
The two compounds at the heart of our comparison are this compound (the "Fluorinated Derivative") and 2-(2-methoxyphenyl)acetonitrile (the "Non-fluorinated Analog"). The introduction of a single fluorine atom at the 5-position of the phenyl ring is the key structural differentiator.
| Property | Non-fluorinated Analog | Fluorinated Derivative | Rationale for Comparison |
| Structure | ![]() | The minimal structural change allows for a focused assessment of the fluorine atom's impact on physicochemical and ADME properties. | |
| Molecular Formula | C₉H₉NO | C₉H₈FNO | The addition of a fluorine atom results in a small increase in molecular weight. |
| Molecular Weight | 147.17 g/mol [3] | 165.16 g/mol [6] | Both compounds adhere to Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Daltons for good oral bioavailability.[5] |
| Calculated LogP | 1.7[3] | ~1.9 (Predicted) | LogP, the octanol-water partition coefficient, is a measure of lipophilicity. Fluorine is known to increase lipophilicity, which can enhance membrane permeability.[5] A LogP value below 5 is a key component of Lipinski's Rule of Five. |
| Hydrogen Bond Donors | 0 | 0 | Both molecules have no hydrogen bond donors, satisfying another of Lipinski's rules (≤ 5).[5] |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | 2 (Oxygen, Nitrogen) | Both molecules have 2 hydrogen bond acceptors, well within the limit of Lipinski's rule (≤ 10).[5] |
Experimental Evaluation of Drug-Like Properties
The following sections provide detailed protocols for assessing key ADME parameters. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Evaluating Drug-Like Properties
The overall process for evaluating the drug-like properties of our compounds of interest is a systematic progression from synthesis to a battery of in vitro assays, followed by data analysis and comparison.
Caption: A generalized workflow for the evaluation of drug-like properties.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the cyanation of the corresponding benzyl chloride. This method is adapted from established procedures for similar phenylacetonitrile derivatives.[7][8]
Protocol:
-
Preparation of 5-Fluoro-2-methoxybenzyl chloride:
-
To a stirred solution of (5-fluoro-2-methoxyphenyl)methanol (1 equivalent) in an appropriate solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl chloride, which can be used in the next step without further purification.
-
-
Cyanation:
-
In a well-ventilated fume hood, dissolve the crude 5-fluoro-2-methoxybenzyl chloride in a polar aprotic solvent such as acetone or acetonitrile.
-
Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.
-
Heat the mixture to reflux and stir for 16-20 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[9] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (and the non-fluorinated analog for comparison) at 10 mM in DMSO.
-
Prepare donor solutions by diluting the stock solutions to 100 µM in a buffer solution (e.g., PBS at pH 7.4).
-
Prepare positive (high permeability, e.g., testosterone) and negative (low permeability, e.g., atenolol) controls in the same manner.
-
-
Assay Procedure:
-
Coat the membrane of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Add the donor solutions to the wells of the donor plate.
-
Add buffer solution to the wells of a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Expected Outcome and Rationale: The introduction of fluorine is expected to increase the lipophilicity of the molecule, which generally correlates with increased passive permeability. Therefore, it is hypothesized that this compound will exhibit a higher Papp value compared to its non-fluorinated analog. The inclusion of high and low permeability controls validates the assay's performance.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are major contributors to drug clearance.[10] The rate of disappearance of the parent compound over time is measured.
Protocol:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system.
-
Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and buffer at 37°C.
-
Add the test compound or control to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Expected Outcome and Rationale: Fluorine substitution at a potential site of metabolism can block enzymatic degradation, thereby increasing the metabolic stability of the compound. If the 5-position of the phenyl ring is a "metabolic soft spot" for 2-(2-methoxyphenyl)acetonitrile, then the fluorinated derivative is expected to have a longer half-life (t₁/₂) in the microsomal stability assay. The use of known stable and unstable compounds as controls ensures the metabolic activity of the microsomes.
Comparative Data Summary
| Parameter | Non-fluorinated Analog | Fluorinated Derivative | Expected Impact of Fluorination |
| Permeability (Papp) | Lower | Higher | Increased lipophilicity is likely to enhance passive diffusion across the artificial membrane. |
| Metabolic Half-life (t₁/₂) | Shorter | Longer | The C-F bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by CYP enzymes. |
| Intrinsic Clearance (CLint) | Higher | Lower | A longer half-life directly correlates with a lower intrinsic clearance. |
Biological Context: Modulation of the Oct3/4 Signaling Pathway
Recent studies have identified derivatives of 2-(methoxyphenyl)acetonitrile as potent inducers of Octamer-binding transcription factor 4 (Oct3/4).[11] Oct3/4 is a master regulator of pluripotency in embryonic stem cells and plays a crucial role in cellular reprogramming.[4] The ability of small molecules to modulate this pathway is of significant interest for regenerative medicine.
The Oct3/4 signaling network is complex and involves interactions with other key pluripotency factors and signaling pathways, such as the JAK/STAT pathway. It is hypothesized that small molecule inducers like the 2-(methoxyphenyl)acetonitrile derivatives may act by stabilizing the Oct3/4 protein or by modulating the activity of upstream regulators.
Caption: Simplified Oct3/4 signaling pathway in pluripotency.
Conclusion and Future Perspectives
This guide has provided a framework for the systematic evaluation of the drug-like properties of this compound derivatives. By comparing the fluorinated compound with its non-fluorinated analog, we can gain valuable insights into the strategic application of fluorine in medicinal chemistry. The experimental protocols detailed herein for assessing permeability and metabolic stability are robust and can be readily implemented in a drug discovery setting.
The expected improvements in permeability and metabolic stability for the fluorinated derivative highlight the potential of this synthetic strategy to enhance the ADME profile of lead compounds. Future studies should focus on obtaining empirical data for these specific compounds to validate these hypotheses. Furthermore, a deeper investigation into the mechanism by which these molecules induce Oct3/4 expression could open new avenues for the development of novel therapeutics for regenerative medicine. The principles and methodologies outlined in this guide serve as a valuable resource for researchers dedicated to the rational design of new and improved drug candidates.
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Methylamine Supplier. (n.d.). (2-Fluoro-5-Methoxyphenyl)Acetonitrile. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
Introduction: As a novel compound frequently utilized in medicinal chemistry and drug development, 2-(5-Fluoro-2-methoxyphenyl)acetonitrile presents unique disposal challenges that demand a rigorous and informed approach. Its molecular structure, featuring a fluorinated aromatic ring and a nitrile group, necessitates a disposal protocol that addresses both halogenated organic waste requirements and the inherent toxicity of nitrile compounds. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is not merely on the procedure, but on the scientific rationale underpinning each step, empowering researchers to manage chemical waste with the highest degree of safety and confidence.
Part 1: Hazard Profile and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its risks stem from multiple functionalities within the molecule.
Inherent Chemical Risks:
-
Toxicity of the Nitrile Group: Acetonitrile and its derivatives are known to be toxic.[1] The primary concern is their potential to metabolize into hydrogen cyanide in the body, which is extremely poisonous even in small amounts.[1] Therefore, exposure through inhalation, ingestion, or skin contact must be strictly avoided.
-
Hazards of the Fluorinated Aromatic Ring: Fluorinated organic compounds are often persistent in the environment.[2] A critical disposal consideration is their behavior during thermal decomposition (incineration). The high-energy carbon-fluorine bond requires elevated temperatures for complete destruction.[3] Incomplete combustion can lead to the formation of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4][5]
A summary of the key hazard information for this compound is presented below.
| Identifier | Information | Source |
| CAS Number | 501008-41-9 | [6] |
| Molecular Formula | C9H8FNO | Custom |
| Hazard Statements | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [7] |
This profile mandates that all waste streams containing this compound, including neat material, contaminated labware, and spill cleanup debris, be treated as hazardous waste.[8]
Part 2: Pre-Disposal Handling and Waste Segregation
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[9]
Essential Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a significant risk of splashing.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[11]
-
Body Protection: A buttoned lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemically resistant apron is recommended.[8]
-
Engineering Controls: All handling and preparation of waste containing this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8][10]
Waste Segregation Protocol
The fundamental principle of waste segregation is to keep different hazard classes separate.[9] this compound waste must be classified as Halogenated Organic Waste .
Causality: Halogenated solvents require specific high-temperature incineration with acid gas scrubbers to safely manage the hydrogen fluoride and other acidic gases produced during combustion.[4] Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and costly disposal process.
The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.
Caption: Waste segregation decision workflow.
Part 3: On-Site Chemical Neutralization - A Word of Caution
While chemical methods exist to hydrolyze nitriles to less toxic carboxylic acids or reduce them to amines, these procedures are not recommended for routine laboratory waste disposal.[12]
Expert Rationale:
-
Incomplete Reactions: An incomplete reaction can result in a complex mixture of the original nitrile, intermediate amides, and the final product, making the waste stream even more difficult to characterize and dispose of.
-
Hazardous Reagents: The reagents required for these transformations (e.g., strong acids/bases for hydrolysis, potent hydrides like LiAlH₄ for reduction) are themselves hazardous and require careful handling and quenching.[12]
-
Regulatory Compliance: On-site treatment of hazardous waste is a regulated activity that often requires specific permits and detailed process validation, which is beyond the scope of most research laboratories.[13]
Trustworthiness: The most reliable and self-validating system for a research environment is to avoid on-site treatment and rely on a professional, licensed hazardous waste disposal service.
Part 4: Standard Operating Procedure for Disposal
This section provides the step-by-step methodology for the compliant disposal of this compound. This process is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with the waste. Borosilicate glass bottles with screw caps are often suitable for organic solvents.[1][14] Ensure the container is in good condition.
-
Collect Waste: Pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel. If collecting solid waste (e.g., contaminated filter paper), place it in a separate, clearly labeled solid waste container.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[14]
-
Keep Closed: The waste container must be kept securely sealed at all times, except when actively adding waste.[15] This is a key OSHA and EPA compliance point.[15][16]
Step 2: Labeling
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled.[16] Use the hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Information: The tag must be filled out completely and legibly.[16] This includes:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all components: "this compound". Avoid abbreviations or chemical formulas.[16]
-
The approximate concentration or percentage of each component.
-
The date of generation (when the first waste was added).
-
The name of the Principal Investigator and the laboratory location (building and room number).[16]
-
Checkmarks for the appropriate hazard pictograms (e.g., Toxic, Irritant).[16]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[9]
-
Location Requirements: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[9][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of potential spills.[14]
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong acids, bases, or oxidizers.[9]
Step 4: Arranging for Disposal
-
Monitor Fill Level: Once the container is full (or within one year of the generation date, whichever comes first), it must be removed from the SAA.[9]
-
Contact EHS: Follow your institution's specific procedure to request a pickup of the hazardous waste from your EHS department or designated waste management provider.[8][17] Do not attempt to transport or dispose of the waste yourself.
The following diagram outlines the complete operational workflow.
Caption: End-to-end workflow for compliant chemical disposal.
Part 5: Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (lab coat, goggles, gloves).
-
Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[8][18] Do not use combustible materials like paper towels.
-
Using spark-proof tools, carefully scoop the absorbed material into a sealable container.[18]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS waste program.[8]
-
Clean the spill area with soap and water.[8]
-
-
Large Spills (or any spill you are not comfortable handling):
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An In-depth Technical Guide to Personal Protective Equipment for Handling 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 501008-41-9). The following procedures are designed to ensure user safety and operational integrity by providing a comprehensive framework for risk mitigation.
Hazard Assessment: Understanding the Compound
This compound is a substituted aromatic nitrile. Its chemical structure necessitates a careful evaluation of the hazards associated with both the nitrile functional group and the fluorinated aromatic ring.
Primary Hazards: Based on available data for the compound and structurally similar molecules, the primary hazards are significant and demand stringent protective measures.[1][2]
-
Acute Toxicity: The compound is classified as toxic or harmful through multiple routes of exposure. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] The nitrile group (-CN) can be metabolized to cyanide, posing a risk of systemic toxicity.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2] Prolonged contact can lead to chemical burns.
-
Inhalation Hazard: Inhalation of dust or vapors can cause respiratory tract irritation and may lead to systemic toxicity.[1]
-
Fluorine-Specific Hazards: While stable under normal conditions, combustion or decomposition of fluorinated organic compounds can produce highly toxic and corrosive gases, including hydrogen fluoride (HF). Exposure to HF requires specialized first aid.[3]
Core Protective Measures: The PPE Matrix
A multi-layered Personal Protective Equipment (PPE) strategy is mandatory to prevent exposure. The selection of PPE must be tailored to the specific experimental procedure, considering the quantity of the substance, its physical form (solid or solution), and the potential for aerosolization or splashing.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Solid Handling | Double-gloved with 8 mil nitrile gloves.[4][5] | Chemical safety goggles. | Standard lab coat (fully buttoned). | Certified chemical fume hood or powder containment hood. |
| Solution Preparation & Transfers | Double-gloved with 8 mil nitrile gloves. For larger volumes (>50 mL), consider a heavier-duty nitrile or neoprene gauntlet over the inner glove.[6][7] | Chemical safety goggles and a full-face shield.[4][8] | Lab coat and a chemically resistant apron.[8] | Certified chemical fume hood. |
| Running Reactions & Workup | Double-gloved with 8 mil nitrile gloves. Check manufacturer compatibility for specific solvents used.[4] | Chemical safety goggles. A face shield is required if working outside a closed system or with heated solutions. | Lab coat and a chemically resistant apron.[8] | Certified chemical fume hood. |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gauntlets. | Chemical safety goggles and a full-face shield. | Chemically resistant suit or apron over a lab coat. | Air-purifying respirator (APR) with organic vapor/acid gas cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[8] |
Causality Behind PPE Choices:
-
Hand Protection: Nitrile gloves offer robust protection against a wide array of chemicals, including nitriles.[9][10][11] Double-gloving is a critical practice that provides a secondary barrier in case the outer glove is compromised, a principle of redundancy essential for handling highly toxic materials.[4] The outer glove absorbs the primary contamination, while the inner glove protects the skin during the doffing process.
-
Eye and Face Protection: Chemical safety goggles provide impact and splash protection.[4] A full-face shield is mandated for tasks with a higher splash potential because it protects the entire face from direct contact, preventing exposure to mucous membranes and skin.[8]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which prevents the inhalation of harmful vapors and particulates.[4] Respirators are a secondary line of defense, reserved for situations where engineering controls are insufficient or during emergencies.
Procedural Guidance: From Preparation to Disposal
Safe handling is a systematic process. The following workflows are designed to minimize risk at every stage.
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: Risk Assessment and PPE Selection Workflow.
Step-by-Step PPE Protocols
1. Donning (Putting On) PPE: The sequence is critical to ensure a proper seal and prevent contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, add a chemically resistant apron.
-
Eye and Face Protection: Put on chemical safety goggles. If required, add a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
2. Doffing (Removing) PPE: This process is designed to prevent contact with the contaminated outer surfaces.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield/Apron: If worn, remove the face shield and apron, handling them by the straps or ties.
-
Goggles: Remove goggles from the back of the head forward.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, keeping the contaminated outside folded inward.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Work Area Decontamination:
-
Upon completion of work, wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Ensure the cleaning materials are disposed of as hazardous waste.
-
All reusable equipment must be thoroughly decontaminated before being removed from the designated work area.
Waste Management:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[12]
Emergency Procedures
Spills:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Using appropriate PPE, carefully collect the absorbed material into a sealed hazardous waste container. Clean the area as described above.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[4]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][14]
References
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE? Retrieved from [Link]
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Chemical Label for this compound. (n.d.). Retrieved from [Link]
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PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
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Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]
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GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
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Safety Vibe. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]
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Suzhou Hairi New Material. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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University of California, Santa Barbara Environmental Health & Safety. (n.d.). Fluorine Safety. Retrieved from [Link]
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University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Science Interactive. (2013, October 10). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Decontamination and Waste Management. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

